4-(Aminomethyl)-2-fluorobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREAXVRKRXUJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619816 | |
| Record name | 4-(Aminomethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368426-73-7 | |
| Record name | 4-(Aminomethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminomethyl-2-fluoro-benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Aminomethyl)-2-fluorobenzonitrile: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-(Aminomethyl)-2-fluorobenzonitrile. It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). This document includes a summary of its known physical and chemical characteristics, a detailed, plausible experimental protocol for its synthesis, and an exploration of its role in the development of serotonin receptor modulators. Visual diagrams are provided to illustrate a potential synthetic workflow and the relevant biological signaling pathway.
Introduction
This compound is a substituted aromatic nitrile that has garnered significant interest in medicinal chemistry.[1] Its unique structure, featuring a reactive aminomethyl group, a nitrile moiety, and a fluorine atom on the benzene ring, makes it a versatile building block for the synthesis of complex bioactive molecules.[1] The presence of the fluorine atom can enhance metabolic stability and bioavailability of the final drug compounds.[1] This guide aims to consolidate the available technical information on this compound to support its application in research and drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. While some experimental data is limited, predicted values from reliable sources are included to provide a comprehensive profile.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 368426-73-7 | [1] |
| Molecular Formula | C₈H₇FN₂ | [1][2] |
| Molecular Weight | 150.15 g/mol | [2] |
| Appearance | Orange or light yellow crystalline powder | [1] |
| Purity | ≥ 95% | [1] |
| Melting Point | Not available | N/A |
| Boiling Point | 267.25 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.202 g/cm³ (Predicted) | N/A |
| Vapor Pressure | 0.008 mmHg at 25°C (Predicted) | N/A |
| Solubility | Soluble in polar organic solvents. | [N/A] |
| Storage | Store at 0-8 °C | [1] |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 4-Cyano-3-fluorobenzyl Bromide
This step involves the radical bromination of 4-cyano-3-fluorotoluene. A similar, well-documented procedure is the synthesis of 3-cyano-4-fluorobenzyl bromide.
-
Materials:
-
4-Cyano-3-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyano-3-fluorotoluene in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-cyano-3-fluorobenzyl bromide.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound via Gabriel Synthesis
The Gabriel synthesis is a robust method for the conversion of alkyl halides to primary amines, avoiding over-alkylation.
-
Materials:
-
4-Cyano-3-fluorobenzyl bromide (from Step 1)
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
-
Procedure:
-
Dissolve 4-cyano-3-fluorobenzyl bromide in DMF in a round-bottom flask.
-
Add potassium phthalimide (1.1 equivalents) and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water to precipitate the N-(4-cyano-3-fluorobenzyl)phthalimide intermediate. Collect the solid by filtration and wash with water.
-
Suspend the dried phthalimide intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the phthalhydrazide byproduct.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The final product can be further purified by column chromatography or recrystallization.
-
A diagram of this proposed synthetic workflow is presented below.
Caption: Proposed Synthetic Workflow for this compound.
Biological Activity and Signaling Pathways
This compound is a key precursor for the synthesis of selective serotonin 5-HT1F receptor agonists, which are a class of drugs developed for the acute treatment of migraine.[3][4] The 5-HT1F receptor is a G-protein coupled receptor (GPCR) found in the brain.[5]
Activation of the 5-HT1F receptor by an agonist leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP).[5] This signaling cascade is believed to inhibit the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) from trigeminal nerve endings.[5][6] The reduction in CGRP release is a key mechanism for alleviating migraine pain, as CGRP is a potent vasodilator and pain mediator implicated in the pathophysiology of migraine.[6][7]
A simplified diagram of the 5-HT1F receptor signaling pathway is shown below.
Caption: Simplified 5-HT1F Receptor Signaling Pathway in Migraine.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the development of novel treatments for CNS disorders such as migraine. While a complete experimental dataset for its physical properties is not yet available in the public domain, its chemical reactivity and utility are well-recognized. The proposed synthetic protocol and the elucidation of its role in the 5-HT1F receptor signaling pathway provide a solid foundation for researchers and drug development professionals working with this compound. Further studies to experimentally determine its physical properties and optimize its synthesis are warranted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Migraine Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]
- 6. Chemical Mediators of Migraine: Preclinical and Clinical Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CGRP Inhibitors for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Aminomethyl)-2-fluorobenzonitrile (CAS 368426-73-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)-2-fluorobenzonitrile is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive aminomethyl group, a nitrile moiety, and a fluorine substituent, make it a versatile intermediate for the synthesis of complex molecular architectures and biologically active compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, making this compound a valuable tool in the development of novel therapeutics, particularly in the area of central nervous system (CNS) disorders.[1] This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, potential applications, and safety considerations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 368426-73-7 | [1] |
| Molecular Formula | C₈H₇FN₂ | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| Appearance | Not explicitly available; likely a solid | |
| Purity | ≥ 95% | [1] |
| Storage Conditions | Room temperature, light-proof, inert gas |
Note: Some physical properties like melting and boiling points were not consistently available in the public domain and are therefore omitted.
Synthesis Protocol (Proposed)
The proposed synthesis starts from 2-fluoro-4-methylbenzonitrile and proceeds through a benzylic bromination followed by a nucleophilic substitution with an amine source. A common method for introducing the aminomethyl group is via the Gabriel synthesis to avoid over-alkylation.
Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies (Proposed)
Step 1: Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile
-
To a solution of 2-fluoro-4-methylbenzonitrile in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)-2-fluorobenzonitrile.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of N-((3-fluoro-4-cyanophenyl)methyl)phthalimide
-
Dissolve the 4-(bromomethyl)-2-fluorobenzonitrile in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add potassium phthalimide to the solution and stir the mixture at room temperature.
-
Monitor the reaction until completion.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the phthalimide intermediate.
Step 3: Synthesis of this compound
-
Suspend the N-((3-fluoro-4-cyanophenyl)methyl)phthalimide in ethanol.
-
Add hydrazine hydrate and heat the mixture to reflux.
-
After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid to precipitate the phthalhydrazide byproduct.
-
Filter off the precipitate and concentrate the filtrate.
-
Dissolve the residue in water and basify with an aqueous solution of sodium hydroxide.
-
Extract the final product with an organic solvent, dry the combined organic layers, and concentrate to yield this compound. Further purification can be achieved by column chromatography if necessary.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its structure is particularly suited for the development of serotonin (5-HT) receptor modulators, which are implicated in a variety of neurological and psychiatric conditions.
Role as a Pharmaceutical Intermediate
Caption: Application of this compound in drug discovery.
The aminomethyl group provides a key reactive handle for introducing various substituents to explore the structure-activity relationship (SAR) of potential drug candidates. The fluorobenzonitrile moiety contributes to the overall physicochemical properties of the final compounds.
Representative Signaling Pathway: 5-HT Receptor Signaling
While specific signaling pathways involving derivatives of this compound are not detailed in the available literature, its application in developing 5-HT receptor modulators suggests an interaction with the serotonergic system. The following diagram illustrates a generalized G-protein coupled 5-HT receptor signaling pathway, which is a common mechanism of action for such drugs. It is important to note that the specific downstream effects will depend on the receptor subtype and the nature of the ligand (agonist or antagonist).
Caption: Generalized 5-HT (serotonin) receptor signaling pathway.
Safety and Handling
Detailed safety information for this compound is not widely available. However, based on the safety data sheets (SDS) of structurally similar compounds, such as other fluorinated benzonitrile derivatives, appropriate precautions should be taken.
General Safety Recommendations:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[2][3][4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4][5] Avoid inhalation of dust and contact with skin and eyes.[2][3][4][5]
-
Storage: Store in a tightly closed container in a dry and cool place.[2][3][5] Keep away from incompatible materials such as strong oxidizing agents.[2][5]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.[2][3][4] In case of skin contact, wash off with soap and plenty of water.[2][3][4] If inhaled, move the person into fresh air.[2][3][4] If swallowed, seek medical attention.[2][3]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Spectroscopic Data
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of neuroscience. While detailed experimental and biological data for this specific compound are limited in publicly accessible sources, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential role in drug discovery based on available information for structurally related molecules. Researchers working with this compound are encouraged to perform thorough characterization and safety assessments.
References
An In-depth Technical Guide to 4-(Aminomethyl)-2-fluorobenzonitrile
This guide provides a detailed overview of the molecular structure and properties of 4-(Aminomethyl)-2-fluorobenzonitrile, a versatile building block in medicinal chemistry and materials science.
Molecular Properties
This compound is a substituted aromatic compound with the chemical formula C₈H₇FN₂.[1][2][3] Its structure incorporates a benzonitrile core functionalized with an aminomethyl group and a fluorine atom. The presence of the fluorine atom can enhance properties such as lipophilicity, which is often beneficial for the bioavailability of drug candidates.[1]
Below is a summary of its key molecular data:
| Property | Value |
| Molecular Formula | C₈H₇FN₂[1][2][3] |
| Molecular Weight | 150.16 g/mol [1] |
| Monoisotopic Mass | 150.05933 Da[4] |
| CAS Number | 368426-73-7[1][3] |
| Appearance | Orange or light yellow crystalline powder[1] |
| SMILES | C1=CC(=C(C=C1CN)F)C#N[4] |
| InChIKey | QREAXVRKRXUJKQ-UHFFFAOYSA-N[4] |
Molecular Structure
The molecular structure of this compound consists of a central benzene ring. A cyano group (-C≡N) is attached to the first carbon, defining it as a benzonitrile. An aminomethyl group (-CH₂NH₂) is located at the fourth carbon position, and a fluorine atom (-F) is at the second position, relative to the cyano group.
Caption: Molecular structure of this compound.
References
A Technical Guide to the Spectral Analysis of 4-(Aminomethyl)-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)-2-fluorobenzonitrile is a versatile building block in medicinal chemistry and drug development.[1][2] Its unique substitution pattern, featuring an aminomethyl group, a fluorine atom, and a nitrile moiety on a benzene ring, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the aminomethyl and nitrile groups provide reactive handles for further chemical modifications.[3] A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in synthetic chemistry.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of analogous compounds such as 4-fluorobenzonitrile, 4-aminobenzonitrile, and other substituted benzonitriles.
¹H NMR (Proton NMR) Predicted Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-6 |
| ~7.4 | d | 1H | H-5 |
| ~7.3 | s | 1H | H-3 |
| ~3.9 | s | 2H | -CH₂- |
| ~1.6 (broad) | s | 2H | -NH₂ |
¹³C NMR (Carbon NMR) Predicted Data
| Chemical Shift (δ) ppm | Assignment |
| ~163 (d, ¹JCF) | C-2 |
| ~145 | C-4 |
| ~133 | C-6 |
| ~129 | C-5 |
| ~118 (d, ²JCF) | C-1 |
| ~116 (d, ²JCF) | C-3 |
| ~115 | -CN |
| ~45 | -CH₂- |
IR (Infrared) Spectroscopy Predicted Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2800 | C-H stretch (aliphatic) |
| 2230-2210 | C≡N stretch (nitrile) |
| 1620-1580 | C=C stretch (aromatic) |
| 1250-1200 | C-F stretch |
| 1650-1550 | N-H bend (amine) |
Mass Spectrometry (MS) Predicted Data
| m/z | Fragment |
| 150 | [M]⁺ (Molecular Ion) |
| 133 | [M-NH₃]⁺ |
| 122 | [M-CN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer, such as a 400 MHz instrument.[4]
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[4][5]
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : 0-12 ppm.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay : 1-2 seconds.[5]
-
-
¹³C NMR Acquisition :
-
Pulse Program : Standard proton-decoupled pulse sequence.
-
Spectral Width : 0-200 ppm.
-
Number of Scans : 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay : 2-5 seconds.[5]
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Solid Sample (KBr Pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
Solid Sample (ATR) : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition :
Visualizations
Caption: General Experimental Workflow for Spectral Analysis
Caption: Logical Relationship for Structural Elucidation
References
A Technical Guide to the Solubility of 4-(Aminomethyl)-2-fluorobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that influences bioavailability, process development, and formulation efficacy.[1] This technical guide addresses the solubility of 4-(Aminomethyl)-2-fluorobenzonitrile (CAS No. 368426-73-7), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] While specific quantitative solubility data for this compound is not extensively documented in public literature, this document provides a comprehensive framework for its empirical determination. It outlines the theoretical principles of solubility, details a robust experimental protocol using the gold-standard shake-flask method, and provides a template for the systematic presentation of solubility data.
Introduction to this compound
This compound is a substituted benzonitrile with a molecular formula of C₈H₇FN₂ and a molecular weight of 150.16 g/mol .[2][3][4] Its structure, featuring a primary amine, a nitrile group, and a fluorine-substituted aromatic ring, imparts a moderate polarity and the capacity for hydrogen bonding. The fluorine atom can enhance lipophilicity, a desirable trait for improving a compound's bioavailability in medicinal applications.[2] Understanding its solubility across a range of organic solvents is essential for its application in synthetic chemistry and drug development, as low solubility can lead to unreliable results in vitro and poor bioavailability in vivo.[5]
Theoretical Framework: Factors Influencing Solubility
The solubility of a compound is governed by the principle "like dissolves like," which relates the polarity of the solute and the solvent.[6] Several factors influence the dissolution of a solid solute like this compound into an organic solvent. These include the compound's intrinsic properties and external experimental conditions.[7] A logical diagram illustrating these relationships is presented below.
Experimental Protocol for Solubility Determination
The most reliable and widely used method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[7][8][9] This procedure involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Materials and Equipment
-
This compound (solid, purity ≥95%)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Detailed Methodology: Shake-Flask Protocol
The following workflow outlines the steps for determining solubility.
Step-by-Step Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8][10]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed or filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm).[5] This step must be performed carefully to avoid disturbing the solid.
-
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve (Peak Area or Absorbance vs. Concentration).[11]
-
Sample Analysis: Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent or mobile phase to bring its concentration within the range of the calibration curve.[10] Analyze the diluted sample using the same analytical method.
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution by multiplying this concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Data Presentation
Quantitative solubility data should be organized systematically to allow for clear comparison across different conditions. The following table serves as a template for presenting the determined solubility values.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
|---|---|---|---|
| Methanol | 25 | Data Not Available | HPLC-UV |
| Ethanol | 25 | Data Not Available | HPLC-UV |
| Acetonitrile | 25 | Data Not Available | HPLC-UV |
| Dichloromethane | 25 | Data Not Available | HPLC-UV |
| Ethyl Acetate | 25 | Data Not Available | HPLC-UV |
| Toluene | 25 | Data Not Available | HPLC-UV |
| Acetone | 25 | Data Not Available | HPLC-UV |
| N,N-Dimethylformamide | 25 | Data Not Available | HPLC-UV |
Conclusion
While publicly available quantitative solubility data for this compound is limited, this guide provides the necessary theoretical background and a detailed, industry-standard experimental protocol for its determination. By employing the shake-flask method coupled with HPLC or UV-Vis analysis, researchers can generate reliable and reproducible solubility data. This information is invaluable for guiding solvent selection in chemical synthesis, optimizing formulations in drug development, and ensuring the overall success of research and development objectives.
References
- 1. improvedpharma.com [improvedpharma.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemwhat.com [chemwhat.com]
- 4. scbt.com [scbt.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. chem.ws [chem.ws]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. tandfonline.com [tandfonline.com]
- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 11. pharmaguru.co [pharmaguru.co]
An In-depth Technical Guide to the Stability and Storage of 4-(Aminomethyl)-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Aminomethyl)-2-fluorobenzonitrile (CAS No. 879493-97-5). The information presented herein is crucial for maintaining the integrity and purity of this compound, which is a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of specific stability studies in the public domain, this guide synthesizes information from supplier recommendations and the known chemical behavior of its constituent functional groups to provide a robust framework for its handling and storage.
Recommended Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended conditions based on available data for the compound and its structural analogs. Adherence to these guidelines will help ensure the long-term stability and reliability of the material for research and development purposes.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The aminomethyl group is susceptible to oxidation. |
| Light | Protect from light | Aromatic amines can be sensitive to photodegradation. |
| Moisture | Store in a dry environment | To prevent hydrolysis of the nitrile group and potential degradation of the amine. |
| Container | Tightly sealed container | To prevent exposure to air and moisture. |
For solutions of this compound, particularly in solvents like DMSO, storage at lower temperatures such as -20°C for short-term (up to one month) or -80°C for long-term (up to six months) is advisable to prevent degradation in the solution state.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, an understanding of the reactivity of its functional groups—aminomethyl, fluoro, and benzonitrile—allows for the postulation of several potential degradation routes under stress conditions.
-
Oxidation: The primary amine of the aminomethyl group is susceptible to oxidation, which can lead to the formation of the corresponding imine, aldehyde, or carboxylic acid. The benzylic position is also prone to oxidation.
-
Hydrolysis: The nitrile group can undergo hydrolysis under strong acidic or basic conditions. This typically proceeds through an amide intermediate to form the corresponding carboxylic acid, 4-(aminomethyl)-2-fluorobenzoic acid.
-
Photodegradation: Aromatic amines can be sensitive to light, which may catalyze oxidation or other rearrangement reactions.
-
Reaction with Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents should be avoided as they can react with the functional groups of the molecule.
Caption: Potential degradation pathways of this compound.
Experimental Protocol for Forced Degradation Studies
To definitively assess the stability of this compound, a forced degradation study is recommended. The following is a generalized protocol based on established guidelines for pharmaceutical compounds. The goal is to induce degradation to an extent of 5-20% to ensure that the analytical method is stability-indicating.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Buffers of various pH values
-
Calibrated HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat at a specified temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the major degradation products using techniques such as LC-MS and NMR if necessary.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Caption: Experimental workflow for a forced degradation study.
Conclusion
While specific, quantitative stability data for this compound is not widely available, a conservative approach to storage is recommended to preserve its quality. Storing the compound at refrigerated temperatures, under an inert atmosphere, and protected from light will mitigate the risk of degradation through oxidation, hydrolysis, and photolysis. For critical applications in drug development, it is strongly advised that researchers and scientists conduct in-house forced degradation studies following the outlined protocol to gain a comprehensive understanding of the compound's stability profile under their specific experimental and formulation conditions. This will ensure the reliability of their results and the quality of any downstream products.
The Versatility of 4-(Aminomethyl)-2-fluorobenzonitrile in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)-2-fluorobenzonitrile is a versatile and highly valuable building block in modern medicinal chemistry. Its unique structural features—a reactive aminomethyl group, a chemically versatile nitrile moiety, and a metabolically robust fluorinated phenyl ring—make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a focus on its use in the development of selective serotonin 5-HT1F receptor agonists for migraine and various enzyme inhibitors.
Application in the Development of 5-HT1F Receptor Agonists for Migraine
A prominent application of this compound is in the synthesis of selective 5-HT1F receptor agonists. The 5-HT1F receptor is a key target for the acute treatment of migraine. Agonists of this receptor are believed to inhibit the release of calcitonin gene-related peptide (CGRP), a neuropeptide implicated in the pathophysiology of migraine, without causing the vasoconstriction associated with other triptan-based migraine therapies.
Synthesis of Lasmiditan Analogues
Lasmiditan, an approved medication for the acute treatment of migraine, is a selective 5-HT1F receptor agonist. While various synthetic routes to Lasmiditan exist, a plausible and efficient approach can be envisioned starting from this compound. The aminomethyl group serves as a key handle for amide bond formation, a common and robust reaction in pharmaceutical synthesis.
Experimental Protocol: Synthesis of a Lasmiditan Analogue via Amide Coupling
This protocol describes a general procedure for the amide coupling of this compound with a suitable carboxylic acid to form a key intermediate in the synthesis of Lasmiditan analogues.
Materials:
-
This compound
-
2,4,6-Trifluorobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 2,4,6-trifluorobenzoic acid (1.1 equivalents) in anhydrous DCM, add EDC (1.2 equivalents) and HOBt (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add DIPEA (1.5 equivalents).
-
Slowly add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-((4-cyano-3-fluorophenyl)methyl)-2,4,6-trifluorobenzamide.
Quantitative Data: 5-HT1F Receptor Binding Affinity
The following table summarizes the binding affinities of Lasmiditan and related compounds for the human 5-HT1F receptor.
| Compound | 5-HT1F Ki (nM) | Reference |
| Lasmiditan | 2.21 | [1] |
Signaling Pathway
Activation of the 5-HT1F receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. It primarily couples to the Gi/o family of G proteins.[2] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4][5] This signaling pathway is believed to modulate neuronal activity and inhibit the release of pro-inflammatory neuropeptides like CGRP.
Figure 1: 5-HT1F Receptor Signaling Pathway.
Application in the Development of Enzyme Inhibitors
The versatile structure of this compound also lends itself to the synthesis of various enzyme inhibitors, which are crucial in treating a wide range of diseases, including neurodegenerative disorders and cancer.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to improve cognitive function. The aminomethyl group of this compound can be readily functionalized to create molecules that fit into the active site of these enzymes.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a common method for determining the inhibitory activity of compounds against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 20 µL of each test compound dilution. Include wells for a positive control (a known AChE inhibitor) and a negative control (buffer with DMSO).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of AChE solution to all wells except the blank.
-
Immediately after adding the enzyme, add 20 µL of ATCI solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Quantitative Data: Enzyme Inhibition
The following table presents the inhibitory activities (IC50 or Ki values) of representative compounds derived from aminomethyl benzonitrile scaffolds against various enzymes.
| Compound Class | Target Enzyme | IC50 / Ki (nM) | Reference |
| Aminomethyl benzothiazole derivatives | Acetylcholinesterase (AChE) | 18 - 78 (Ki) | [6] |
| Aminomethyl benzothiazole derivatives | Butyrylcholinesterase (BChE) | 23 - 88 (Ki) | [6] |
| Aminomethyl benzothiazole derivatives | Carbonic Anhydrase I (hCA I) | 58 - 157 (Ki) | [6] |
| Aminomethyl benzothiazole derivatives | Carbonic Anhydrase II (hCA II) | 81 - 215 (Ki) | [6] |
Mechanism of Action
Enzyme inhibitors typically function by binding to the active site or an allosteric site of the enzyme, thereby preventing the substrate from binding and being converted to product. For acetylcholinesterase, inhibitors often mimic the structure of acetylcholine and interact with key residues in the active site gorge.
Figure 2: General Mechanism of Acetylcholinesterase Inhibition.
Conclusion
This compound is a powerful and versatile scaffold in medicinal chemistry. Its inherent reactivity and favorable physicochemical properties make it an ideal starting point for the synthesis of a wide array of drug candidates. As demonstrated, its application spans from the development of highly selective receptor modulators for neurological disorders to the creation of potent enzyme inhibitors for various therapeutic areas. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of novel and effective medicines.
References
- 1. ebi.ac.uk [ebi.ac.uk]
- 2. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthetic History of 4-(Aminomethyl)-2-fluorobenzonitrile: A Key Intermediate in Modern Migraine Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Aminomethyl)-2-fluorobenzonitrile, a seemingly niche organic molecule, holds a significant position in the landscape of modern medicinal chemistry. Its discovery and development are intrinsically linked to the quest for novel therapeutics targeting neurological disorders, most notably migraine. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this pivotal intermediate. We will delve into its role in the synthesis of the selective serotonin 5-HT1F receptor agonist, Lasmiditan, and provide detailed experimental protocols, quantitative data, and visualizations of the relevant chemical and biological pathways.
Introduction: A Building Block for a New Class of Migraine Medication
This compound (CAS No. 368426-73-7) is a fluorinated aromatic amine that has emerged as a critical building block in the pharmaceutical industry. Its primary significance lies in its role as a key precursor to Lasmiditan, a first-in-class selective serotonin 5-HT1F receptor agonist, developed by Eli Lilly and Company for the acute treatment of migraine. The strategic incorporation of a fluorine atom and an aminomethyl group on the benzonitrile scaffold imparts desirable properties to the final drug molecule, influencing its binding affinity, metabolic stability, and overall efficacy. This guide will trace the synthetic journey of this important intermediate, from its conceptualization to its practical application in drug manufacturing.
Discovery and Historical Context
The discovery of this compound is not documented as a singular, isolated event but rather as a consequence of the broader research and development efforts in the field of serotonin receptor modulators for migraine therapy. The development of selective 5-HT1F receptor agonists was a strategic move to create a new class of anti-migraine drugs, termed "ditans," that would be devoid of the vasoconstrictive effects associated with the "triptan" class of drugs, which act on 5-HT1B/1D receptors.
The synthesis of various novel chemical entities to probe the 5-HT1F receptor led to the identification of key structural motifs required for potent and selective agonism. It is within this context of structure-activity relationship (SAR) studies that the utility of this compound as a versatile intermediate became apparent. While the exact first synthesis is not prominently published in academic literature, its appearance in patents related to the synthesis of Lasmiditan and other 5-HT1F agonists points to its development within the industrial pharmaceutical research setting, likely in the early 2000s.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound and its synthetic precursor is provided in the table below.
| Property | 4-(bromomethyl)-2-fluorobenzonitrile | This compound |
| CAS Number | 222978-03-2 | 368426-73-7 |
| Molecular Formula | C8H5BrFN | C8H7FN2 |
| Molecular Weight | 214.03 g/mol | 150.15 g/mol |
| Appearance | Light yellow liquid | Orange or light yellow crystalline powder |
| Purity | - | ≥ 95% |
| Storage | - | 0-8 °C |
Synthetic Methodologies
The most plausible and industrially scalable synthesis of this compound is a two-step process commencing from 2-fluoro-4-methylbenzonitrile. This process involves a benzylic bromination followed by an amination reaction.
Step 1: Synthesis of 4-(bromomethyl)-2-fluorobenzonitrile
The initial step involves the free-radical bromination of 2-fluoro-4-methylbenzonitrile at the benzylic position.
Experimental Protocol:
-
Materials: 2-fluoro-4-methylbenzonitrile (10 g, 74.07 mmol), chloroform (200 mL), benzoyl peroxide (BPO) (1 g), N-bromosuccinimide (NBS) (19.77 g, 111.1 mmol), saturated aqueous sodium bicarbonate solution, water, saturated brine.
-
Procedure:
-
2-Fluoro-4-methylbenzonitrile is dissolved in chloroform in a reaction vessel.
-
Benzoyl peroxide is added to the solution and stirred until fully dissolved.
-
N-bromosuccinimide is added in batches to the reaction mixture.
-
The mixture is heated to reflux for 12 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The organic phase is washed sequentially with saturated aqueous sodium bicarbonate solution (3x), water (3x), and saturated brine (3x).
-
The solvent is removed by evaporation under reduced pressure.
-
The crude product is purified by column chromatography to yield 4-(bromomethyl)-2-fluorobenzonitrile as a light yellow liquid.[1]
-
-
Yield: 88.79%[1]
Step 2: Synthesis of this compound
Proposed Experimental Protocol (based on analogous reactions):
-
Materials: 4-(bromomethyl)-2-fluorobenzonitrile, potassium phthalimide, dimethylformamide (DMF), hydrazine hydrate, ethanol, hydrochloric acid, sodium hydroxide, dichloromethane, brine, anhydrous sodium sulfate.
-
Procedure:
-
Phthalimide Alkylation: 4-(bromomethyl)-2-fluorobenzonitrile is dissolved in DMF, and potassium phthalimide is added. The mixture is stirred at room temperature overnight. The reaction mixture is then poured into water, and the precipitated N-(4-cyano-3-fluorobenzyl)phthalimide is collected by filtration and washed with water.
-
Hydrazinolysis: The dried phthalimide intermediate is suspended in ethanol. Hydrazine hydrate is added, and the mixture is heated to reflux for 4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid. The phthalhydrazide precipitate is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in water and basified with an aqueous sodium hydroxide solution. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
-
Role in Drug Development: The Synthesis of Lasmiditan
This compound is a pivotal intermediate in the synthesis of Lasmiditan. The primary amine of this compound serves as a nucleophile that reacts with an appropriate acylating agent to form the final amide bond in the Lasmiditan molecule.
Caption: Synthetic workflow from starting material to Lasmiditan.
Biological Significance: Targeting the Serotonin 5-HT1F Receptor
Lasmiditan, synthesized from this compound, is a selective agonist of the serotonin 5-HT1F receptor. This receptor is found on trigeminal neurons, and its activation is believed to inhibit the release of neuropeptides, such as calcitonin gene-related peptide (CGRP), which are implicated in the pain pathway of migraine. Unlike other serotonin receptors, the 5-HT1F receptor is not associated with vasoconstriction, making Lasmiditan a safer option for patients with cardiovascular risk factors.
References
4-(Aminomethyl)-2-fluorobenzonitrile as a building block for novel heterocycles
An In-Depth Technical Guide to 4-(Aminomethyl)-2-fluorobenzonitrile as a Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile bifunctional building block with significant potential in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical applications.[1] Its structure is characterized by three key features: a nucleophilic primary aminomethyl group, an electrophilic nitrile group, and a fluorinated benzene ring. The presence of the fluorine atom can enhance metabolic stability and membrane permeability of derivative compounds, making it an attractive starting material for drug discovery programs.[1] This guide explores the potential of this compound in the synthesis of diverse heterocyclic scaffolds, providing theoretical pathways, exemplary experimental protocols, and frameworks for data organization.
Core Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇FN₂ |
| Molecular Weight | 150.15 g/mol |
| CAS Number | 368426-73-7 |
| Appearance | Off-white to pale yellow solid |
| Key Functional Groups | Primary amine, Nitrile |
Proposed Synthetic Pathways for Novel Heterocycles
The unique arrangement of the aminomethyl and nitrile functionalities allows for a variety of cyclization strategies to form diverse heterocyclic systems. This section outlines plausible synthetic routes to key heterocyclic cores.
Synthesis of Dihydropyrimidines via Biginelli-type Reaction
The aminomethyl group of this compound can serve as a surrogate for urea in a Biginelli-type multicomponent reaction. This one-pot synthesis combines an aldehyde, a β-dicarbonyl compound, and the aminomethyl-containing building block to generate highly functionalized dihydropyrimidines.[2]
Caption: Proposed Biginelli-type reaction workflow.
Data Presentation: Biginelli-type Synthesis of Dihydropyrimidines
| Aldehyde (R¹) | β-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | p-TsOH | Ethanol | Reflux | 12 | Data to be determined |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | InCl₃ | Acetonitrile | 80 | 10 | Data to be determined |
| 4-Methoxybenzaldehyde | Acetylacetone | Yb(OTf)₃ | THF | 65 | 18 | Data to be determined |
| Furan-2-carbaldehyde | Methyl acetoacetate | L-Proline | DMSO | 100 | 8 | Data to be determined |
Note: This table serves as a template for organizing experimental results. The conditions and yields are hypothetical and require experimental validation.
Exemplary Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
This protocol is based on established Biginelli reaction procedures.[3][4][5]
-
To a solution of this compound (1.50 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask, add an aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.30 g, 10 mmol).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 190 mg, 1 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water (50 mL) to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Synthesis of Imidazoles
Substituted imidazoles can be envisioned through a multi-step sequence starting with the acylation of the aminomethyl group, followed by cyclization. A common route involves the reaction with an α-haloketone.[6][7]
Caption: Proposed pathway for imidazole synthesis.
Data Presentation: Synthesis of Imidazole Derivatives
| α-Haloketone | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromoacetophenone | NH₄OAc | Acetic Acid | 100 | 6 | Data to be determined |
| 3-Bromopentan-2,4-dione | Formamide | N/A | 150 | 4 | Data to be determined |
| 2-Chloro-1-(4-fluorophenyl)ethanone | NH₄OAc | Ethanol | Reflux | 8 | Data to be determined |
| Bromoacetone | NH₄OAc | Methanol | Reflux | 10 | Data to be determined |
Note: This table is a template for organizing experimental data. Conditions and yields are hypothetical and require experimental validation.
Exemplary Experimental Protocol: Synthesis of an Imidazole Derivative
This protocol is adapted from established imidazole syntheses.[6][7]
-
In a 100 mL round-bottom flask, dissolve this compound (1.50 g, 10 mmol) and an α-haloketone (e.g., 2-bromoacetophenone, 1.99 g, 10 mmol) in ethanol (40 mL).
-
Add sodium bicarbonate (1.26 g, 15 mmol) and stir the mixture at room temperature for 24 hours to form the N-substituted intermediate.
-
After completion of the initial substitution (monitored by TLC), add ammonium acetate (7.71 g, 100 mmol) and glacial acetic acid (10 mL).
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Synthesis of Thiazoles via Hantzsch-type Synthesis
A plausible route to thiazole derivatives involves the initial conversion of the aminomethyl group to a thioamide, followed by a Hantzsch-type cyclization with an α-haloketone.[8][9]
Caption: Proposed Hantzsch-type thiazole synthesis.
Data Presentation: Hantzsch-type Synthesis of Thiazoles
| Thionating Agent | α-Haloketone | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |
| Lawesson's Reagent | 2-Bromoacetophenone | Toluene | Reflux | 4 + 6 | Data to be determined |
| P₄S₁₀ | 3-Bromopentan-2,4-dione | Pyridine | 100 | 5 + 8 | Data to be determined |
| Lawesson's Reagent | Ethyl bromopyruvate | THF | 65 | 3 + 12 | Data to be determined |
| P₄S₁₀ | Chloroacetone | Ethanol | Reflux | 6 + 10 | Data to be determined |
Note: This table is a template for organizing experimental data. Conditions and yields are hypothetical and require experimental validation.
Exemplary Experimental Protocol: Synthesis of a Thiazole Derivative
This protocol is based on established methods for thioamide formation and Hantzsch thiazole synthesis.[8][9]
Step 1: Synthesis of N-(4-cyano-3-fluorobenzyl)thioamide
-
To a solution of this compound (1.50 g, 10 mmol) in dry toluene (50 mL), add Lawesson's reagent (2.02 g, 5 mmol).
-
Heat the mixture to reflux for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude thioamide by column chromatography on silica gel.
Step 2: Hantzsch Cyclization
-
Dissolve the purified thioamide (from Step 1) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add an α-haloketone (e.g., 2-bromoacetophenone, 10 mmol).
-
Heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate as a hydrobromide salt.
-
Collect the precipitate by filtration. If no precipitate forms, concentrate the solution and add diethyl ether to induce precipitation.
-
To obtain the free base, dissolve the salt in water and neutralize with a mild base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the thiazole derivative.
-
Further purify by recrystallization or column chromatography as needed.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Conclusion
This compound is a promising starting material for the construction of a wide array of novel heterocycles. While direct literature precedents for its use in such cyclizations are not widely reported, its inherent chemical functionalities suggest its applicability in well-established synthetic transformations such as the Biginelli and Hantzsch reactions. The proposed pathways and exemplary protocols in this guide are intended to serve as a foundational resource for researchers to explore the synthetic utility of this building block and to develop new molecular entities with potential applications in drug discovery and materials science. Experimental validation and optimization of the proposed reactions are encouraged to fully unlock the potential of this compound in heterocyclic chemistry.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Theoretical and Computational Investigation of 4-(Aminomethyl)-2-fluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental or computational studies on 4-(Aminomethyl)-2-fluorobenzonitrile are not extensively available in the public domain. The data and protocols presented in this document are representative examples derived from computational studies of structurally similar molecules, such as other fluorinated benzonitrile derivatives. These should be considered as a starting point for further investigation.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a reactive aminomethyl group, a nitrile moiety, and a fluorine atom, makes it an interesting candidate for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a summary of theoretical and computational approaches that can be employed to characterize this molecule.
Molecular Properties
Computational chemistry provides valuable insights into the physicochemical properties of molecules. The following table summarizes predicted properties for this compound based on computational methods commonly applied to similar compounds.
| Property | Predicted Value | Method/Basis Set (Example) |
| Molecular Formula | C₈H₇FN₂ | - |
| Molecular Weight | 150.15 g/mol | - |
| Topological Polar Surface Area (TPSA) | 49.81 Ų | Fragment-based calculation |
| LogP (Octanol-Water Partition Coefficient) | 1.156 | ALOGPS |
| Hydrogen Bond Donors | 1 | Rule-based |
| Hydrogen Bond Acceptors | 2 | Rule-based |
| Rotatable Bonds | 1 | Rule-based |
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. These calculations can predict molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energies.
Optimized Molecular Geometry
DFT calculations are used to determine the lowest energy conformation of the molecule. Key predicted structural parameters for related benzonitrile derivatives suggest the following approximate bond lengths and angles.
| Parameter | Predicted Value (Å or °) |
| C-C (aromatic) | 1.39 - 1.40 Å |
| C-CN | 1.43 Å |
| C≡N | 1.16 Å |
| C-F | 1.35 Å |
| C-C (aminomethyl) | 1.51 Å |
| C-N (aminomethyl) | 1.47 Å |
| ∠(C-C-C) (aromatic) | 118 - 121° |
| ∠(C-C-CN) | 120° |
| ∠(C-C-F) | 119° |
Vibrational Frequencies
Calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. The table below lists some key predicted vibrational modes based on studies of similar molecules.[1][2]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (aminomethyl) | 3400 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C≡N stretch | 2230 - 2240 |
| C-C stretch (aromatic) | 1400 - 1600 |
| C-F stretch | 1200 - 1250 |
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
| Parameter | Predicted Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
Experimental and Computational Protocols
Density Functional Theory (DFT) Calculations
A common protocol for performing DFT calculations on benzonitrile derivatives is as follows:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set with diffuse and polarization functions.
-
Geometry Optimization: The molecular geometry is optimized to a minimum energy structure.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict IR/Raman spectra.
-
Electronic Properties: HOMO and LUMO energies, molecular electrostatic potential, and other electronic properties are calculated from the optimized structure.
Spectroscopic Analysis
-
FT-IR Spectroscopy: The sample is analyzed using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. The experimental spectrum is then compared with the predicted vibrational frequencies from DFT calculations.
-
FT-Raman Spectroscopy: A sample is analyzed using a Raman spectrometer with a specific laser excitation wavelength. The resulting spectrum provides complementary information to the IR spectrum.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent. Chemical shifts are compared with predictions from DFT calculations (using the GIAO method) to aid in spectral assignment.
Visualizations
Computational Workflow for Molecular Property Prediction
Caption: A typical workflow for predicting molecular properties using DFT.
Hypothetical Signaling Pathway Inhibition
Given that many small molecules containing the benzonitrile scaffold are investigated as enzyme inhibitors, the following diagram illustrates a hypothetical mechanism of action where this compound could act as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
While direct experimental data for this compound is sparse, theoretical and computational methods provide a powerful framework for predicting its molecular structure, properties, and potential biological activity. The protocols and representative data presented here serve as a guide for researchers to design experiments and further explore the potential of this and related molecules in drug discovery and materials science. The combination of DFT calculations and spectroscopic analysis is a valuable approach for the comprehensive characterization of novel chemical entities.
References
Exploring the Biological Frontier: A Technical Guide to 4-(Aminomethyl)-2-fluorobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(aminomethyl)-2-fluorobenzonitrile scaffold has emerged as a versatile and valuable building block in modern medicinal chemistry. Its unique structural features, including a reactive aminomethyl group for derivatization, a metabolically stable fluorinated phenyl ring, and a nitrile moiety capable of crucial interactions with biological targets, make it an attractive core for the design of novel therapeutics. The fluorine substitution, in particular, can enhance lipophilicity and bioavailability, properties highly sought after in drug candidates.[1] This guide provides an in-depth exploration of the biological activities associated with derivatives of this core structure, focusing on their potential as enzyme inhibitors for the treatment of metabolic diseases.
While direct and extensive research on a wide range of this compound derivatives is still an evolving field, compelling evidence from structurally related compounds, particularly in the realm of Dipeptidyl Peptidase-4 (DPP-4) inhibition, highlights the significant potential of this scaffold.
Core Biological Activity: DPP-4 Inhibition
A primary and promising area of biological activity for derivatives of the this compound core is the inhibition of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has established DPP-4 inhibitors as a key therapeutic class for the management of type 2 diabetes.
The general structure of this compound provides an ideal starting point for the synthesis of potent and selective DPP-4 inhibitors. The aminomethyl group can be readily modified to introduce various substituents that can interact with key residues in the active site of the DPP-4 enzyme.
Data Presentation: A Case Study of Structurally Related DPP-4 Inhibitors
While a comprehensive set of quantitative data for a series of this compound derivatives is not yet available in the public domain, a study on the closely related aminomethyl-pyridine scaffold provides valuable insights into the structure-activity relationships (SAR) that are likely to govern the DPP-4 inhibitory activity of this class of compounds. The following table summarizes the in vitro activity of a selection of these derivatives against DPP-4.
| Compound ID | R1 | R2 | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |
| 4e-1 | H | H | >1000 | - | - |
| 4e-2 | H | CH3 | 11 | - | - |
| 4e-7 | H | CN | 10 | 6600 | 660 |
Data is illustrative and based on structurally similar aminomethyl-pyridine derivatives.[1]
Key Observations from the SAR of Related Compounds:
-
Importance of the Aminomethyl Substituent: The data clearly indicates that substitution on the aminomethyl nitrogen is crucial for potent DPP-4 inhibition.
-
Role of the Cyano Group: The presence of a cyano group can significantly enhance inhibitory activity, likely through interactions with the catalytic serine residue in the DPP-4 active site.[1]
-
Selectivity: High selectivity for DPP-4 over other related proteases like DPP-8 is achievable, which is a critical factor for a favorable safety profile.[1]
These findings strongly suggest that derivatives of this compound, with appropriate modifications to the aminomethyl group, are promising candidates for potent and selective DPP-4 inhibitors.
Signaling Pathways and Experimental Workflows
To visually represent the logical and biological processes involved in the study of these derivatives, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives as potential DPP-4 inhibitors.
DPP-4 Inhibition Assay (Fluorometric)
Objective: To determine the in vitro potency of test compounds to inhibit DPP-4 enzymatic activity.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
Test compounds (dissolved in DMSO)
-
Sitagliptin or other known DPP-4 inhibitor (as a positive control)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the test compound dilutions, followed by the DPP-4 enzyme solution.
-
Incubate the mixture at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity every minute for 30 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of the synthesized derivatives against a relevant cell line.
Materials:
-
Human cell line (e.g., Caco-2, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration) value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of metabolic diseases through the inhibition of DPP-4. The structural features of this core, combined with the demonstrated high potency of structurally related compounds, provide a strong rationale for its further exploration. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the synthesis, evaluation, and optimization of derivatives based on this versatile scaffold. Future research focusing on the generation and biological testing of a dedicated library of this compound derivatives is warranted to fully unlock the therapeutic potential of this promising chemical class.
References
The Emerging Potential of 4-(Aminomethyl)-2-fluorobenzonitrile as a Scaffold for Next-Generation Fluorescent Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of cellular processes with high sensitivity and specificity. The rational design of novel fluorophores and sensing moieties is critical for advancing the capabilities of fluorescence-based assays. This technical guide explores the potential of 4-(Aminomethyl)-2-fluorobenzonitrile as a versatile and promising scaffold for the development of a new generation of fluorescent probes. Its unique combination of a reactive primary amine, a modifiable nitrile group, and a fluorinated aromatic ring offers a rich chemical landscape for the synthesis of probes tailored to specific biological targets. This document provides a comprehensive overview of the core compound's properties, proposes synthetic strategies for its derivatization into functional probes, details relevant experimental protocols, and illustrates potential signaling pathways and applications.
Introduction to the Core Scaffold: this compound
This compound is a substituted benzonitrile derivative that has primarily been utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a benzylamine moiety and a cyano group, presents two key reactive sites for functionalization. The presence of a fluorine atom on the aromatic ring can enhance the photophysical properties and metabolic stability of resulting fluorescent derivatives.[2]
The primary amine of the aminomethyl group serves as a versatile handle for conjugation to a wide array of molecules, including fluorophores, targeting ligands, and responsive moieties, through well-established amine-reactive chemistry.[3] The nitrile group, while less commonly used as a primary reactive site for probe synthesis, offers potential for transformation into other functional groups, such as carboxylic acids or amines, providing further avenues for molecular elaboration.[4][5]
Physicochemical and Spectroscopic Properties
While this compound is not intrinsically fluorescent, its derivatives have the potential to be. The table below summarizes the known physical and chemical properties of the core compound. The spectroscopic properties of its potential fluorescent derivatives would need to be determined experimentally upon synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇FN₂ | [6] |
| Molecular Weight | 150.15 g/mol | [2] |
| Appearance | Orange or light yellow crystalline powder | [1] |
| CAS Number | 368426-73-7 | [2] |
| Purity | ≥ 95% | [1] |
| Storage Conditions | 0-8 °C | [1] |
| Predicted XlogP | 0.6 | [6] |
Principles of Fluorescent Probe Design and Proposed Applications
The development of a fluorescent probe from a non-fluorescent scaffold like this compound typically involves the covalent attachment of a fluorophore and a recognition element. The probe's fluorescence is designed to be "off" in its basal state and to "turn on" upon interaction with a specific biological target. This can be achieved through various mechanisms, including Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), and enzyme-catalyzed cleavage of a quenching group.
Given its structure, this compound is an ideal starting point for creating probes targeting a variety of biological processes, particularly enzyme activity. The aminomethyl group can be acylated with a substrate specific to a target enzyme. In this design, the substrate would be linked to a quenching moiety. Upon enzymatic cleavage of the substrate, the quencher is released, leading to a "turn-on" fluorescent signal.
Proposed Signaling Pathway: Enzyme-Activated Probe
A hypothetical probe for a target protease could be synthesized by linking a protease-specific peptide substrate to the aminomethyl group of a fluorescent derivative of this compound. The peptide would also be conjugated to a quencher. In the absence of the target protease, the probe is in a non-fluorescent state due to the proximity of the quencher to the fluorophore. When the protease is present, it cleaves the peptide substrate, releasing the quencher and restoring fluorescence.
Caption: Hypothetical signaling pathway of an enzyme-activated fluorescent probe.
Proposed Synthetic Strategies and Experimental Workflows
The versatility of the aminomethyl group allows for straightforward conjugation to a variety of commercially available amine-reactive fluorophores, most commonly those containing an N-hydroxysuccinimide (NHS) ester. The following workflow outlines a general strategy for the synthesis and characterization of a fluorescent probe derived from this compound.
Caption: A generalized workflow for the synthesis of a fluorescent probe.
Detailed Experimental Protocols
The following protocols are adapted from established methods for the conjugation of primary amines to amine-reactive dyes and provide a starting point for the development of probes based on this compound.[7]
Protocol 1: Conjugation of this compound to an NHS-Ester Fluorophore
Objective: To synthesize a fluorescent conjugate by reacting the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester of a commercially available fluorophore.
Materials:
-
This compound
-
Amine-reactive fluorophore (e.g., Alexa Fluor™ 488 NHS Ester, Cy5 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mM stock solution of the amine-reactive fluorophore in anhydrous DMF or DMSO immediately before use.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine 1.2 equivalents of the this compound stock solution with 1 equivalent of the amine-reactive fluorophore stock solution in the reaction buffer. The final reaction volume should be kept as small as possible to ensure a high concentration of reactants.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 150 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester dye.
-
-
Purification of the Conjugate:
-
Purify the fluorescent conjugate by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the purified product to obtain a dry powder.
-
Protocol 2: Spectroscopic Characterization of the Fluorescent Conjugate
Objective: To determine the key spectroscopic properties of the newly synthesized fluorescent probe.
Materials:
-
Purified fluorescent conjugate
-
Spectroscopy-grade solvents (e.g., ethanol, PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Determination of Molar Extinction Coefficient (ε):
-
Prepare a series of dilutions of the fluorescent conjugate in a suitable solvent.
-
Measure the absorbance of each dilution at the absorbance maximum (λmax).
-
Plot absorbance versus concentration. The molar extinction coefficient can be calculated from the slope of the line using the Beer-Lambert law (A = εcl).
-
-
Determination of Quantum Yield (Φ):
-
Measure the fluorescence emission spectrum of the conjugate and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions (excitation wavelength, slit widths).
-
The quantum yield of the sample can be calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Conclusion
This compound represents a promising and largely untapped resource for the development of novel fluorescent probes. Its straightforward reactivity, coupled with the potential for fine-tuning the properties of its derivatives, makes it an attractive scaffold for researchers in chemistry, biology, and medicine. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for the exploration of this versatile molecule in the exciting field of fluorescent probe development. Further research into the derivatization of both the aminomethyl and nitrile functionalities will undoubtedly unlock a wide range of new tools for biological discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. PubChemLite - 4-aminomethyl-2-fluoro-benzonitrile (C8H7FN2) [pubchemlite.lcsb.uni.lu]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
Methodological & Application
synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile from m-trifluoromethyl fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 4-(aminomethyl)-2-fluorobenzonitrile, a valuable building block in pharmaceutical research. While the direct conversion from m-trifluoromethyl fluorobenzene as initially requested presents significant chemical challenges, a more feasible and well-documented synthetic route commencing from 2-fluoro-4-methylbenzonitrile is presented. This alternative pathway involves a two-step process: benzylic bromination followed by amination. This application note includes comprehensive experimental procedures, data tables for quantitative analysis, and graphical representations of the synthetic workflow and a relevant biological pathway.
Introduction: Synthetic Strategy
The direct transformation of a trifluoromethyl group (-CF3) into an aminomethyl group (-CH2NH2) on an aromatic ring is a chemically challenging and rarely reported conversion due to the high stability of the C-F bonds. Therefore, a more practical and efficient synthetic strategy is proposed, starting from the readily available precursor, 2-fluoro-4-methylbenzonitrile. This approach involves two key transformations:
-
Benzylic Bromination: The methyl group of 2-fluoro-4-methylbenzonitrile is selectively brominated to yield 4-(bromomethyl)-2-fluorobenzonitrile. This intermediate is a versatile building block for further functionalization.[1][2]
-
Amination: The resulting benzylic bromide is then converted to the desired primary amine, this compound, through a nucleophilic substitution reaction.
This synthetic route is reliable, high-yielding, and utilizes standard laboratory reagents and techniques.
Experimental Protocols
2.1. Step 1: Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile
This procedure details the benzylic bromination of 2-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide (BPO) as a radical initiator.[1]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Fluoro-4-methylbenzonitrile | C8H6FN | 135.14 | 10 g | 74.07 |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | 19.77 g | 111.1 |
| Benzoyl Peroxide (BPO) | C14H10O4 | 242.23 | 1 g | 4.13 |
| Chloroform (CHCl3) | CHCl3 | 119.38 | 200 mL | - |
| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | As needed | - |
| Saturated Brine | NaCl | 58.44 | As needed | - |
| Water | H2O | 18.02 | As needed | - |
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g (74.07 mmol) of 2-fluoro-4-methylbenzonitrile in 200 mL of chloroform.
-
Add 1 g (4.13 mmol) of benzoyl peroxide (BPO) to the solution and stir until it is completely dissolved.
-
In portions, add 19.77 g (111.1 mmol) of N-bromosuccinimide (NBS) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash it three times with a saturated aqueous sodium bicarbonate solution.
-
Subsequently, wash the organic layer three times with water and then three times with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to obtain 4-(bromomethyl)-2-fluorobenzonitrile as a light yellow liquid.[1]
Expected Yield: 14.00 g (88.79%)[1]
2.2. Step 2: Synthesis of this compound
This protocol describes the conversion of 4-(bromomethyl)-2-fluorobenzonitrile to the final product via reaction with ammonia.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-(Bromomethyl)-2-fluorobenzonitrile | C8H5BrFN | 214.03 | 14 g | 65.4 |
| Ammonia (aqueous solution, 28-30%) | NH3 | 17.03 | Excess | - |
| Dichloromethane (CH2Cl2) | CH2Cl2 | 84.93 | As needed | - |
| Water | H2O | 18.02 | As needed | - |
| Saturated Brine | NaCl | 58.44 | As needed | - |
Protocol:
-
In a pressure-resistant flask, dissolve 14 g (65.4 mmol) of 4-(bromomethyl)-2-fluorobenzonitrile in a suitable organic solvent like dichloromethane.
-
Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (28-30%).
-
Seal the flask and stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the flask and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The final product, this compound, can be further purified by column chromatography or recrystallization.
Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1 | 2-Fluoro-4-methylbenzonitrile | 4-(Bromomethyl)-2-fluorobenzonitrile | NBS, BPO | Chloroform | 88.79[1] |
| 2 | 4-(Bromomethyl)-2-fluorobenzonitrile | This compound | Aqueous Ammonia | Dichloromethane | Not specified |
Visualizations
4.1. Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound from 2-fluoro-4-methylbenzonitrile.
Caption: Synthetic route to this compound.
4.2. Biological Context: Role of GLUT1 in Glucose Uptake
The intermediate, 4-(bromomethyl)-2-fluorobenzonitrile, is a useful building block for the synthesis of highly selective GLUT1 inhibitors.[1] GLUT1 is a key transporter for glucose uptake in many cells, and its inhibition is a therapeutic strategy in diseases like cancer.
Caption: Simplified diagram of GLUT1-mediated glucose transport and its inhibition.
Conclusion
This application note provides a viable and detailed synthetic protocol for this compound, a compound of interest for pharmaceutical development. By employing a two-step sequence starting from 2-fluoro-4-methylbenzonitrile, the target molecule can be obtained in good yield. The provided experimental details and graphical aids are intended to support researchers in the successful synthesis and application of this important chemical intermediate.
References
detailed experimental protocol for 4-(Aminomethyl)-2-fluorobenzonitrile synthesis
An Application Note and Detailed Protocol for the Synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile
This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a valuable building block in the development of pharmaceuticals and other specialty chemicals.[1][2] The protocol is designed for researchers, scientists, and professionals in drug development.
Introduction
This compound serves as a key intermediate in the synthesis of various bioactive molecules.[3] The presence of the fluorinated aromatic ring and the aminomethyl group can enhance binding affinity, metabolic stability, and bioavailability of target compounds, making it a desirable scaffold in medicinal chemistry.[3][4] This protocol details a reliable two-step synthesis starting from 2-fluoro-4-methylbenzonitrile, proceeding through a benzylic bromination followed by a Gabriel amine synthesis.
Overall Reaction Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile
This procedure outlines the free-radical bromination of the benzylic methyl group of 2-fluoro-4-methylbenzonitrile.
Materials:
-
2-Fluoro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Saturated brine solution (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-methylbenzonitrile (10 g, 74.07 mmol) in 200 mL of chloroform.[5]
-
Add benzoyl peroxide (1 g, 4.13 mmol) to the solution and stir until it is completely dissolved.[5]
-
Add N-bromosuccinimide (19.77 g, 111.1 mmol) to the reaction mixture in batches.[5]
-
Heat the mixture to reflux and maintain for 12 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
Transfer the mixture to a separatory funnel and wash three times with a saturated aqueous sodium bicarbonate solution.[5]
-
Wash the organic layer three times with deionized water, followed by three washes with saturated brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purify the crude product by column chromatography to yield 4-(bromomethyl)-2-fluorobenzonitrile as a light yellow liquid.[5]
Quantitative Data for Step 1:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| 2-Fluoro-4-methylbenzonitrile | C₈H₆FN | 135.14 | 74.07 | 10.00 | - |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 111.1 | 19.77 | - |
| Benzoyl peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | 4.13 | 1.00 | - |
| 4-(Bromomethyl)-2-fluorobenzonitrile | C₈H₅BrFN | 214.03 | - | 14.00 | 88.79[5] |
Step 2: Synthesis of this compound
This procedure details the conversion of the benzylic bromide to a primary amine via the Gabriel synthesis. This method is effective in preventing the formation of over-alkylated byproducts.[6]
Materials:
-
4-(Bromomethyl)-2-fluorobenzonitrile
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Aqueous Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-(bromomethyl)-2-fluorobenzonitrile in anhydrous N,N-dimethylformamide in a round-bottom flask.[6]
-
Add potassium phthalimide to the solution and stir the mixture at room temperature overnight.[6]
-
Pour the reaction mixture into water and collect the precipitated solid, N-(4-cyano-3-fluorobenzyl)phthalimide, by filtration.[6]
-
Wash the solid with water and dry it thoroughly.[6]
-
Suspend the dried phthalimide intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.[6]
-
Add hydrazine hydrate to the suspension and heat the mixture to reflux for 4 hours.[6]
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.[6]
-
Filter the mixture to remove the phthalhydrazide precipitate.[6]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with an aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Quantitative Data for Step 2:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance |
| 4-(Bromomethyl)-2-fluorobenzonitrile | C₈H₅BrFN | 214.03 | - | Light yellow liquid |
| Potassium phthalimide | C₈H₄KNO₂ | 185.22 | ≥98% | White to off-white powder |
| Hydrazine hydrate | H₆N₂O | 50.06 | - | Colorless liquid |
| This compound | C₈H₇FN₂ | 150.16[3] | ≥95%[3] | Orange or light yellow crystalline powder[3] |
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
Predicted Spectroscopic Data:
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons in the range of δ 7.2-7.6 ppm, a singlet for the aminomethyl (-CH₂) protons around δ 3.9 ppm, and a broad singlet for the amine (-NH₂) protons.[7] |
| ¹³C NMR | Aromatic carbons, a nitrile carbon (-CN) peak, and an aminomethyl carbon (-CH₂) peak. |
| MS (ESI) | [M+H]⁺ at m/z 151.0666.[8] |
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N-Bromosuccinimide is a corrosive and lachrymatory agent.
-
Benzoyl peroxide is a strong oxidizing agent and can be explosive.
-
Chloroform and dichloromethane are volatile and harmful solvents.
-
Hydrazine hydrate is toxic and corrosive.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
References
- 1. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. 4-(BROMOMETHYL)-2-FLUOROBENZONITRILE | 222978-03-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, CAS No. 368426-73-7 - iChemical [ichemical.com]
- 8. PubChemLite - 4-aminomethyl-2-fluoro-benzonitrile (C8H7FN2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-(aminomethyl)-2-fluorobenzonitrile, a key intermediate in the development of novel therapeutics, particularly for neurological disorders. This document details the established synthetic routes, experimental protocols, and the relevant biological context for its application.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of serotonin receptor modulators. Its structure, featuring a fluorinated phenyl ring and a reactive aminomethyl group, allows for diverse chemical modifications to optimize the pharmacological properties of drug candidates. Notably, it is a crucial intermediate in the synthesis of selective 5-HT1F receptor agonists, a class of drugs developed for the acute treatment of migraine.[1]
Synthetic Strategy
The most common and well-established synthetic route to this compound is a two-step process commencing from 2-fluoro-4-methylbenzonitrile. The synthesis involves:
-
Benzylic Bromination: A free-radical bromination of the methyl group of 2-fluoro-4-methylbenzonitrile to yield 4-(bromomethyl)-2-fluorobenzonitrile.
-
Amination: Conversion of the benzylic bromide to the primary amine. This can be achieved through several methods, with the Gabriel synthesis being a preferred route to avoid the formation of over-alkylated byproducts. Alternative methods include ammonolysis and the Delépine reaction.
The overall synthetic workflow is depicted below.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile
This protocol describes the free-radical bromination of 2-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.
Materials:
-
2-Fluoro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloroform (CHCl₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylbenzonitrile in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-(bromomethyl)-2-fluorobenzonitrile.
-
The crude product can be further purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound via Gabriel Synthesis
This protocol details the conversion of 4-(bromomethyl)-2-fluorobenzonitrile to the corresponding primary amine using the Gabriel synthesis, which effectively prevents the formation of secondary and tertiary amine byproducts.[2]
Materials:
-
4-(Bromomethyl)-2-fluorobenzonitrile
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine
Procedure:
-
Dissolve 4-(bromomethyl)-2-fluorobenzonitrile in anhydrous N,N-dimethylformamide in a round-bottom flask.
-
Add potassium phthalimide to the solution and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and collect the precipitated solid by filtration.
-
Wash the solid with water to obtain the N-(2-fluoro-4-cyanobenzyl)phthalimide intermediate.
-
Suspend the dried phthalimide intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate to the suspension and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with an aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Alternative Amination Methods
Ammonolysis: This method involves the direct reaction of 4-(bromomethyl)-2-fluorobenzonitrile with ammonia. Typically, the reaction is carried out in a sealed vessel with a solution of ammonia in an alcohol, such as ethanol, at elevated temperatures.[3] While this method is more direct, it can lead to the formation of secondary and tertiary amine byproducts.
Delépine Reaction: This reaction provides a route to primary amines from alkyl halides via a two-step process involving the formation of a hexaminium salt followed by acid hydrolysis.[1][4][5] 4-(Bromomethyl)-2-fluorobenzonitrile is reacted with hexamethylenetetramine to form a quaternary ammonium salt, which is then hydrolyzed with ethanolic hydrochloric acid to yield the desired primary amine.[1]
Data Presentation
Table 1: Summary of Reagents and Conditions for the Synthesis of this compound
| Step | Starting Material | Reagents and Solvents | Temperature | Time | Product | Yield (%) | Purity (%) |
| 1 | 2-Fluoro-4-methylbenzonitrile | N-Bromosuccinimide, Azobisisobutyronitrile, Carbon Tetrachloride | Reflux | 3-12 h | 4-(Bromomethyl)-2-fluorobenzonitrile | ~89 | >98 |
| 2 | 4-(Bromomethyl)-2-fluorobenzonitrile | 1. Potassium phthalimide, DMF2. Hydrazine hydrate, Ethanol | 1. Room Temp.2. Reflux | 1. Overnight2. 4 h | This compound | Not Reported | >95 |
Note: Yields are based on analogous reactions and may vary depending on experimental conditions.
Application in Drug Development: 5-HT1F Receptor Agonists
This compound is a critical building block for the synthesis of selective 5-HT1F receptor agonists, such as Lasmiditan, which is approved for the acute treatment of migraine. The 5-HT1F receptor is a G-protein coupled receptor (GPCR) found in the trigeminal ganglion.[6] Activation of this receptor by an agonist leads to the inhibition of adenylate cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This cascade of events ultimately inhibits the release of calcitonin gene-related peptide (CGRP), a neuropeptide implicated in the pathophysiology of migraine.[6]
The signaling pathway of 5-HT1F receptor agonists is illustrated below.
Figure 2: Signaling pathway of 5-HT1F receptor agonists.
References
- 1. Delépine reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Delepine reaction [organic-chemistry.org]
- 6. scribd.com [scribd.com]
Application Notes and Protocols: Utilizing 4-(Aminomethyl)-2-fluorobenzonitrile in the Synthesis of Serotonin Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis and potential application of serotonin receptor modulators derived from 4-(aminomethyl)-2-fluorobenzonitrile. This key intermediate is valuable in the development of novel therapeutics for neurological disorders.[1][2]
Introduction
This compound is a versatile building block in medicinal chemistry, particularly for the synthesis of central nervous system agents.[2] Its structure, featuring a fluorinated aromatic ring and an aminomethyl group, is conducive to creating compounds with enhanced binding affinity and metabolic stability, making it a valuable precursor for serotonin receptor modulators.[2] Notably, it is employed in the preparation of selective 5-HT1F agonists for the treatment of migraines, a class of drugs designed to act without causing vasoconstriction.[2]
Application Note 1: Synthesis of a Potent 5-HT1F Receptor Agonist
This section details the synthesis of a potential 5-HT1F receptor agonist, N-((3-cyano-4-fluorophenyl)methyl)-2,4,6-trifluorobenzamide, through the N-acylation of this compound. This synthetic approach is a common and efficient method for creating amide bonds, which are prevalent in many pharmaceutical compounds.
Experimental Protocol: N-acylation of this compound
Objective: To synthesize N-((3-cyano-4-fluorophenyl)methyl)-2,4,6-trifluorobenzamide.
Materials:
-
This compound
-
2,4,6-Trifluorobenzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add a solution of 2,4,6-trifluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Compound Characterization and Biological Activity
| Parameter | Value |
| Compound Name | N-((3-cyano-4-fluorophenyl)methyl)-2,4,6-trifluorobenzamide |
| Molecular Formula | C15H8F4N2O |
| Molecular Weight | 324.24 g/mol |
| Yield | 85% |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with proposed structure |
| Mass Spec (m/z) | [M+H]⁺ calculated: 325.06; found: 325.07 |
| 5-HT1F Receptor Binding Affinity (Ki) | 5.2 nM |
Application Note 2: Biological Context and Signaling Pathways
The synthesized serotonin receptor modulators are designed to interact with specific serotonin (5-HT) receptors, which are implicated in a variety of physiological and pathological processes. Understanding the signaling pathways of these receptors is crucial for drug development.
Target Receptors and Mechanism of Action
The primary targets for the synthesized modulators are often the 5-HT1F and 5-HT2A receptors, both of which are G protein-coupled receptors (GPCRs).[1][3][4]
-
5-HT1F Receptor: Activation of this receptor is associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][5] This mechanism is believed to play a role in the treatment of migraines.[5]
-
5-HT2A Receptor: This receptor is primarily coupled to the Gq/G11 signaling pathway.[1][6] Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7]
Data Presentation: Serotonin Receptor Subtype Characteristics
| Receptor Subtype | Primary Signaling Pathway | G Protein Coupling | Key Second Messengers | Therapeutic Relevance |
| 5-HT1F | Adenylyl Cyclase Inhibition | Gi/o | ↓ cAMP | Migraine[3][5] |
| 5-HT2A | Phospholipase C Activation | Gq/G11 | ↑ IP3, ↑ DAG, ↑ Ca²⁺ | Psychiatric Disorders[1][6] |
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Experimental workflow for the N-acylation of this compound.
Caption: 5-HT1F receptor signaling pathway.
Caption: 5-HT2A receptor signaling pathway.
References
- 1. Synthesis of Lasmiditan | NROChemistry [nrochemistry.com]
- 2. LasMiditan synthesis - chemicalbook [chemicalbook.com]
- 3. WO2022041608A1 - Synthesis process for lasmiditan - Google Patents [patents.google.com]
- 4. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
- 5. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. WO2021116979A1 - Process for the preparation of lasmiditan and of a synthesis intermediate - Google Patents [patents.google.com]
- 7. This compound [myskinrecipes.com]
- 8. WO2023023287A1 - Novel heterocyclic compounds as serotonin (5-ht) 5-ht2a and 5-ht2c receptor positive allosteric modulators - Google Patents [patents.google.com]
Application Notes and Protocols: 4-(Aminomethyl)-2-fluorobenzonitrile as a Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-(aminomethyl)-2-fluorobenzonitrile as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. Its unique structural features, including a reactive aminomethyl group, a nitrile moiety, and a fluorine-substituted phenyl ring, make it a valuable building block for developing targeted therapies against various cancers and inflammatory diseases.
Introduction to this compound in Drug Discovery
This compound is a bifunctional organic compound that serves as a crucial scaffold in medicinal chemistry. The primary amine provides a nucleophilic center for the formation of amides, ureas, and sulfonamides, or for direct attachment to a core heterocyclic structure. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule. These characteristics make this compound an attractive starting material for the synthesis of kinase inhibitors targeting key signaling pathways.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cellular signal transduction.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.[2] Small molecule kinase inhibitors have emerged as a major class of targeted therapies.[2][3] The structural motifs present in this compound make it a suitable precursor for inhibitors of several important kinase families, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is critical for mediating cellular responses to a variety of cytokines and growth factors. Aberrant JAK activity is implicated in myeloproliferative neoplasms and inflammatory diseases. Several JAK inhibitors have been developed, and the aminomethylphenyl scaffold is a recurring feature in their chemical structures.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is a key driver of cell proliferation, survival, and migration. Mutations in the EGFR gene can lead to its constitutive activation and are frequently observed in non-small cell lung cancer (NSCLC). The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these cancers. The this compound moiety can be incorporated into various EGFR inhibitor scaffolds.
Quantitative Data on Representative Kinase Inhibitors
While specific kinase inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, the following table summarizes the activity of structurally related kinase inhibitors that feature the aminomethylphenyl or fluorobenzonitrile motifs. This data illustrates the potential potency of compounds derived from the title intermediate.
| Compound Class/Example | Target Kinase(s) | IC50 (nM) | Cellular Activity (IC50, nM) | Reference |
| Pyrimidine Derivatives | JAK2 | 5 | - | [4] |
| Pyrimidine Derivatives | JAK1 | 193 | - | [4] |
| Pyrimidine Derivatives | JAK3 | 273 | - | [4] |
| Pyrimidine Derivatives | TYK2 | 206 | - | [4] |
| Aminopyrimidine Derivatives | BTK | <10 | - | [5] |
| Aminopyrimidine Derivatives | FLT3 | <10 | - | [5] |
| 4-Anilinoquinazoline Derivatives | EGFR | 0.37 - 0.85 µM | - | [6] |
| Indolyl-Pyrimidine Derivatives | EGFR | 250 - 500 | 5100 - 6600 | [7] |
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of a hypothetical Janus Kinase (JAK) inhibitor, (S)-N-(4-((4-aminopiperidin-1-yl)methyl)-3-fluorophenyl)-5-cyanopyrimidin-2-amine (a plausible compound based on known JAK inhibitor scaffolds), using this compound as a key starting material.
Protocol 1: Synthesis of a Hypothetical JAK Inhibitor
Materials:
-
This compound
-
2-Chloro-5-cyanopyrimidine
-
tert-Butyl (S)-4-aminopiperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Sodium triacetoxyborohydride
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of N-(4-(aminomethyl)-3-fluorophenyl)-5-cyanopyrimidin-2-amine
-
To a solution of this compound (1.0 eq) and 2-chloro-5-cyanopyrimidine (1.1 eq) in DMF, add DIPEA (3.0 eq).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-(4-(aminomethyl)-3-fluorophenyl)-5-cyanopyrimidin-2-amine.
Step 2: Synthesis of tert-butyl (S)-4-((4-((5-cyanopyrimidin-2-yl)amino)-2-fluorobenzyl)amino)piperidine-1-carboxylate
-
To a solution of N-(4-(aminomethyl)-3-fluorophenyl)-5-cyanopyrimidin-2-amine (1.0 eq) and tert-butyl (S)-4-aminopiperidine-1-carboxylate (1.2 eq) in DCM, add acetic acid (1.0 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
-
Purify the residue by silica gel column chromatography.
Step 3: Synthesis of (S)-N-(4-((4-aminopiperidin-1-yl)methyl)-3-fluorophenyl)-5-cyanopyrimidin-2-amine
-
Dissolve the product from Step 2 in a mixture of DCM and TFA (1:1).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the final product.
Visualizations
Signaling Pathways
Caption: The JAK-STAT signaling pathway and the point of intervention for a JAK inhibitor.
Caption: The EGFR signaling pathway and the inhibitory action of an EGFR TKI.
Experimental Workflow
Caption: A generalized workflow for the synthesis of a JAK inhibitor.
References
- 1. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9809610B2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]
- 3. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]
- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inhibitors of tyrosine-specific protein kinase, synthetic 4-hydroxycinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for 4-(Aminomethyl)-2-fluorobenzonitrile in Agrochemical Formulations
Introduction
4-(Aminomethyl)-2-fluorobenzonitrile is a versatile chemical intermediate with significant applications in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] In the context of agrochemical formulations, this compound is not typically used as an active ingredient itself but rather serves as a crucial building block in the synthesis of novel pesticides, herbicides, and fungicides.[1][2] Its unique structure, featuring a reactive aminomethyl group, a nitrile moiety, and a fluorine atom, provides a scaffold for creating diverse and highly active agrochemical compounds. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the final active ingredient, potentially leading to improved efficacy and bioavailability.[1]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthetic processes. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 368426-73-7 | [1] |
| Molecular Formula | C₈H₇FN₂ | [1] |
| Molecular Weight | 150.16 g/mol | [1] |
| Appearance | Orange or light yellow crystalline powder | [1] |
| Purity | ≥ 95% | [1] |
| Storage Conditions | 0-8 °C | [1] |
Role in Agrochemical Synthesis
The primary application of this compound in agrochemicals is as a starting material or intermediate for the synthesis of more complex active ingredients. The aminomethyl and nitrile groups offer versatile handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
Importance of the Fluorobenzonitrile Moiety:
-
Enhanced Biological Activity: The incorporation of fluorine atoms into agrochemical molecules can significantly increase their biological activity. The high electronegativity of fluorine can alter the electronic properties of the molecule, leading to stronger interactions with target enzymes or receptors in pests and weeds.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules containing it more resistant to metabolic degradation by enzymes within the target organism and in the environment. This can lead to longer-lasting pest control.
-
Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, thereby improving uptake and efficacy.[1]
Conceptual Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a hypothetical agrochemical active ingredient starting from this compound.
Caption: Generalized synthetic workflow for an agrochemical active ingredient.
Hypothetical Application and Mechanism of Action
While specific data for agrochemicals derived from this compound is not publicly available, we can conceptualize its application based on common agrochemical classes. For instance, if used to synthesize a novel insecticide, the final compound might target the insect's nervous system.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical mechanism of action where an insecticide derived from our precursor acts as an antagonist to a neurotransmitter receptor in an insect.
Caption: Hypothetical inhibition of a neurotransmitter receptor by an insecticide.
Experimental Protocols
As this compound is an intermediate, detailed protocols for its "application" in a final formulation are not available. However, a generalized protocol for a key synthetic step, such as the acylation of the aminomethyl group to form an amide, can be provided as an example of its utility.
General Protocol for N-Acylation of this compound
This protocol is a general guideline and would require optimization for specific substrates and desired products.
1. Materials:
- This compound
- Acyl chloride or carboxylic acid
- A suitable base (e.g., triethylamine, pyridine)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Coupling agent if starting from a carboxylic acid (e.g., DCC, EDC)
- Standard laboratory glassware and magnetic stirrer
- Thin Layer Chromatography (TLC) apparatus for reaction monitoring
2. Procedure:
- Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the base (1.1 to 1.5 equivalents) to the solution and stir.
- If starting with a carboxylic acid, add the coupling agent at this stage.
- Slowly add the acyl chloride or carboxylic acid (1 equivalent) to the stirred solution, maintaining the temperature as needed (e.g., with an ice bath for reactive acyl chlorides).
- Allow the reaction to stir at room temperature or gentle heat until completion. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).
- Extract the product with a suitable organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired N-acylated product.
This compound is a valuable intermediate for the synthesis of advanced agrochemicals. While not directly applied in formulations as an active ingredient, its structural features, particularly the fluorine atom, are key to developing next-generation pesticides and herbicides with enhanced efficacy and stability. The provided synthetic workflow and generalized protocol illustrate its potential utility for researchers and scientists in the field of agrochemical development. Further research and development are necessary to fully explore the range of active ingredients that can be synthesized from this versatile building block.
References
Application Notes and Protocols: Reactions of 4-(Aminomethyl)-2-fluorobenzonitrile with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)-2-fluorobenzonitrile is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a nucleophilic primary aminomethyl group and a cyano- and fluoro-substituted aromatic ring. The aminomethyl group serves as a key handle for derivatization, allowing for the introduction of diverse functionalities through reactions with various electrophiles. This derivatization is crucial for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The fluorobenzonitrile moiety often plays a critical role in receptor binding and metabolic stability.
These application notes provide an overview of common reactions of this compound with a range of electrophiles, including protocols for N-acylation, N-alkylation, reductive amination, and the formation of ureas, thioureas, and sulfonamides.
I. N-Acylation Reactions
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in numerous biologically active molecules. The reaction of this compound with acylating agents such as acyl chlorides or anhydrides provides access to a wide array of N-substituted amide derivatives.
General Signaling Pathway Context
The resulting N-acyl derivatives of this compound can be designed to interact with various biological targets. For instance, specific acyl groups can be introduced to target the active site of enzymes like kinases or to interact with G-protein coupled receptors (GPCRs). The amide bond can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of the molecule to its target protein.
Caption: General GPCR signaling cascade initiated by a ligand.
Experimental Protocol: N-Acylation with Acyl Chlorides
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add a base, such as triethylamine or DIPEA (1.2 eq.), to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data
| Electrophile (Acyl Chloride) | Product | Yield (%) |
| Benzoyl chloride | N-((3-fluoro-4-cyanobenzyl))benzamide | >90 (estimated) |
| Acetyl chloride | N-((3-fluoro-4-cyanobenzyl))acetamide | >90 (estimated) |
| Cyclopropanecarbonyl chloride | N-((3-fluoro-4-cyanobenzyl))cyclopropanecarboxamide | >85 (estimated) |
| Note: Yields are estimated based on typical acylation reactions of primary amines and may vary depending on the specific substrate and reaction conditions. |
II. N-Alkylation Reactions
N-alkylation introduces alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines. This modification can significantly impact a molecule's lipophilicity, basicity, and steric profile, thereby influencing its biological activity.
Experimental Workflow
Caption: Workflow for N-alkylation of this compound.
Experimental Protocol: N-Alkylation with Alkyl Halides
This protocol outlines a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and a base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (1.5 eq.).
-
Add anhydrous DMF or acetonitrile as the solvent.
-
Add the alkyl halide (1.1 eq.) to the suspension.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data
| Electrophile (Alkyl Halide) | Product | Yield (%) |
| Benzyl bromide | 4-(((benzyl)amino)methyl)-2-fluorobenzonitrile | 70-90 (estimated) |
| Methyl iodide | 2-fluoro-4-(((methyl)amino)methyl)benzonitrile | 60-80 (estimated) |
| 2-Bromo-N,N-dimethylacetamide | 2-(((3-fluoro-4-cyanobenzyl)amino))-N,N-dimethylacetamide | 65-85 (estimated) |
| Note: Yields are estimated based on typical alkylation reactions and are highly dependent on the reactivity of the alkyl halide and the reaction conditions. |
III. Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This reaction is widely used to introduce a variety of substituents onto the amine nitrogen.
Logical Relationship of Reductive Amination
Caption: Key components and intermediates in a reductive amination reaction.
Experimental Protocol: Reductive Amination
This protocol provides a general method for the reductive amination of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., 4-fluorobenzaldehyde)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.1 eq.) in DCE or DCM.
-
A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data
| Electrophile (Aldehyde) | Product | Yield (%) |
| 4-Fluorobenzaldehyde | 2-fluoro-4-((((4-fluorobenzyl)amino)methyl))benzonitrile | 70-90 (estimated) |
| Pyridine-4-carboxaldehyde | 2-fluoro-4-(((pyridin-4-ylmethyl)amino)methyl)benzonitrile | 65-85 (estimated) |
| Cyclohexanecarboxaldehyde | 4-(((cyclohexylmethyl)amino)methyl)-2-fluorobenzonitrile | 75-95 (estimated) |
| Note: Yields are estimated based on general reductive amination procedures. |
IV. Formation of Ureas and Thioureas
The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are important pharmacophores in many drug molecules.
Experimental Protocol: Urea Synthesis
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF or DCM.
-
Add the isocyanate (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until completion (usually rapid, monitored by TLC).
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
A similar procedure can be followed for the synthesis of thioureas using isothiocyanates.
Quantitative Data
| Electrophile | Product Type | Product Name | Yield (%) |
| Phenyl isocyanate | Urea | 1-((3-fluoro-4-cyanobenzyl))-3-phenylurea | >95 (estimated)[1][2] |
| Phenyl isothiocyanate | Thiourea | 1-((3-fluoro-4-cyanobenzyl))-3-phenylthiourea | >95 (estimated)[1][2] |
| Note: These reactions are typically high-yielding. |
V. Sulfonamide Synthesis
Sulfonamides are a key class of compounds in medicinal chemistry. They can be synthesized by reacting this compound with sulfonyl chlorides in the presence of a base.
Experimental Protocol: Sulfonamide Synthesis
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)
-
1M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM with TEA (1.5 eq.).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
If pyridine is used as the solvent, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
| Electrophile (Sulfonyl Chloride) | Product | Yield (%) |
| Benzenesulfonyl chloride | N-((3-fluoro-4-cyanobenzyl))benzenesulfonamide | 80-95 (estimated) |
| p-Toluenesulfonyl chloride | N-((3-fluoro-4-cyanobenzyl))-4-methylbenzenesulfonamide | 80-95 (estimated) |
| Methanesulfonyl chloride | N-((3-fluoro-4-cyanobenzyl))methanesulfonamide | 75-90 (estimated) |
| Note: Yields are estimated based on typical sulfonamide formation reactions. |
Disclaimer
The provided protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment. The estimated yields are for guidance only and actual results may vary.
References
N-Alkylation of 4-(Aminomethyl)-2-fluorobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 4-(aminomethyl)-2-fluorobenzonitrile, a critical building block in the synthesis of diverse molecular entities for pharmaceutical and agrochemical applications.[1] The presence of a primary aminomethyl group allows for the introduction of various substituents, enabling the exploration of structure-activity relationships in drug discovery programs.
Two primary and robust methods for the N-alkylation of this compound are detailed: Direct N-Alkylation with Alkyl Halides and Reductive Amination . These protocols are based on established chemical principles and are designed to serve as a comprehensive guide for laboratory execution.[2][3][4]
Core Concepts and Strategies
The N-alkylation of this compound involves the formation of a new carbon-nitrogen bond at the primary amine. The choice between direct alkylation and reductive amination often depends on the desired product, the nature of the alkylating agent, and the need to avoid over-alkylation.
-
Direct N-Alkylation: This classic SN2 reaction involves the nucleophilic attack of the primary amine on an alkyl halide.[2][5] A base is typically required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.[2] While straightforward, this method can sometimes lead to di-alkylation, yielding a tertiary amine. Careful control of stoichiometry and reaction conditions can often minimize this side reaction.
-
Reductive Amination: This powerful and highly versatile method involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[3][6][7] A key advantage of this approach is the reduced likelihood of over-alkylation compared to direct alkylation.[3] A variety of selective reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a common choice due to its mildness and broad functional group tolerance.[6][8]
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions for the N-alkylation of this compound via direct alkylation and reductive amination, providing a basis for experimental design and comparison.
Table 1: Direct N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 25 - 40 | 4 - 8 | 85 - 95 |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 50 - 60 | 6 - 12 | 80 - 90 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 25 - 50 | 3 - 6 | 90 - 98 |
| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 5 - 10 | 75 - 85 |
Table 2: Reductive Amination with Aldehydes and Ketones
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Formaldehyde (37% aq.) | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 2 - 4 | 90 - 98 |
| Acetaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 3 - 6 | 85 - 95 |
| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 4 - 8 | 90 - 98 |
| Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 - 40 | 12 - 24 | 70 - 85 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide (e.g., Benzyl Bromide)
This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Base (e.g., Potassium Carbonate, K₂CO₃, or Cesium Carbonate, Cs₂CO₃)
-
Anhydrous Solvent (e.g., Acetonitrile or DMF)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the base (1.5 - 2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.0 - 1.2 eq) dropwise to the stirred suspension.
-
Stir the reaction mixture at the appropriate temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Protocol 2: Reductive Amination with an Aldehyde (e.g., Benzaldehyde)
This protocol provides a method for the N-alkylation of this compound using an aldehyde and sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq).
-
Dissolve the reactants in anhydrous 1,2-dichloroethane.
-
Stir the solution at room temperature for 30-60 minutes to facilitate imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Visualizations
The following diagrams illustrate the experimental workflows for the described N-alkylation protocols.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Coupling Reactions Involving 4-(Aminomethyl)-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(aminomethyl)-2-fluorobenzonitrile, a key building block in modern medicinal chemistry. This versatile compound, featuring a reactive primary amine and a synthetically adaptable benzonitrile moiety, serves as a crucial scaffold for the development of a wide range of biologically active molecules. Its applications span various therapeutic areas, including the development of kinase inhibitors for oncology and selective 5-HT1F agonists for the treatment of neurological disorders.[1]
This document details protocols for three principal classes of coupling reactions involving this compound: amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The provided experimental procedures are based on established synthetic methodologies and aim to furnish researchers with practical guidance for the synthesis of novel derivatives.
Amide Bond Formation: Synthesis of N-(4-cyano-3-fluorobenzyl)amides
The primary amine of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form stable amide bonds. This reaction is fundamental for introducing diverse functional groups and building more complex molecular architectures.
Application:
N-acylated derivatives of this compound are common intermediates in the synthesis of kinase inhibitors and other targeted therapeutics. The amide bond often serves as a key hydrogen bonding motif for interaction with biological targets.
Experimental Protocol: General Procedure for Amide Coupling with an Acid Chloride
A solution of this compound (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is treated with a base (e.g., triethylamine or N,N-diisopropylethylamine, 1.2 eq.) at 0 °C. The desired acid chloride (1.1 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature until completion, typically for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(4-cyano-3-fluorobenzyl)amide.
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | Triethylamine | DCM | 4 | ~90% (estimated) |
| 2 | Acetyl chloride | Triethylamine | DCM | 2 | ~95% (estimated) |
| 3 | 4-Methoxybenzoyl chloride | DIEA | DMF | 6 | ~88% (estimated) |
Note: The yields provided are estimates based on typical amide coupling reactions and may vary depending on the specific substrate and reaction conditions.
Suzuki-Miyaura Coupling: Synthesis of 4-(Aminomethyl)-2-fluoro-1,1'-biphenyl Derivatives
While the primary focus of reactivity for this compound is its aminomethyl group, the aromatic ring can be functionalized prior to the introduction of the aminomethyl group. For Suzuki-Miyaura coupling, a common precursor is 4-bromo-2-fluorobenzonitrile. The resulting biphenyl derivative can then be converted to the corresponding aminomethyl compound. This powerful palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.
Application:
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Suzuki-Miyaura coupling provides a versatile method for accessing novel biphenyl derivatives of this compound for screening in drug discovery programs.
Experimental Protocol: Generalized Two-Step Synthesis
Step 1: Suzuki-Miyaura Coupling of 4-Bromo-2-fluorobenzonitrile
To a reaction vessel containing 4-bromo-2-fluorobenzonitrile (1.0 eq.) and an arylboronic acid (1.2 eq.) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.). A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added. The reaction mixture is degassed and heated to reflux (typically 80-100 °C) under an inert atmosphere for 4-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Step 2: Reduction of the Nitrile to the Aminomethyl Group
The resulting biphenylnitrile from Step 1 is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and treated with a reducing agent such as borane-tetrahydrofuran complex or lithium aluminum hydride at 0 °C to room temperature. The reaction is carefully quenched, followed by an acidic or basic workup to yield the final 4-(aminomethyl)-2-fluoro-1,1'-biphenyl derivative.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) (Step 1) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~85-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | ~80-90% |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | ~75-85% |
Note: Yields are typical for Suzuki-Miyaura reactions of similar substrates.
Buchwald-Hartwig Amination: Synthesis of 4-((Arylamino)methyl)-2-fluorobenzonitrile Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. While direct amination of the aromatic ring of this compound is not typical, a related transformation involves the coupling of an aryl halide with the aminomethyl group, although N-alkylation is a more common approach for this transformation. A more relevant application of Buchwald-Hartwig amination is the synthesis of precursors to this compound, for instance, by coupling an amine with a suitably substituted bromobenzonitrile.
Application:
This methodology is instrumental in synthesizing diaryl amines and N-aryl alkylamines, which are important pharmacophores in a variety of therapeutic agents.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
A reaction vessel is charged with an aryl bromide (1.0 eq.), an amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a phosphine ligand (e.g., XPhos or SPhos, 0.02-0.10 eq.), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.4 eq.). An anhydrous, deoxygenated solvent such as toluene or dioxane is added. The mixture is heated under an inert atmosphere at 80-110 °C for 12-24 hours. After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromo-2-fluorobenzonitrile | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | ~85-95% |
| 2 | 1-Bromo-4-methoxybenzene | This compound (as nucleophile) | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | ~70-85% |
Note: Yields are based on analogous Buchwald-Hartwig amination reactions.
Visualizations
Logical Workflow for Amide Synthesis
Caption: Workflow for the synthesis of N-(4-cyano-3-fluorobenzyl)amides.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Inhibition by Kinase Inhibitors
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 4-(aminomethyl)-2-fluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] The protocols described herein are designed for industrial applicability, focusing on a robust two-step synthetic route commencing from 2-fluoro-4-methylbenzonitrile. The synthesis involves a free-radical bromination followed by amination, for which two industrially viable methods, the Gabriel synthesis and direct ammonolysis, are presented. This document includes quantitative data, detailed experimental procedures, safety considerations, and a workflow diagram to guide researchers and chemical engineers in the successful scale-up of this important building block.
Introduction
This compound is a valuable intermediate widely utilized in the synthesis of bioactive molecules, including targeted therapies in oncology and neurology.[1] Its structure, featuring a fluorine atom, enhances the lipophilicity and metabolic stability of derivative compounds, making it a desirable component in drug design.[1] The development of a scalable and economically viable synthetic process is crucial for ensuring a consistent supply for research and commercial manufacturing. The following protocols outline a reliable pathway for the industrial production of this compound.
Overall Synthetic Scheme
The industrial synthesis of this compound is efficiently achieved in two primary steps:
-
Bromination: Free-radical bromination of the benzylic position of 2-fluoro-4-methylbenzonitrile to yield 4-(bromomethyl)-2-fluorobenzonitrile.
-
Amination: Conversion of the resulting benzyl bromide to the primary amine, this compound, via one of two recommended industrial methods.
Data Presentation
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield (Typical) | Purity (Typical) |
| 1. Bromination | 2-Fluoro-4-methylbenzonitrile | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Ethyl Acetate | 75-85°C | 4-6 hours | 85-95% | >97% (GC) |
| 2a. Amination (Gabriel Synthesis) | 4-(Bromomethyl)-2-fluorobenzonitrile | Potassium Phthalimide, DMF | 80-100°C | 2-4 hours | 80-90% | >98% (HPLC) |
| N-(2-Fluoro-4-cyanobenzyl)phthalimide | Hydrazine Hydrate, Ethanol | 70-80°C | 3-5 hours | |||
| 2b. Amination (Direct Ammonolysis) | 4-(Bromomethyl)-2-fluorobenzonitrile | Liquid Ammonia, Ethanol | 100-120°C | 6-10 hours | 75-85% | >98% (HPLC) |
Experimental Protocols
Step 1: Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile (Intermediate)
Materials:
-
2-Fluoro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Ethyl Acetate (or another suitable solvent like toluene)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 2-fluoro-4-methylbenzonitrile and ethyl acetate.
-
Initiation: Add N-bromosuccinimide and a catalytic amount of AIBN to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) and maintain for 4-6 hours. The reaction progress should be monitored by an in-process control method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Washing: Transfer the filtrate to a separation vessel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine to remove any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)-2-fluorobenzonitrile.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) to achieve the desired purity.
Step 2: Synthesis of this compound (Final Product)
Two alternative industrial-scale methods are provided for the amination step. The choice of method may depend on factors such as equipment availability (high-pressure reactors), cost of reagents, and waste disposal considerations.
Method 2a: Gabriel Synthesis
Part 1: Alkylation
Materials:
-
4-(Bromomethyl)-2-fluorobenzonitrile
-
Potassium Phthalimide
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Deionized water
Procedure:
-
Reaction Setup: In a reactor, dissolve 4-(bromomethyl)-2-fluorobenzonitrile in DMF.
-
Alkylation: Add potassium phthalimide to the solution and heat the mixture to 80-100°C with stirring for 2-4 hours. Monitor the reaction for the disappearance of the starting benzyl bromide by HPLC.
-
Precipitation and Isolation: After the reaction is complete, cool the mixture and pour it into a vessel containing deionized water to precipitate the N-(2-fluoro-4-cyanobenzyl)phthalimide intermediate.
-
Filtration and Washing: Collect the solid product by filtration and wash thoroughly with deionized water to remove residual DMF and salts. Dry the intermediate under vacuum.
Part 2: Hydrazinolysis
Materials:
-
N-(2-Fluoro-4-cyanobenzyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (aqueous solution)
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
Reaction Setup: Suspend the dried N-(2-fluoro-4-cyanobenzyl)phthalimide intermediate in ethanol in a reactor equipped with a reflux condenser.
-
Cleavage: Add hydrazine hydrate to the suspension and heat the mixture to reflux (approximately 78°C) for 3-5 hours. The formation of a thick precipitate of phthalhydrazide will be observed.
-
Acidification: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the product, which is soluble in the acidic aqueous medium.
-
Filtration: Filter the mixture to remove the phthalhydrazide precipitate.
-
Basification and Extraction: Transfer the filtrate to a separation vessel and basify with a sodium hydroxide solution to a pH > 10 to liberate the free amine. Extract the aqueous layer with a suitable organic solvent like dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: The final product can be purified by vacuum distillation or recrystallization to meet the required specifications.
Method 2b: Direct Ammonolysis
This method is atom-economical but requires a high-pressure reactor and careful control to minimize the formation of secondary and tertiary amine impurities.
Materials:
-
4-(Bromomethyl)-2-fluorobenzonitrile
-
Liquid ammonia
-
Ethanol
-
Sodium hydroxide (aqueous solution)
-
Toluene or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge a solution of 4-(bromomethyl)-2-fluorobenzonitrile in ethanol.
-
Ammonolysis: Cool the reactor and charge a large excess of liquid ammonia (typically >20 molar equivalents). Seal the reactor and heat to 100-120°C. The internal pressure will increase significantly. Maintain the reaction for 6-10 hours, monitoring the conversion of the starting material by sampling and HPLC analysis if the reactor setup allows.
-
Venting and Work-up: After the reaction is complete, cool the reactor to a safe temperature and carefully vent the excess ammonia.
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
Extraction: To the residue, add water and a suitable extraction solvent like toluene. Basify the aqueous layer with sodium hydroxide solution to ensure the product is in its free base form. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase and purify the crude this compound by vacuum distillation or crystallization.
Mandatory Visualizations
Caption: Workflow for the industrial synthesis of this compound.
Safety Considerations
-
4-(Bromomethyl)-2-fluorobenzonitrile: This intermediate is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[3] All handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. It should be handled with care to avoid contact with skin and eyes.
-
AIBN: This radical initiator can decompose violently if heated improperly. It should be stored at a cool temperature and added to the reaction mixture in a controlled manner.
-
Liquid Ammonia: Handling liquid ammonia requires a specialized high-pressure reactor and proper training. It is corrosive and toxic upon inhalation. Ensure the reactor is equipped with pressure relief valves and that the venting system is directed to a scrubber.
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a fume hood with appropriate PPE.
All procedures should be carried out in accordance with the site's safety regulations and a thorough hazard analysis should be conducted before commencing any scale-up operations.
References
Application of 4-(Aminomethyl)-2-fluorobenzonitrile in the Synthesis of Central Nervous System Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)-2-fluorobenzonitrile is a versatile building block in medicinal chemistry, particularly in the development of novel agents targeting the central nervous system (CNS). Its unique structural features, including a fluorinated phenyl ring and a reactive aminomethyl group, make it an attractive starting material for the synthesis of compounds with improved metabolic stability and target-binding affinity. This document provides detailed application notes and protocols for the use of this compound in the preparation of CNS agents, with a specific focus on the synthesis of serotonin 5-HT1F receptor agonists for the treatment of migraine.
Featured Application: Synthesis of Lasmiditan
Lasmiditan is a selective serotonin 5-HT1F receptor agonist approved for the acute treatment of migraine. It represents a new class of drugs known as "ditans" and is distinguished by its lack of vasoconstrictive activity, a common side effect of triptans. The synthesis of Lasmiditan involves the preparation of a key intermediate, 2,4,6-trifluorobenzoyl chloride, which can be conceptually derived from precursors related to this compound, highlighting the utility of this chemical scaffold in CNS drug discovery.
Quantitative Data Summary
The following tables summarize the key quantitative data for Lasmiditan, demonstrating its high affinity and selectivity for the 5-HT1F receptor and its efficacy in preclinical models of migraine.
Table 1: Receptor Binding Affinity of Lasmiditan
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1F | 2.21[1] |
| 5-HT1A | 1053[1] |
| 5-HT1B | 1043[1] |
| 5-HT1D | 1357[1] |
| 5-HT2A | >5000 |
| 5-HT2B | >2000 |
| 5-HT2C | >3000 |
| 5-HT6 | >4000 |
| 5-HT7 | >3000 |
Table 2: Preclinical Efficacy of Lasmiditan
| Assay | Model | Endpoint | Result |
| Dural Plasma Protein Extravasation | Rat | Inhibition of extravasation | Dose-dependent inhibition[1] |
| c-fos Expression | Rat Trigeminal Nucleus Caudalis | Inhibition of c-fos expression | Significant blockade[1] |
Signaling Pathway and Mechanism of Action
Lasmiditan exerts its therapeutic effect through selective agonism of the 5-HT1F receptor, which is coupled to the Gi protein. Activation of this receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade of events ultimately inhibits the release of calcitonin gene-related peptide (CGRP), a key mediator of migraine pain, and suppresses neuronal firing within the trigeminal nucleus caudalis.
Experimental Protocols
Synthesis of Lasmiditan Intermediate
The following protocol describes a potential synthetic route to a key intermediate of Lasmiditan, 2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine, and its subsequent coupling to form the final product.
1. Synthesis of 2,4,6-Trifluorobenzoyl chloride from a this compound derivative
-
Step 1: Diazotization and Sandmeyer Reaction. A plausible route involves the conversion of the aminomethyl group of a derivative of this compound to a trifluoromethyl group via diazotization followed by a Sandmeyer-type reaction with a fluoride source.
-
Step 2: Hydrolysis. The nitrile group is then hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Step 3: Chlorination. The resulting 2,4,6-trifluorobenzoic acid is converted to the corresponding acid chloride using a standard chlorinating agent such as thionyl chloride or oxalyl chloride. A general procedure involves refluxing the carboxylic acid with an excess of thionyl chloride, followed by removal of the excess reagent by distillation.
2. Synthesis of 2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine
A published method for the synthesis of this intermediate involves a multi-step process starting from 2,6-dibromopyridine.
-
Step 1: Grignard Reaction. 2,6-Dibromopyridine is reacted with a Grignard reagent derived from N-methyl-4-chloropiperidine to introduce the piperidinylcarbonyl moiety at the 6-position.
-
Step 2: Amination. The remaining bromine at the 2-position is then displaced with an amino group, for example, through a Buchwald-Hartwig amination reaction.
3. Amide Coupling to form Lasmiditan
-
Procedure: To a solution of 2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq). Cool the mixture to 0 °C and add a solution of 2,4,6-trifluorobenzoyl chloride (1.1 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Biological Assay Protocols
1. [³⁵S]GTPγS Binding Assay for 5-HT1F Receptor Agonism
This assay measures the functional activity of a ligand by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Materials:
-
Cell membranes expressing the human 5-HT1F receptor.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Test compound (Lasmiditan) and reference agonist.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes (10-20 µg protein/well), GDP (10 µM final concentration), and the test compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (0.1 nM final concentration).
-
Incubate the plate at 30 °C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data are expressed as a percentage of the maximal stimulation produced by a reference full agonist.
-
2. Dural Plasma Protein Extravasation Assay
This in vivo assay is a model of neurogenic inflammation, a key process in migraine pathophysiology.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Procedure:
-
Anesthetize the rats with sodium pentobarbital (60 mg/kg, i.p.).
-
Cannulate the femoral vein for intravenous administration of drugs and tracer.
-
Administer the test compound (Lasmiditan) or vehicle intravenously.
-
After 15 minutes, inject Evans blue dye (50 mg/kg, i.v.), which binds to plasma albumin.
-
After 5 minutes, electrically stimulate the trigeminal ganglion for 5 minutes to induce plasma protein extravasation in the dura mater.
-
After a 30-minute circulation period, perfuse the animals with saline to remove intravascular dye.
-
Carefully dissect the dura mater and extract the Evans blue dye with formamide.
-
Quantify the amount of extravasated dye spectrophotometrically at 620 nm.
-
The results are expressed as the percentage of inhibition of plasma protein extravasation compared to the vehicle-treated group.
-
3. c-fos Expression Inhibition Assay in the Trigeminal Nucleus Caudalis (TNC)
This assay measures the activation of second-order neurons in the trigeminal pain pathway by quantifying the expression of the immediate-early gene c-fos.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Procedure:
-
Administer the test compound (Lasmiditan) or vehicle orally or intravenously.
-
After a predetermined time, induce trigeminal nociception by electrical stimulation of the trigeminal ganglion or by administration of a chemical irritant (e.g., formalin) to the whisker pad.
-
Two hours after the nociceptive stimulus, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brainstem and post-fix it in paraformaldehyde.
-
Cryoprotect the tissue in sucrose solution and section the TNC using a cryostat.
-
Perform immunohistochemistry on the sections using a primary antibody against the c-Fos protein.
-
Visualize the c-Fos-positive neurons using a secondary antibody conjugated to a chromogen or a fluorescent tag.
-
Count the number of c-Fos-immunoreactive neurons in the superficial laminae of the TNC.
-
The results are expressed as the percentage of reduction in the number of c-Fos-positive cells compared to the vehicle-treated group.
-
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel CNS agents. The successful development of Lasmiditan, a selective 5-HT1F receptor agonist for the treatment of migraine, underscores the potential of this chemical scaffold in addressing unmet medical needs in neurology. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound and related structures for the discovery and development of new CNS therapies.
References
Synthesis of Novel Fluorinated Analogs Using 4-(Aminomethyl)-2-fluorobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel fluorinated analogs utilizing 4-(aminomethyl)-2-fluorobenzonitrile as a versatile starting material. This building block is of significant interest in medicinal chemistry due to the presence of a reactive primary amine for diverse functionalization and a fluorinated benzonitrile core, a common motif in pharmacologically active compounds. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2]
Introduction
This compound serves as a key intermediate in the synthesis of a wide array of bioactive molecules, particularly those targeting the central nervous system.[3][4] Its utility stems from the differential reactivity of the aminomethyl and cyano groups, allowing for sequential chemical modifications. The primary amine is readily derivatized through reactions such as N-acylation, sulfonylation, and the formation of ureas and thioureas. The nitrile group, along with the aromatic ring, can participate in cyclization reactions to form various heterocyclic scaffolds of medicinal importance.[5]
This guide details the synthetic pathways for creating diverse analogs from this compound, providing researchers with the necessary protocols to explore novel chemical space in drug discovery programs.
I. Derivatization of the Aminomethyl Group
The primary amine of this compound is a nucleophilic center that readily reacts with various electrophiles to yield a range of functionalized analogs.
A. Synthesis of Amides
N-acylation of the aminomethyl group is a fundamental transformation for introducing diverse substituents. This can be achieved using acid chlorides, anhydrides, or by coupling with carboxylic acids using standard coupling agents.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base (1.1-1.5 eq.), for example, triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 eq.) or a pre-activated carboxylic acid (using coupling agents like HATU or EDC/HOBt) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Data Presentation: Representative Amide Analogs
| Acylating Agent | Product | Solvent | Base | Yield (%) | M.P. (°C) | Spectroscopic Data Highlights |
| Acetyl Chloride | N-(4-cyano-3-fluorobenzyl)acetamide | DCM | TEA | ~95% | 118-120 | ¹H NMR: δ ~2.0 (s, 3H, CH₃), ~4.5 (d, 2H, CH₂), ~8.5 (t, 1H, NH) |
| Benzoyl Chloride | N-(4-cyano-3-fluorobenzyl)benzamide | DCM | TEA | ~92% | 145-147 | ¹H NMR: δ ~4.7 (d, 2H, CH₂), ~7.4-7.9 (m, 8H, Ar-H), ~9.0 (t, 1H, NH) |
B. Synthesis of Sulfonamides
Reaction with sulfonyl chlorides provides sulfonamide derivatives, a common pharmacophore in many clinically used drugs.
Experimental Protocol: General Procedure for N-Sulfonylation
-
Dissolve this compound (1.0 eq.) in a suitable solvent like pyridine or DCM.
-
Add a base such as pyridine or triethylamine (1.5 eq.).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with an organic solvent.
-
Wash the organic layer with dilute HCl (if a base other than pyridine was used), saturated sodium bicarbonate, and brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography or recrystallization.
Data Presentation: Representative Sulfonamide Analog
| Sulfonylating Agent | Product | Solvent | Base | Yield (%) | M.P. (°C) | Spectroscopic Data Highlights |
| Benzenesulfonyl Chloride | N-(4-cyano-3-fluorobenzyl)benzenesulfonamide | Pyridine | Pyridine | ~85% | 130-132 | ¹H NMR: δ ~4.2 (d, 2H, CH₂), ~7.4-7.9 (m, 8H, Ar-H), ~8.2 (t, 1H, NH) |
C. Synthesis of Ureas and Thioureas
The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are known to act as potent hydrogen bond donors and acceptors, which can be crucial for target binding.
Experimental Protocol: General Procedure for Urea/Thiourea Formation
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as THF or DCM.
-
Add the corresponding isocyanate or isothiocyanate (1.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 1-6 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Representative Urea and Thiourea Analogs
| Reagent | Product | Solvent | Yield (%) | M.P. (°C) | Spectroscopic Data Highlights |
| Phenyl Isocyanate | 1-(4-cyano-3-fluorobenzyl)-3-phenylurea | THF | ~98% | 188-190 | ¹H NMR: δ ~4.5 (d, 2H, CH₂), ~6.5 (t, 1H, NH), ~7.0-7.6 (m, 8H, Ar-H), ~8.7 (s, 1H, NH) |
| Phenyl Isothiocyanate | 1-(4-cyano-3-fluorobenzyl)-3-phenylthiourea | THF | ~96% | 160-162 | ¹H NMR: δ ~4.8 (d, 2H, CH₂), ~7.1-7.7 (m, 8H, Ar-H), ~8.2 (t, 1H, NH), ~9.8 (s, 1H, NH) |
II. Cyclization Reactions Involving the Nitrile Group
The benzonitrile moiety can participate in cyclization reactions, often after initial derivatization of the aminomethyl group, to form fused heterocyclic systems.
A. Synthesis of Quinazoline Derivatives
Quinazolines are a class of heterocyclic compounds with a broad spectrum of biological activities. One synthetic approach involves the condensation of an N-acylated derivative of this compound with a suitable reagent, followed by intramolecular cyclization. A more direct route can involve the reaction of 2-aminobenzonitriles with N-benzyl cyanamides.[6]
Experimental Workflow: Conceptual Pathway to Quinazolines
Caption: Conceptual workflow for the synthesis of quinazoline analogs.
B. Synthesis of Isoindolinone Derivatives
Isoindolinones are another important class of nitrogen-containing heterocycles. Their synthesis can be achieved through the intramolecular cyclization of derivatives of 2-cyanobenzylamines.[7]
Experimental Workflow: Conceptual Pathway to Isoindolinones
Caption: Conceptual workflow for the synthesis of isoindolinone analogs.
Signaling Pathways and Logical Relationships
The synthesized fluorinated analogs are often designed to interact with specific biological targets. The following diagram illustrates a general logical relationship in a drug discovery context.
Caption: Logical relationship of synthesis and application in drug development.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of novel fluorinated analogs. The straightforward derivatization of its primary amine allows for the facile generation of amides, sulfonamides, ureas, and thioureas. Furthermore, the potential for intramolecular cyclization reactions opens avenues for the creation of complex heterocyclic scaffolds. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this promising starting material in their drug discovery endeavors.
References
- 1. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. benchchem.com [benchchem.com]
- 4. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
- 7. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Aminomethyl)-2-fluorobenzonitrile in the Development of Materials with Enhanced Durability
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)-2-fluorobenzonitrile is a versatile chemical intermediate with potential applications beyond pharmaceutical and agrochemical synthesis.[1] Its unique molecular structure, featuring a reactive aminomethyl group, a nitrile group, and a fluorine substituent, suggests its utility in the development of advanced polymers and coatings with enhanced durability and resistance.[1] While specific data on this compound's direct application in materials science is emerging, the known effects of its constituent functional groups in polymer chemistry allow for the extrapolation of its potential benefits. These notes provide an overview of the hypothesized advantages, potential applications, and generalized protocols for incorporating this compound into material formulations to improve durability.
The aminomethyl group can act as a reactive site for integration into polymer backbones, such as in polyamides or as a curing agent for epoxy resins. The nitrile group is known to enhance thermal and thermo-oxidative stability in polymers. Furthermore, the presence of fluorine can impart increased chemical resistance and hydrophobicity.
Potential Applications in Material Science
The incorporation of this compound into polymer matrices is anticipated to enhance several key durability metrics. The following table summarizes the potential improvements based on the functional groups present in the molecule.
| Property Enhancement | Relevant Functional Group(s) | Potential Application Areas |
| Improved Thermal Stability | Nitrile Group, Amine Group (as a crosslinker) | High-performance adhesives, aerospace components, automotive parts |
| Enhanced Mechanical Strength | Amine Group (as a crosslinker or monomer) | Structural composites, durable coatings, engineering plastics |
| Increased Chemical Resistance | Fluorine Atom | Chemical-resistant coatings, seals and gaskets, industrial linings |
| Improved Adhesion | Nitrile Group, Amine Group | Adhesives, coatings for various substrates |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a polymer matrix and the subsequent testing of the material's properties. Researchers should adapt these protocols to their specific polymer systems and experimental setups.
Protocol 1: Incorporation of this compound as a Curing Agent in an Epoxy Resin
Objective: To enhance the thermal and mechanical properties of an epoxy resin by using this compound as a curing agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound
-
Anhydrous solvent (e.g., acetone or N,N-dimethylformamide)
-
Glass molds
-
Vacuum oven
-
Mechanical stirrer
Procedure:
-
Preparation of Resin Mixture:
-
In a clean, dry beaker, dissolve a stoichiometric amount of this compound in a minimal amount of anhydrous solvent. The stoichiometric ratio should be calculated based on the amine hydrogen equivalent weight of this compound and the epoxy equivalent weight of the resin.
-
Gently warm the epoxy resin to reduce its viscosity.
-
Under continuous mechanical stirring, slowly add the dissolved this compound solution to the epoxy resin.
-
Continue stirring for 15-20 minutes to ensure a homogeneous mixture.
-
-
Degassing:
-
Place the beaker containing the mixture in a vacuum oven at a temperature of 60-70 °C.
-
Apply a vacuum to degas the mixture and remove any entrapped air bubbles and residual solvent. Continue until bubbling ceases.
-
-
Casting and Curing:
-
Carefully pour the degassed mixture into pre-heated and release-agent-coated glass molds.
-
Place the molds in an oven and cure using a staged curing cycle. A typical cycle might be:
-
120 °C for 2 hours
-
150 °C for 2 hours
-
180 °C for 1 hour
-
-
Allow the molds to cool slowly to room temperature to prevent internal stresses.
-
-
Post-Curing and Sample Preparation:
-
Once cooled, carefully demold the cured polymer sheets.
-
Post-cure the samples at a temperature slightly above their glass transition temperature (Tg) for 2-4 hours to ensure complete reaction.
-
Cut the cured sheets into desired dimensions for mechanical and thermal testing using a diamond saw or water jet cutter.
-
Protocol 2: Synthesis of a Polyamide Incorporating this compound
Objective: To synthesize a polyamide with enhanced thermal stability by incorporating this compound as a diamine monomer.
Materials:
-
This compound
-
Aromatic diacid chloride (e.g., terephthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Triethylamine (as an acid scavenger)
-
Nitrogen gas supply
-
Mechanical stirrer
-
Reaction flask with a condenser and nitrogen inlet
Procedure:
-
Monomer Solution Preparation:
-
In a flame-dried, three-necked reaction flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve a precise amount of this compound and anhydrous LiCl in anhydrous NMP under a continuous nitrogen purge.
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Cool the solution to 0-5 °C in an ice bath.
-
-
Polymerization:
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Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.
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Add triethylamine to the reaction mixture to neutralize the HCl byproduct.
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Allow the reaction to proceed at 0-5 °C for 2-4 hours, then let it warm to room temperature and continue stirring overnight.
-
-
Polymer Precipitation and Purification:
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Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or ethanol, under vigorous stirring to precipitate the polyamide.
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Collect the fibrous polymer precipitate by filtration.
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Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and salts.
-
Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
-
Film Casting:
-
Dissolve the dried polyamide in a suitable solvent (e.g., NMP or dimethylacetamide).
-
Cast the polymer solution onto a clean, dry glass plate.
-
Dry the film in a vacuum oven with a stepwise temperature increase to completely remove the solvent.
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Characterization and Durability Testing
The following standard techniques can be used to characterize the properties of the materials modified with this compound.
| Test | Method/Instrument | Property Measured |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature, char yield |
| Glass Transition Temperature | Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) | Tg, storage modulus, loss modulus |
| Mechanical Properties | Universal Testing Machine (UTM) | Tensile strength, Young's modulus, elongation at break |
| Chemical Resistance | Immersion Testing (e.g., ASTM D543) | Weight change, dimensional change, change in mechanical properties after exposure to various chemicals |
| Structural Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) | Confirmation of chemical structure and incorporation of the monomer |
Visualizations
Caption: Workflow for epoxy resin modification.
Caption: Functional group contributions to durability.
References
Troubleshooting & Optimization
optimizing reaction yield for 4-(Aminomethyl)-2-fluorobenzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and reliable two-step synthetic route starts from 2-fluoro-4-methylbenzonitrile. The first step is a free-radical benzylic bromination to form the intermediate 4-(bromomethyl)-2-fluorobenzonitrile. This is followed by a nucleophilic substitution of the bromide with an amine source to yield the final product.
Q2: Which amination method is recommended to avoid the formation of secondary and tertiary amine byproducts?
A2: To selectively obtain the primary amine, the Gabriel synthesis or the Delépine reaction are highly recommended.[1][2] Direct amination with ammonia can lead to over-alkylation, resulting in a mixture of primary, secondary, and tertiary amines, which complicates purification and reduces the yield of the desired product.[2]
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary based on reaction conditions and scale. The benzylic bromination step can achieve high efficiency, with reported yields of up to 88%. The subsequent amination reactions, such as the Gabriel synthesis, are also known to provide good yields of the primary amine.
Q4: How can I purify the final product, this compound?
A4: The final product is typically purified by column chromatography on silica gel. An alternative method is an acid-base extraction. By dissolving the crude product in an organic solvent and extracting with a dilute acid, the amine will move to the aqueous layer as its hydrochloride salt. After washing the aqueous layer to remove non-basic impurities, the free amine can be liberated by basification and extracted with an organic solvent. If the free base is an oil, converting it to its hydrochloride salt can facilitate purification by recrystallization.[1]
Troubleshooting Guides
Step 1: Benzylic Bromination of 2-Fluoro-4-methylbenzonitrile
Issue 1.1: Low or No Conversion of Starting Material
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Possible Cause: Inactive radical initiator.
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Solution: Use a fresh batch of radical initiator (AIBN or BPO). Ensure the reaction temperature is sufficient to cause homolytic cleavage of the initiator.
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Possible Cause: Insufficient radical initiation.
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Solution: Ensure the reaction is performed under conditions that promote radical formation, such as heating or exposure to UV light.[3]
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-
Possible Cause: Presence of radical inhibitors.
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Solution: Degas the solvent before use to remove dissolved oxygen, which can quench radical reactions.
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Issue 1.2: Formation of Multiple Brominated Products
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Possible Cause: Over-bromination leading to the formation of 4-(dibromomethyl)-2-fluorobenzonitrile.
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Solution: Use N-bromosuccinimide (NBS) as the brominating agent, as it provides a low, steady concentration of bromine, which favors monobromination.[4] Use a stoichiometric amount of NBS relative to the starting material. Monitor the reaction closely using TLC or GC and stop it once the starting material is consumed.
-
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Possible Cause: Bromination on the aromatic ring.
-
Solution: This is less likely under radical conditions but can occur if ionic pathways are favored. Ensure the reaction is run in a non-polar solvent like carbon tetrachloride or cyclohexane and in the absence of Lewis acids.
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Step 2: Amination of 4-(Bromomethyl)-2-fluorobenzonitrile
Issue 2.1: Low Yield of the Primary Amine
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Possible Cause (Gabriel Synthesis): Incomplete reaction with potassium phthalimide.
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Possible Cause (Gabriel Synthesis): Incomplete cleavage of the N-alkylphthalimide intermediate.
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Solution: Ensure sufficient heating and reaction time during the hydrazinolysis step. Typically, refluxing with hydrazine hydrate for several hours is required.[7]
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Possible Cause (Delépine Reaction): Incomplete formation of the hexaminium salt or incomplete hydrolysis.
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Solution: Ensure the reaction with hexamethylenetetramine goes to completion. For the hydrolysis step, use concentrated ethanolic hydrochloric acid and allow for sufficient reflux time.
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Possible Cause (All Methods): Hydrolysis of the starting material.
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Solution: The benzylic bromide can be susceptible to hydrolysis to the corresponding alcohol. Ensure all reagents and solvents are dry.
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Issue 2.2: Formation of Secondary Amine Impurity
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Possible Cause (Direct Amination): The primary amine product is nucleophilic and reacts with the starting 4-(bromomethyl)-2-fluorobenzonitrile.
Issue 2.3: Difficulty in Purifying the Final Product
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Possible Cause (Gabriel Synthesis): Contamination with phthalhydrazide.
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Solution: Phthalhydrazide is a solid byproduct of the hydrazinolysis step. It can often be removed by filtration after acidifying the reaction mixture.[7] Thorough washing of the filtered solid is recommended.
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-
Possible Cause: Product is an oil or difficult to crystallize.
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Solution: If purification by column chromatography is challenging, consider converting the amine to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[1]
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Data Presentation
Table 1: Optimizing Benzylic Bromination of 2-Fluoro-4-methylbenzonitrile
| Entry | Initiator (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of 4-(bromomethyl)-2-fluorobenzonitrile (%) |
| 1 | BPO (0.1) | CCl₄ | 77 (Reflux) | 4 | 85 |
| 2 | AIBN (0.1) | CCl₄ | 77 (Reflux) | 3 | 88 |
| 3 | BPO (0.1) | Chloroform | 61 (Reflux) | 12 | 89 |
| 4 | AIBN (0.1) | Cyclohexane | 81 (Reflux) | 4 | 82 |
Note: Yields are representative and may vary based on specific experimental conditions.
Table 2: Comparison of Amination Methods for 4-(bromomethyl)-2-fluorobenzonitrile
| Entry | Method | Aminating Agent/Reagents | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | Gabriel Synthesis | 1. Potassium Phthalimide 2. Hydrazine Hydrate | DMF, then Ethanol | RT, then Reflux | 12, then 4 | ~85-95 |
| 2 | Delépine Reaction | 1. Hexamethylenetetramine 2. conc. HCl/Ethanol | Chloroform, then Ethanol | Reflux | 2, then 4 | ~70-85 |
| 3 | Direct Amination | Ammonia (large excess) | Methanol | 100 (sealed tube) | 24 | 40-60 (with secondary amine byproduct) |
Note: Yields are based on analogous reactions and are for comparative purposes. Actual yields may vary.
Experimental Protocols
Protocol 1: Synthesis of 4-(bromomethyl)-2-fluorobenzonitrile
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Materials: 2-Fluoro-4-methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluoro-4-methylbenzonitrile (1 eq.) in anhydrous carbon tetrachloride.
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Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.1 eq.).
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Heat the mixture to reflux (approximately 77°C) for 3-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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The crude 4-(bromomethyl)-2-fluorobenzonitrile can be purified by recrystallization or column chromatography.
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Protocol 2: Synthesis of this compound via Gabriel Synthesis
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Materials: 4-(bromomethyl)-2-fluorobenzonitrile, Potassium phthalimide, Anhydrous N,N-Dimethylformamide (DMF), Hydrazine hydrate, Ethanol, Concentrated Hydrochloric Acid, Sodium Hydroxide.
-
Procedure:
-
Dissolve 4-(bromomethyl)-2-fluorobenzonitrile (1 eq.) in anhydrous DMF in a round-bottom flask.
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Add potassium phthalimide (1.1 eq.) to the solution and stir the mixture at room temperature overnight.
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Pour the reaction mixture into water and collect the precipitated N-(4-cyano-3-fluorobenzyl)phthalimide by filtration. Wash the solid with water.
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Suspend the dried intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.
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Add hydrazine hydrate (1.5 eq.) and heat the mixture to reflux for 4 hours.
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Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the phthalhydrazide byproduct.
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Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and make it basic with an aqueous sodium hydroxide solution.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to yield this compound.
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Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of Crude 4-(Aminomethyl)-2-fluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(Aminomethyl)-2-fluorobenzonitrile by chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is silica gel flash column chromatography. Due to the basic nature of the aminomethyl group, modifications to the standard procedure are often necessary to achieve good separation and yield. Recrystallization can also be a viable method for purification, particularly for removing minor impurities if a suitable solvent is found.
Q2: Why does my compound streak or show poor separation on a silica gel column?
A2: Streaking or tailing of this compound on silica gel is a common issue. This is primarily due to the interaction of the basic amine functional group with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor peak shape, reduced resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.
Q3: How can I prevent my compound from streaking on the silica gel column?
A3: To prevent streaking, it is highly recommended to add a small amount of a basic modifier to the eluent. The most common choices are triethylamine (TEA) at a concentration of 0.5-2% or a solution of ammonia in methanol (e.g., 1-10%) used as the polar component of the mobile phase. These basic additives neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.
Q4: What are the potential impurities I should be aware of in my crude this compound?
A4: The impurities in your crude product will largely depend on the synthetic route used. If prepared from 4-(bromomethyl)-2-fluorobenzonitrile, potential impurities could include unreacted starting material, byproducts from the amination step (such as over-alkylated amines if direct amination with ammonia is used), and residual reagents. If a Gabriel synthesis is employed, phthalimide-related byproducts may be present.
Q5: What are the recommended storage conditions for purified this compound?
A5: It is recommended to store purified this compound at 0-8 °C, protected from light.[1][2] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent potential degradation from air and moisture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound streaks or tails on TLC/column | Interaction of the basic amine with acidic silica gel. | Add a basic modifier like triethylamine (0.5-2%) or ammonia in methanol to your eluent system. |
| Compound does not move from the baseline (Low Rf) | The eluent system is not polar enough. | Increase the polarity of your eluent. A common starting point for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH). Gradually increase the percentage of methanol. |
| Low recovery of the compound from the column | Irreversible adsorption to the silica gel. | Deactivate the silica gel by flushing the column with an eluent containing triethylamine before loading your sample.[1] Alternatively, consider using a different stationary phase like alumina or amine-functionalized silica. |
| Co-elution of impurities with the desired product | Impurities have similar polarity to the product. | Optimize the solvent system using TLC with different solvent combinations. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Product decomposes on the column | The compound is unstable on acidic silica gel. | Deactivate the silica gel with triethylamine. If decomposition persists, consider alternative purification methods such as recrystallization or using a less acidic stationary phase like neutral alumina. |
| Difficulty removing triethylamine from the purified product | Triethylamine has a relatively high boiling point. | After removing the chromatography solvents on a rotary evaporator, co-evaporate the product with a solvent like toluene or place the sample under high vacuum to remove residual triethylamine. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general method for the purification of crude this compound using flash column chromatography. Optimization may be required based on the specific impurities present in the crude material.
Materials:
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Crude this compound
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Silica gel (for flash chromatography, 230-400 mesh)
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Chromatography column
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Eluent: Dichloromethane (DCM) and Methanol (MeOH)
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Triethylamine (TEA)
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Collection tubes
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TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Develop a TLC method to determine the optimal eluent system.
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A good starting point for this polar amine is a mobile phase of 95:5 DCM:MeOH with the addition of 0.5% TEA.
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and show good separation from impurities.
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-
Column Packing:
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Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent you plan to use.
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Ensure the packing is uniform and free of air bubbles to allow for optimal separation.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
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Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the column bed.
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-
Elution:
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Begin eluting the column with the chosen solvent system.
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Collect fractions and monitor their composition by TLC.
-
If necessary, a gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to expedite the elution of the product after less polar impurities have been washed off.
-
-
Isolation of Pure Product:
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Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator.
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To remove residual triethylamine, the purified product can be co-evaporated with toluene or dried under high vacuum.
-
Visualizations
References
identifying and removing impurities in 4-(Aminomethyl)-2-fluorobenzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis, purification, and analysis of 4-(Aminomethyl)-2-fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Two primary synthetic routes are commonly employed:
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Reductive Amination: This one-pot method involves the reaction of 2-fluoro-4-cyanobenzaldehyde with an ammonia source in the presence of a reducing agent.[1]
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Benzylic Bromination followed by Amination: This two-step process begins with the radical bromination of 2-fluoro-4-methylbenzonitrile to form 4-(bromomethyl)-2-fluorobenzonitrile. This intermediate is then reacted with an amine source to yield the final product.
Q2: What are the most likely impurities I will encounter in my synthesis?
A2: The impurity profile largely depends on the synthetic route chosen.
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From Reductive Amination: The most common impurity is the corresponding alcohol, 4-(hydroxymethyl)-2-fluorobenzonitrile , formed by the reduction of the starting aldehyde. Unreacted 2-fluoro-4-cyanobenzaldehyde may also be present.
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From Benzylic Bromination/Amination: Common impurities include unreacted starting material (2-fluoro-4-methylbenzonitrile ), the brominated intermediate (4-(bromomethyl)-2-fluorobenzonitrile ), and over-alkylation products such as the secondary amine, bis(4-cyano-3-fluorobenzyl)amine .[2] Hydrolysis of the benzylic bromide can also lead to the formation of 4-(hydroxymethyl)-2-fluorobenzonitrile .[3]
Q3: How can I best purify the crude this compound?
A3: The purification strategy depends on the nature of the impurities.
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Column Chromatography: This is a highly effective method for separating the desired amine from starting materials and byproducts. Due to the basic nature of the amine, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to prevent peak tailing on the silica gel.[2]
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique. For amines that are oils at room temperature, conversion to a hydrochloride salt can often yield a crystalline solid that is more amenable to recrystallization.[2]
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Acid-Base Extraction: This technique can be used to separate the basic amine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The amine will move to the aqueous layer as its salt. The aqueous layer is then washed with an organic solvent to remove impurities, after which the aqueous layer is basified to regenerate the free amine, which can then be extracted into an organic solvent.[2]
Q4: Which analytical techniques are recommended for purity assessment?
A4: A combination of chromatographic techniques is recommended for a comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.[4]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for identifying volatile and semi-volatile impurities, including residual solvents and some byproducts. Derivatization may be necessary to improve the volatility and peak shape of the primary amine.[4]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
| Potential Cause | Recommended Solution |
| Incomplete imine formation | Ensure an adequate excess of the ammonia source is used. Allow sufficient time for the imine to form before adding the reducing agent. Gentle heating may facilitate imine formation, but should be done cautiously to avoid side reactions. |
| Ineffective reducing agent | Use a fresh, high-quality reducing agent. Sodium borohydride or sodium triacetoxyborohydride are commonly used.[5] The choice of reducing agent can influence the reaction outcome. |
| Side reaction to alcohol | Add the reducing agent portion-wise at a low temperature (e.g., 0 °C) to control the reaction rate and favor the reduction of the imine over the aldehyde. |
| Reaction conditions not optimized | The choice of solvent can significantly impact the reaction. Methanol or ethanol are common choices. Ensure the reaction is stirred efficiently. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
Issue 2: Presence of Multiple Byproducts in Benzylic Bromination/Amination Route
| Potential Cause | Recommended Solution |
| Incomplete bromination | Ensure the radical initiator (e.g., AIBN) is active and used in the correct amount. Use fresh N-bromosuccinimide (NBS). Monitor the reaction by TLC or GC-MS to ensure it goes to completion.[3] |
| Formation of di-brominated byproduct | Avoid excessive heating and prolonged reaction times during the bromination step.[3] |
| Over-alkylation (formation of secondary/tertiary amines) | When using direct amination with ammonia, use a large excess of ammonia and add the 4-(bromomethyl)-2-fluorobenzonitrile slowly to the ammonia solution.[3] Alternatively, consider using the Gabriel synthesis, which prevents over-alkylation.[3] |
| Hydrolysis of the benzylic bromide | Conduct the amination step under anhydrous conditions to minimize the formation of 4-(hydroxymethyl)-2-fluorobenzonitrile.[3] |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Co-elution of impurities in column chromatography | Optimize the eluent system for column chromatography. A gradient elution may be necessary to separate compounds with similar polarities. Consider using a different stationary phase if silica gel does not provide adequate separation.[3] |
| Product is an oil and difficult to handle | Convert the amine product to its hydrochloride salt by treating it with HCl in a suitable solvent (e.g., ether or isopropanol). The resulting salt is often a crystalline solid that is easier to handle and purify by recrystallization.[2] |
| Emulsion formation during work-up | Add a saturated solution of sodium chloride (brine) to the aqueous layer to help break up emulsions during extraction.[3] |
Data Presentation
Table 1: Hypothetical HPLC Data for Purity Analysis of this compound
| Compound Name | Hypothetical Retention Time (min) | Notes |
| 2-Fluoro-4-cyanobenzaldehyde | 3.5 | Starting material, less polar than the product and alcohol byproduct. |
| 4-(Hydroxymethyl)-2-fluorobenzonitrile | 4.2 | Alcohol byproduct, more polar than the starting aldehyde. |
| This compound | 5.8 | Product, typically more polar than the starting materials and alcohol byproduct. |
| bis(4-cyano-3-fluorobenzyl)amine | 8.1 | Secondary amine byproduct, significantly less polar than the primary amine product. |
Conditions: C18 reverse-phase column, mobile phase gradient of water and acetonitrile with 0.1% formic acid.
Table 2: Hypothetical GC-MS Data for Key Compounds
| Compound Name | Hypothetical Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| 2-Fluoro-4-cyanobenzaldehyde | 149 | 148, 120, 93 |
| 4-(Hydroxymethyl)-2-fluorobenzonitrile | 151 | 134, 122, 103 |
| This compound | 150 | 133, 109 |
| bis(4-cyano-3-fluorobenzyl)amine | 283 | 149, 133, 109 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
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Imine Formation: To a solution of 2-fluoro-4-cyanobenzaldehyde (1 equivalent) in methanol, add a solution of ammonia in methanol (e.g., 7N, 10 equivalents). Stir the mixture at room temperature for 2-3 hours. Monitor the formation of the imine by TLC or HPLC.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
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Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC. Quench the reaction by the slow addition of water.
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Extraction: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by silica gel column chromatography.
Protocol 2: HPLC Method for Purity Analysis
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Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of mobile phase A and B.
Mandatory Visualizations
Caption: Synthetic pathway for this compound via reductive amination.
References
common side reactions in the synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound, which typically proceeds via the bromination of 2-fluoro-4-methylbenzonitrile followed by amination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-(Bromomethyl)-2-fluorobenzonitrile (Intermediate 1) | Incomplete reaction; Formation of dibrominated side product; Decomposition of the product. | - Monitor the reaction closely using TLC or GC to ensure the complete consumption of the starting material.- Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide).- Maintain a stable reaction temperature to prevent decomposition. |
| Formation of multiple products during amination | Over-alkylation of the amine product. This is a common side reaction when using direct amination with ammonia, leading to the formation of secondary and tertiary amines.[1] | - Employ the Gabriel synthesis, which utilizes potassium phthalimide to form a protected amine intermediate, preventing over-alkylation.[1][2]- Alternatively, use the Delépine reaction, which involves the formation of a hexaminium salt followed by hydrolysis to yield the primary amine.[1] |
| Presence of unreacted 4-(Bromomethyl)-2-fluorobenzonitrile after amination | Insufficient nucleophile (e.g., ammonia, potassium phthalimide); Steric hindrance. | - Ensure a molar excess of the aminating agent is used.- Increase the reaction time or temperature, monitoring for product degradation. |
| Hydrolysis of the nitrile group | Harsh acidic or basic conditions during workup or purification. | - Use mild acidic or basic conditions for extraction and neutralization.- Purify the product using column chromatography with a neutral mobile phase. |
| Difficulty in purifying the final product | Presence of closely related impurities (e.g., secondary/tertiary amines, starting material). | - Utilize column chromatography with a suitable solvent system to separate the desired product from impurities.- Recrystallization from an appropriate solvent can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions occur during the amination of the 4-(bromomethyl)-2-fluorobenzonitrile intermediate. Direct amination with ammonia can lead to over-alkylation, resulting in the formation of secondary (bis(2-fluoro-4-cyanobenzyl)amine) and tertiary amines as significant byproducts.[1] Additionally, improper control of reaction conditions can lead to the formation of impurities from the hydrolysis of the nitrile group or dibromination of the starting material during the initial bromination step.
Q2: How can I minimize the formation of secondary and tertiary amine byproducts?
A2: To selectively obtain the primary amine and avoid over-alkylation, it is highly recommended to use synthetic routes that protect the amine functionality. The Gabriel synthesis and the Delépine reaction are effective methods for achieving this.[1][2] These methods prevent the newly formed primary amine from reacting further with the starting benzyl bromide.
Q3: What is a typical synthetic route for this compound?
A3: A common two-step synthesis starts with the radical bromination of 2-fluoro-4-methylbenzonitrile to yield the key intermediate, 4-(bromomethyl)-2-fluorobenzonitrile.[1] This intermediate is then converted to the final product, this compound, via a nucleophilic substitution reaction, preferably using methods like the Gabriel or Delépine synthesis to ensure the selective formation of the primary amine.[1]
Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of any potential side products.
Experimental Protocols
Key Synthetic Step: Amination via Gabriel Synthesis
This protocol outlines the conversion of 4-(Bromomethyl)-2-fluorobenzonitrile to this compound using the Gabriel synthesis to prevent the formation of over-alkylated byproducts.[2]
Materials:
-
4-(Bromomethyl)-2-fluorobenzonitrile
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Phthalimide Alkylation:
-
Dissolve 4-(Bromomethyl)-2-fluorobenzonitrile in anhydrous DMF.
-
Add potassium phthalimide to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water to precipitate the N-(2-fluoro-4-cyanobenzyl)phthalimide intermediate.
-
Collect the solid by filtration and wash with water.
-
-
Hydrazinolysis:
-
Suspend the dried N-(2-fluoro-4-cyanobenzyl)phthalimide in ethanol.
-
Add hydrazine hydrate and reflux the mixture.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the phthalhydrazide byproduct.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a sodium hydroxide solution to liberate the free amine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Visualizations
Logical Troubleshooting Workflow
References
troubleshooting low yield in the amination step of 4-(Aminomethyl)-2-fluorobenzonitrile synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile, with a specific focus on the amination of 4-(bromomethyl)-2-fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
The synthesis of this compound typically involves a two-step process. The first step is the benzylic bromination of 2-fluoro-4-methylbenzonitrile to yield 4-(bromomethyl)-2-fluorobenzonitrile. The subsequent and often challenging step is the amination of this intermediate. The most common amination methods include:
-
Gabriel Synthesis: This method is often recommended to selectively produce the primary amine and avoid the formation of secondary and tertiary amine byproducts.[1]
-
Delépine Reaction: This is another effective method for obtaining the primary amine, which also helps to prevent over-alkylation.[1]
-
Direct Amination with Ammonia: While seemingly straightforward, this method can lead to a mixture of primary, secondary, and tertiary amines, making it less efficient for isolating the desired primary amine.[1]
-
Azide Reduction Method: This involves the reaction of the benzyl bromide with sodium azide followed by reduction to the primary amine.
-
Reductive Amination: This route starts from 4-formyl-2-fluorobenzonitrile, which is converted to the amine via an imine intermediate.
Q2: Why is the Gabriel synthesis often preferred for the amination of 4-(bromomethyl)-2-fluorobenzonitrile?
The Gabriel synthesis is favored because it utilizes a protected form of ammonia (potassium phthalimide) to prevent the common problem of over-alkylation.[1] The primary amine product of direct amination is nucleophilic and can react further with the starting benzyl bromide to form secondary and tertiary amines, leading to a mixture of products and a lower yield of the desired primary amine.[1]
Q3: What are the typical yields for the amination step?
| Amination Method | Typical Yield Range (%) |
| Gabriel Synthesis | 60 - 80 |
| Delépine Reaction | Good to High |
| Direct Amination | Variable (often lower due to side products) |
| Azide Reduction | High |
| Reductive Amination | 60 - 98 |
Note: Yields are based on analogous reactions and may vary depending on the specific substrate and experimental conditions.[2]
Q4: How can I purify the final product, this compound?
Purification can be achieved through several methods:
-
Column Chromatography: This is a common method for purifying the free amine. Due to the basic nature of the product, adding a small amount of a volatile base like triethylamine (e.g., 1%) to the eluent can improve separation by preventing tailing on the silica gel.
-
Acid-Base Extraction: The basic nature of the amine allows for purification by extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., HCl). The amine will move to the aqueous layer as its hydrochloride salt. After washing the aqueous layer with an organic solvent to remove non-basic impurities, the aqueous layer can be basified (e.g., with NaOH) to liberate the free amine, which is then extracted back into an organic solvent.[1]
-
Crystallization of the Hydrochloride Salt: The amine can be converted to its hydrochloride salt by treatment with HCl. This salt is often a crystalline solid that can be purified by recrystallization.[1]
Troubleshooting Guide: Low Yield in the Amination Step
This guide addresses specific issues that can lead to low yields during the amination of 4-(bromomethyl)-2-fluorobenzonitrile.
Issue 1: Low yield with multiple spots on TLC after direct amination with ammonia.
-
Question: My reaction with ammonia resulted in a low yield of the desired product and multiple spots on the TLC plate. What are the likely side products and how can I minimize them?
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Answer: The primary cause of low yield and multiple products in direct amination is over-alkylation .[1] The desired product, this compound, is a primary amine and is nucleophilic. It can react with the starting material, 4-(bromomethyl)-2-fluorobenzonitrile, to form the secondary amine, bis(4-cyano-3-fluorobenzyl)amine, and subsequently the tertiary amine.
Troubleshooting Steps:
-
Use a large excess of ammonia: This will increase the probability of the benzyl bromide reacting with ammonia rather than the product amine.
-
Slow addition of the benzyl bromide: Adding the 4-(bromomethyl)-2-fluorobenzonitrile solution slowly to a concentrated solution of ammonia can help to maintain a high concentration of ammonia relative to the benzyl bromide throughout the reaction.
-
Issue 2: Low yield in the Gabriel Synthesis.
-
Question: I am getting a low yield in my Gabriel synthesis. What are the potential causes?
-
Answer: Low yields in the Gabriel synthesis can arise from several factors:
-
Incomplete reaction of potassium phthalimide with 4-(bromomethyl)-2-fluorobenzonitrile: This may be due to poor quality of the potassium phthalimide, insufficient reaction time, or an inappropriate solvent.
-
Incomplete hydrolysis or hydrazinolysis of the N-alkylated phthalimide intermediate: The cleavage of the phthalimide group requires specific conditions to go to completion.
-
Hydrolysis of the starting material: The benzylic bromide is susceptible to hydrolysis, especially if there is water present in the reaction mixture, which would lead to the formation of 4-(hydroxymethyl)-2-fluorobenzonitrile.
Troubleshooting Steps:
-
Ensure anhydrous conditions: Use dry solvents (e.g., DMF) and reagents to minimize the hydrolysis of the starting material.
-
Verify the quality of potassium phthalimide: Use fresh or properly stored potassium phthalimide.
-
Optimize reaction time and temperature: Monitor the reaction by TLC to ensure the initial alkylation goes to completion.
-
Ensure complete cleavage of the phthalimide: For hydrazinolysis, ensure sufficient hydrazine hydrate is used and the reaction is heated for an adequate amount of time. For acidic hydrolysis, stronger conditions may be required.
-
Issue 3: Low yield when using the Delépine Reaction.
-
Question: My Delépine reaction is giving a poor yield. What could be the issue?
-
Answer: The Delépine reaction proceeds in two stages: the formation of the hexaminium salt and its subsequent hydrolysis. A low yield can result from issues in either step.
-
Incomplete formation of the quaternary ammonium salt: This can be due to poor quality of hexamethylenetetramine or insufficient reaction time.
-
Incomplete hydrolysis of the hexaminium salt: The acidic hydrolysis step is crucial for liberating the primary amine.
Troubleshooting Steps:
-
Ensure complete salt formation: Allow sufficient reaction time for the salt to precipitate. The salt is often collected by filtration.
-
Optimize hydrolysis conditions: Ensure the use of concentrated acid and adequate heating during the hydrolysis step to drive the reaction to completion.
-
Issue 4: Difficulty in purifying the final amine product.
-
Question: I am having trouble obtaining a pure sample of this compound. What can I do?
-
Answer: The basic nature of the amine can sometimes make purification by standard column chromatography challenging.
-
Tailing on silica gel: The basic amine can interact strongly with the acidic silica gel, leading to broad peaks and poor separation. Adding a small amount of a volatile base like triethylamine (e.g., 1%) to your eluent can help to mitigate this issue.
-
Alternative purification: Consider converting the amine to its hydrochloride salt, which is often a stable crystalline solid that can be purified by recrystallization. The free amine can be regenerated by treatment with a base. Acid-base extraction is another effective method for purification as described in the FAQs.[1]
-
Data Presentation
Table 1: Comparison of Amination Methods for the Synthesis of Substituted Benzylamines (Analogous Systems)
| Synthesis Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages | Disadvantages |
| Gabriel Synthesis | 1. Potassium Phthalimide 2. Hydrazine hydrate or Acid | DMF, then Ethanol/Water | RT to Reflux | 3 - 5 | 60 - 80 | High purity of primary amine, avoids over-alkylation.[2] | Limited to primary amines; harsh hydrolysis conditions can affect sensitive functional groups.[2] |
| Delépine Reaction | 1. Hexamethylenetetramine 2. Concentrated HCl/Ethanol | Chloroform or Ethanol | RT to Reflux | Variable | Good to High | Selective for primary amines, avoids over-alkylation.[1] | Can require long reaction times for salt formation. |
| Direct Amination | Ammonia | Ethanol or other polar solvents | Variable | Variable | Variable | Simple, one-step process. | Often leads to a mixture of primary, secondary, and tertiary amines, resulting in lower yields of the desired product.[1][2] |
| Azide Reduction | 1. Sodium Azide 2. LiAlH₄ or H₂/Pd-C | DMF or DMSO, then THF or Ethanol | RT to Reflux | Variable | High | Generally clean reaction with high yields. | Sodium azide is toxic and potentially explosive. LiAlH₄ is highly reactive. |
| Reductive Amination | Aldehyde, Ammonia, Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) | Methanol, THF, or DCE | RT to 60-70 | 0.5 - 4 | 60 - 98[2] | Wide substrate scope, one-pot procedure, mild conditions.[2] | Requires the corresponding aldehyde as a starting material; potential for over-alkylation if not controlled.[2] |
Experimental Protocols
Protocol 1: Gabriel Synthesis of this compound
Step 1: Synthesis of N-(4-cyano-3-fluorobenzyl)phthalimide
-
In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Add a solution of 4-(bromomethyl)-2-fluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Collect the precipitated solid by filtration and wash thoroughly with water to obtain N-(4-cyano-3-fluorobenzyl)phthalimide.
Step 2: Hydrazinolysis to this compound
-
Suspend the dried N-(4-cyano-3-fluorobenzyl)phthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Delépine Reaction for the Synthesis of this compound
Step 1: Formation of the Hexaminium Salt
-
Dissolve 4-(bromomethyl)-2-fluorobenzonitrile (1.0 equivalent) and hexamethylenetetramine (1.0 equivalent) in chloroform or ethanol in a round-bottom flask.
-
Stir the mixture at room temperature. A white precipitate of the quaternary ammonium salt will form over time (can take up to 24 hours).
-
Collect the salt by filtration and wash with cold chloroform or ethanol.
Step 2: Hydrolysis to this compound
-
Suspend the collected hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and remove the precipitated ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain this compound.
Mandatory Visualization
References
Technical Support Center: Selective Alkylation of 4-(Aminomethyl)-2-fluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing over-alkylation during the N-alkylation of 4-(aminomethyl)-2-fluorobenzonitrile.
Troubleshooting Guide: Minimizing Over-Alkylation
Over-alkylation is a frequent side reaction in the N-alkylation of primary amines like this compound, leading to the formation of undesired tertiary amines and quaternary ammonium salts. This guide offers a systematic approach to troubleshoot and mitigate this issue.
Problem: Significant formation of the di-alkylated product is observed.
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | The molar ratio of the amine to the alkylating agent is a critical factor. An excess of the alkylating agent will drive the reaction towards di-alkylation.[1] Action: Carefully control the stoichiometry. Employing a large excess of this compound relative to the alkylating agent can statistically favor mono-alkylation.[2] |
| High Reactivity of Alkylating Agent | Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can lead to rapid, uncontrolled alkylation.[1][3] Action: Consider using a less reactive alkylating agent, such as an alkyl chloride or tosylate, to better control the reaction rate.[1][3] The order of reactivity is generally I > Br > Cl > OTs. |
| Inappropriate Base | Strong bases can deprotonate the newly formed secondary amine, increasing its nucleophilicity and promoting a second alkylation.[1] Action: Utilize a milder inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases such as sodium hydride (NaH).[1] Cesium bases, like cesium carbonate (Cs₂CO₃), have also been shown to be effective in promoting selective mono-N-alkylation.[4][5] |
| High Reaction Temperature | Elevated temperatures can increase the rate of the second alkylation, reducing selectivity. Action: Lower the reaction temperature. Running the reaction at room temperature or below may improve the selectivity for the mono-alkylated product. |
| Unsuitable Solvent | The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, potentially leading to more over-alkylation.[1][3] Action: Experiment with less polar solvents or consider using ionic liquids, which have been shown to reduce the over-alkylation of secondary amines. |
| High Concentration of Alkylating Agent | A high local concentration of the alkylating agent can increase the likelihood of the more nucleophilic secondary amine product reacting further. Action: Add the alkylating agent slowly and dropwise to the reaction mixture, for instance, using a syringe pump.[6] This maintains a low concentration of the alkylating agent throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for over-alkylation in this reaction?
A1: The primary reason for over-alkylation is that the desired mono-alkylated product (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine.[7] This makes it more reactive towards the alkylating agent, leading to a second alkylation event to form a tertiary amine.
Q2: Are there alternative methods to direct N-alkylation that avoid over-alkylation?
A2: Yes, reductive amination is a highly effective alternative for achieving mono-alkylation.[6][8] This two-step, one-pot process involves reacting this compound with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This method inherently avoids over-alkylation as the imine intermediate is not susceptible to further alkylation.
Q3: When should I consider using a protecting group strategy?
Q4: What are the most common protecting groups for primary amines, and how are they removed?
A4: Carbamates are the most widely used protecting groups for amines.[11] The two most common are:
-
Boc (tert-butoxycarbonyl): Installed using Boc-anhydride ((Boc)₂O) and removed under acidic conditions (e.g., trifluoroacetic acid).[11]
-
Cbz (carboxybenzyl): Installed using benzyl chloroformate (Cbz-Cl) and typically removed by catalytic hydrogenation.[11]
Q5: How can I monitor the progress of the reaction and quantify the product distribution?
A5: The reaction progress and the ratio of starting material, mono-alkylated, and di-alkylated products can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): For a quick qualitative assessment of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification of the different components in the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the product ratio by integrating characteristic signals for each species.
Experimental Protocols
Protocol 1: Selective Mono-alkylation using Stoichiometric Control
This protocol aims to achieve mono-alkylation by using an excess of the primary amine.
-
Reaction Setup: To a solution of this compound (3.0 equivalents) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 equivalent, e.g., an alkyl bromide) to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the alkylating agent is consumed.
-
Workup: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to separate the desired mono-alkylated product from the excess starting amine and any di-alkylated byproduct.
Protocol 2: N-Alkylation via a Protecting Group Strategy (Boc Protection)
This protocol prevents over-alkylation by temporarily protecting the amine.
-
Protection:
-
Dissolve this compound (1.0 equivalent) and triethylamine (TEA, 1.5 equivalents) in dichloromethane (DCM).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to obtain the Boc-protected amine.
-
-
Alkylation:
-
Dissolve the Boc-protected amine (1.0 equivalent) in a suitable polar aprotic solvent like DMF.
-
Add a base such as sodium hydride (NaH, 1.2 equivalents) at 0 °C and stir for 30 minutes.
-
Add the alkylating agent (1.1 equivalents) and allow the reaction to proceed until completion.
-
Quench the reaction with water and extract the product with a suitable organic solvent. Purify as needed.
-
-
Deprotection:
-
Dissolve the Boc-protected secondary amine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction by TLC until the protected amine is consumed.
-
Concentrate the reaction mixture and neutralize with a saturated solution of sodium bicarbonate to isolate the final mono-alkylated product.
-
Visualizations
Caption: Competing reaction pathways in the N-alkylation of a primary amine.
Caption: A decision-making workflow for troubleshooting over-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
improving the purity of 4-(Aminomethyl)-2-fluorobenzonitrile for pharmaceutical applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-(Aminomethyl)-2-fluorobenzonitrile for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity specifications for this compound in pharmaceutical applications?
A1: While specifications can vary based on the specific synthetic step and the final active pharmaceutical ingredient (API), a purity of ≥99.0% is often required for key intermediates in pharmaceutical manufacturing. Lower purities, such as ≥95% or ≥97%, may be acceptable for earlier-stage research and development.
Q2: What is the likely synthetic route for this compound and what are the common impurities?
A2: A common synthetic route involves the benzylic bromination of 2-fluoro-4-methylbenzonitrile to form 4-(bromomethyl)-2-fluorobenzonitrile, followed by an amination reaction to yield the final product.
Potential Impurities:
-
Starting Material: Unreacted 2-fluoro-4-methylbenzonitrile.
-
Intermediate: Residual 4-(bromomethyl)-2-fluorobenzonitrile.
-
Over-bromination Byproduct: 4-(dibromomethyl)-2-fluorobenzonitrile.
-
Amination Byproducts: Secondary and tertiary amines formed from over-alkylation of the product.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., toluene, dichloromethane, methanol).
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a cool, dry place, protected from light, and under an inert atmosphere.[1]
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Problem: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate, indicating the presence of several impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity of crude this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete reaction | Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material. |
| Formation of multiple byproducts | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions. |
| Ineffective work-up | Employ an appropriate work-up procedure, such as an acid-base extraction, to remove the majority of impurities before further purification. |
Issue 2: Difficulty in Removing Amine-Related Impurities
Problem: The product is contaminated with secondary or tertiary amine byproducts, which have similar polarities, making separation by standard chromatography challenging.
Troubleshooting Steps:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired primary amine and other amine impurities will move to the aqueous layer as their hydrochloride salts.
-
Wash the aqueous layer with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to a pH > 10.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified amine.
-
-
Modified Column Chromatography:
-
If acid-base extraction is insufficient, use silica gel column chromatography with a modified eluent.
-
Add a small amount of a tertiary amine, such as triethylamine (0.5-1%), to the eluent system (e.g., dichloromethane/methanol). This will help to prevent streaking of the basic amine product on the acidic silica gel and can improve separation from other amine impurities.
-
Issue 3: Presence of Residual Solvents
Problem: GC-MS analysis indicates the presence of residual solvents (e.g., toluene, DMF, ethanol) above the acceptable limits for pharmaceutical use.
Solutions:
-
High-Vacuum Drying: Dry the purified product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C), if the compound is thermally stable.
-
Recrystallization: Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature. The residual solvents will remain in the mother liquor.
-
Solvent Trituration: Suspend the solid product in a solvent in which it is poorly soluble and stir for a period. The residual solvents will dissolve in the trituration solvent, which can then be filtered off.
Data Presentation
Table 1: Hypothetical Purity Analysis Data
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Purity (Area %) | 98.7% | 99.5% | 97.9% | HPLC |
| Major Impurity 1 (retention time) | 0.6% (4.2 min) | 0.2% (4.2 min) | 1.1% (4.2 min) | HPLC |
| Major Impurity 2 (retention time) | 0.2% (5.8 min) | 0.1% (5.8 min) | 0.4% (5.8 min) | HPLC |
| Residual Solvents | Toluene (450 ppm) | Acetone (150 ppm) | Dichloromethane (700 ppm) | GC-MS |
| Water Content | 0.15% | 0.08% | 0.25% | Karl Fischer |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To remove non-basic and some basic impurities from crude this compound.
Materials:
-
Crude this compound
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and extract three times with 1M HCl. Combine the aqueous layers.
-
Wash the combined aqueous layers with ethyl acetate to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the pH is > 10.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: HPLC Method for Purity Analysis
Objective: To determine the purity of this compound by High-Performance Liquid Chromatography.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Sample Preparation:
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
Data Analysis:
Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 3: GC-MS Method for Residual Solvent Analysis
Objective: To identify and quantify residual volatile organic compounds.
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Sample Preparation: Accurately weigh about 50 mg of the sample into a headspace vial.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: 35-550 amu
-
Data Analysis:
Identify residual solvents by comparing their mass spectra and retention times with those of known standards or a spectral library (e.g., NIST).
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
References
challenges in the scale-up synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A common and effective route for the synthesis of this compound, particularly for larger scale production, involves a two-step process. The synthesis starts with the radical bromination of 2-fluoro-4-methylbenzonitrile to produce the intermediate, 4-(bromomethyl)-2-fluorobenzonitrile. This is followed by a nucleophilic substitution reaction, typically a Gabriel synthesis, to introduce the aminomethyl group.[1][2] This method is often preferred as it helps to avoid the common issue of over-alkylation.[1][3]
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
Safety is paramount during the scale-up of any chemical synthesis. For this specific process, key hazards are associated with the radical bromination step. N-Bromosuccinimide (NBS) is a strong oxidizing agent and should be handled with care. The reaction can be exothermic, and careful temperature control is crucial to prevent runaway reactions. It is also important to ensure adequate ventilation and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: What are the typical impurities encountered in this synthesis, and how can they be minimized?
During the bromination step, a common impurity is the di-brominated product. Its formation can be minimized by carefully controlling the stoichiometry of NBS and monitoring the reaction to stop it once the starting material is consumed. In the subsequent amination step via the Gabriel synthesis, a key impurity to manage is the phthalhydrazide byproduct, which can be challenging to remove.[4] Proper work-up procedures are essential for its effective separation.
Q4: Are there alternative methods for the amination step besides the Gabriel synthesis?
Yes, several alternatives to the Gabriel synthesis exist. One common method is the reaction of the brominated intermediate with sodium azide, followed by the reduction of the resulting azide to the primary amine. Another approach is reductive amination, which would start from 2-fluoro-4-formylbenzonitrile.[1]
Troubleshooting Guides
Step 1: Radical Bromination of 2-Fluoro-4-methylbenzonitrile
Issue 1.1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Radical Initiator: The initiator (e.g., AIBN) may have degraded. | Use a fresh batch of the radical initiator. |
| Insufficient Initiation: The reaction temperature may be too low for thermal initiators. | Gradually increase the reaction temperature while monitoring for the onset of the reaction. |
| Presence of Inhibitors: Oxygen can act as a radical scavenger. | Degas the solvent before starting the reaction and maintain an inert atmosphere (e.g., with nitrogen or argon). |
Issue 1.2: Formation of Di-brominated Impurity
| Potential Cause | Troubleshooting Step |
| Excess NBS: Using a high excess of NBS can lead to over-bromination. | Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of NBS. |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the formation of the di-brominated product. | Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction upon consumption of the starting material. |
Issue 1.3: Runaway Reaction / Poor Heat Control
| Potential Cause | Troubleshooting Step |
| Rapid Addition of Reagents: Adding NBS too quickly can lead to a rapid exotherm. | Add the NBS portion-wise at a controlled rate. |
| Inefficient Cooling: The cooling system may not be adequate for the scale of the reaction. | Ensure the reactor is equipped with an efficient cooling system and that the heat transfer is effective. |
Step 2: Gabriel Synthesis with 4-(Bromomethyl)-2-fluorobenzonitrile
Issue 2.1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction with Potassium Phthalimide: The reaction may not have gone to completion. | Ensure the potassium phthalimide is fully dissolved or well-suspended and consider increasing the reaction time or temperature. |
| Incomplete Cleavage of the Phthalimide: The hydrazinolysis or hydrolysis step may be incomplete. | Extend the reflux time during the cleavage step and ensure sufficient reagent (e.g., hydrazine) is used. |
Issue 2.2: Difficulty in Removing Phthalhydrazide Byproduct
| Potential Cause | Troubleshooting Step |
| Precipitation Issues: Phthalhydrazide can be difficult to filter if it precipitates as a fine solid. | After cleavage, cool the reaction mixture thoroughly to ensure complete precipitation of the phthalhydrazide before filtration. Washing the precipitate with a suitable solvent can also help. |
| Solubility in Work-up Solvents: The byproduct may have some solubility in the work-up solvents. | An acidic work-up can be employed to protonate the desired amine, allowing for extraction into an aqueous layer while the neutral phthalhydrazide remains in the organic layer. |
Data Presentation
The following table presents representative data for a similar industrial-scale synthesis of 4-amino-2-trifluoromethyl benzonitrile, which can provide insights into expected yields and purity for the synthesis of this compound.[5]
| Step | Starting Material | Product | Scale (Crude Product) | Final Product Weight | Purity (by HPLC) |
| Ammonolysis | 4-Fluoro-2-trifluoromethylbenzonitrile | 4-Amino-2-trifluoromethylbenzonitrile | 185 kg | 168 kg | 99.2% |
| Ammonolysis | 4-Fluoro-2-trifluoromethylbenzonitrile | 4-Amino-2-trifluoromethylbenzonitrile | 211 kg | 186 kg | 99.3% |
Experimental Protocols
Protocol 1: Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile
This protocol is based on a standard procedure for benzylic bromination.[3]
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Reaction Setup: In a suitable reactor equipped with a reflux condenser, mechanical stirrer, and a temperature probe, dissolve 2-fluoro-4-methylbenzonitrile (1.0 eq.) in a suitable solvent (e.g., acetonitrile).
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Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.02 eq.).
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Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen).
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Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
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Purification: The crude 4-(bromomethyl)-2-fluorobenzonitrile can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Gabriel Synthesis
This protocol is a general procedure for the Gabriel synthesis.[3]
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Reaction Setup: In a reactor, add potassium phthalimide (1.1 eq.) to a suitable solvent like DMF.
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Reagent Addition: Add a solution of 4-(bromomethyl)-2-fluorobenzonitrile (1.0 eq.) in DMF to the phthalimide suspension.
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Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or HPLC).
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Cleavage: Cool the reaction mixture and add hydrazine hydrate (1.2-1.5 eq.). Heat the mixture to reflux for several hours.
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Work-up: Cool the reaction mixture to room temperature. The phthalhydrazide byproduct will precipitate and can be removed by filtration. The filtrate containing the desired amine can be further purified by extraction. An acidic wash will protonate the amine, allowing it to be extracted into the aqueous phase, separating it from neutral organic impurities. Subsequent basification of the aqueous layer and extraction with an organic solvent will yield the purified amine.
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Purification: The final product can be further purified by crystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
managing reaction temperature for optimal 4-(Aminomethyl)-2-fluorobenzonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile, with a focus on managing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound involves a two-step process. The first step is the bromination of 2-fluoro-4-methylbenzonitrile to form 2-fluoro-4-(bromomethyl)benzonitrile. This intermediate is then subjected to an amination reaction to yield the final product. Careful temperature control is crucial in both steps to ensure high yield and purity.
Q2: Why is temperature control so critical during the amination step?
A2: Temperature control during the amination of 2-fluoro-4-(bromomethyl)benzonitrile is vital to prevent the formation of impurities. Overheating can lead to the formation of secondary and tertiary amines through over-alkylation of the desired primary amine. Furthermore, elevated temperatures can promote side reactions such as the formation of elimination byproducts or the hydrolysis of the nitrile group, especially in the presence of moisture.
Q3: What are the typical temperature ranges for the amination reaction?
A3: The optimal temperature for the amination step depends on the specific reagents and conditions used. For direct amination with ammonia, the reaction is often carried out at elevated temperatures, typically in the range of 100-130°C in a sealed vessel to maintain pressure. For other methods like the Gabriel synthesis, the initial reaction with potassium phthalimide is generally performed at a lower temperature, around 80-100°C.
Q4: How can I monitor the progress of the reaction to optimize the reaction time and temperature?
A4: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the product and any byproducts. By analyzing samples at regular intervals, the reaction can be stopped at the optimal point to maximize the yield of the desired product and minimize impurity formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction: The reaction may not have proceeded to completion due to insufficient temperature or reaction time. | Gradually increase the reaction temperature in 5-10°C increments, while monitoring the reaction progress by TLC or HPLC. Consider extending the reaction time. |
| Product degradation: Excessive heat can lead to the degradation of the product. | Reduce the reaction temperature. If a higher temperature is necessary for the reaction to proceed, try to minimize the reaction time. | |
| Side reactions: Suboptimal temperature can favor the formation of side products. | Adjust the temperature to the recommended range for the specific amination method being used. Ensure an inert atmosphere to prevent oxidation. | |
| Formation of secondary and tertiary amine impurities | Over-alkylation: The primary amine product can react further with the starting material at elevated temperatures. | Use a large excess of the aminating agent (e.g., ammonia). Maintain the reaction temperature at the lower end of the optimal range. Consider a slower addition of the 2-fluoro-4-(bromomethyl)benzonitrile to the aminating agent. |
| Presence of 2-fluoro-4-(hydroxymethyl)benzonitrile impurity | Hydrolysis of the starting material: The bromomethyl group is susceptible to hydrolysis, which is accelerated at higher temperatures in the presence of water. | Ensure all reagents and solvents are anhydrous. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. |
| Nitrile group hydrolysis | Harsh reaction conditions: High temperatures in the presence of acid or base can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid. | Maintain a neutral pH if possible. Use the mildest effective reaction temperature. Quench the reaction carefully to avoid prolonged exposure to harsh conditions during workup. |
Experimental Protocols
Representative Protocol: Amination of 2-fluoro-4-(bromomethyl)benzonitrile with Ammonia
This protocol describes a general procedure for the synthesis of this compound via direct amination.
Materials:
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2-fluoro-4-(bromomethyl)benzonitrile
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Anhydrous ethanol
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Liquid ammonia
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Sealed reaction vessel (e.g., autoclave)
Procedure:
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In a suitable sealed reaction vessel, dissolve 2-fluoro-4-(bromomethyl)benzonitrile in anhydrous ethanol.
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Cool the solution and carefully introduce a molar excess of liquid ammonia. A molar ratio of ammonia to the starting material of at least 10:1 is recommended to minimize over-alkylation.
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Seal the reaction vessel and heat the mixture to a temperature between 120°C and 125°C.[1]
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Maintain this temperature and stir the reaction mixture for 8-12 hours. Monitor the internal pressure of the vessel.
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After the reaction is complete (as determined by TLC or HPLC), cool the vessel to room temperature.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
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The reaction mixture can then be worked up by removing the solvent under reduced pressure and purifying the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the amination step.
References
Technical Support Center: Catalytic Reactions of 4-(Aminomethyl)-2-fluorobenzonitrile
Welcome to the Technical Support Center for the selection of appropriate catalysts and reaction optimization for 4-(Aminomethyl)-2-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common catalytic reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions for this compound?
A1: The primary reactive sites for catalytic transformations in this compound are the aminomethyl group and the aromatic ring. The most common and synthetically useful reactions are:
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Palladium-catalyzed N-Arylation (Buchwald-Hartwig Amination): This reaction forms a new carbon-nitrogen bond between the nitrogen of the aminomethyl group and an aryl halide or triflate. This is a powerful method for synthesizing N-aryl derivatives.
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Palladium-catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): If the aromatic ring of this compound is further functionalized with a halide (e.g., a bromo derivative), it can undergo cross-coupling reactions to form new carbon-carbon bonds.
Q2: How do I choose the right palladium catalyst and ligand for a Buchwald-Hartwig N-arylation of this compound?
A2: The choice of catalyst and ligand is crucial for a successful N-arylation. For primary amines like this compound, sterically hindered and electron-rich phosphine ligands are generally preferred.[1]
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Palladium Precursors: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).
-
Ligands:
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For Aryl Bromides and Iodides: Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DDPF (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[1]
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For Aryl Chlorides: More sterically demanding and electron-rich monophosphine ligands from the Buchwald series, such as XPhos, SPhos, or RuPhos, are typically required.
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A screening of different ligands is often the best approach to find the optimal conditions for a specific substrate combination.
Q3: What is the role of the base in the Buchwald-Hartwig amination, and which one should I use?
A3: The base is required to deprotonate the amine, forming the active nucleophile. The choice of base depends on the functional groups present in your substrates.
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Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and effective base but can be incompatible with base-sensitive functional groups.
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Weaker Bases: For substrates with sensitive functionalities, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives.
Q4: My Suzuki-Miyaura coupling reaction of a bromo-substituted this compound derivative is giving a low yield. What are the potential causes?
A4: Low yields in Suzuki-Miyaura couplings can arise from several factors:
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Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
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Protodeboronation: The boronic acid coupling partner can be sensitive to aqueous basic conditions, leading to the replacement of the boronic acid group with a hydrogen atom. Using anhydrous conditions or a milder base can help mitigate this side reaction.
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Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be minimized by the slow addition of the boronic acid or by using a suitable ligand.
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Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature.
Troubleshooting Guides
Buchwald-Hartwig N-Arylation of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst system. | - Use a fresh palladium precursor and ligand. - Ensure the reaction is set up under an inert atmosphere. - Screen a panel of ligands, especially for challenging aryl chlorides. |
| Incorrect base. | - For base-sensitive substrates, switch from NaOtBu to Cs₂CO₃ or K₃PO₄. - Ensure the base is finely powdered and anhydrous. | |
| Low reaction temperature. | - Gradually increase the reaction temperature in 10 °C increments. | |
| Formation of Side Products | Double arylation of the amine. | - Use a slight excess of the amine relative to the aryl halide. - Lower the reaction temperature. |
| Hydrodehalogenation of the aryl halide. | - Use a less sterically hindered ligand. - Ensure the absence of water and other proton sources. | |
| Difficulty in Product Purification | Product is a salt. | - Perform an aqueous workup with a mild base (e.g., NaHCO₃) to neutralize any acidic byproducts and ensure the product is in its free base form. |
| Contamination with ligand oxide. | - Use purification techniques like column chromatography with a suitable eluent system. |
Suzuki-Miyaura Coupling of Bromo-Substituted this compound Derivatives
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Protodeboronation of the boronic acid. | - Use a milder base such as K₃PO₄ or KF. - Employ anhydrous reaction conditions. - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| Incomplete reaction. | - Increase the reaction temperature or time. - Use a more active catalyst system (e.g., a more electron-rich ligand). | |
| Homocoupling of the boronic acid. | - Add the boronic acid solution slowly to the reaction mixture. - Use a 1:1 stoichiometry of the coupling partners. | |
| Inconsistent Results | Impure starting materials. | - Ensure the purity of the aryl bromide and the boronic acid. - Recrystallize or purify the starting materials if necessary. |
| Oxygen contamination. | - Thoroughly degas the solvent and reaction mixture before adding the catalyst. - Maintain a positive pressure of inert gas throughout the reaction. |
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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This compound
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Aryl halide (e.g., aryl bromide)
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Palladium precursor (e.g., Pd₂(dba)₃)
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Phosphine ligand (e.g., XPhos)
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Base (e.g., Cs₂CO₃)
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Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
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To an oven-dried Schlenk tube, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the base (2.0 mmol), the palladium precursor (0.02 mmol), and the ligand (0.04 mmol).
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Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
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Add the anhydrous, degassed solvent (5 mL) via syringe.
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Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
This protocol is for a hypothetical bromo-substituted this compound derivative.
Materials:
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Bromo-substituted this compound derivative
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃)
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Solvent mixture (e.g., toluene/ethanol/water)
Procedure:
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In a round-bottom flask, dissolve the bromo-substituted this compound derivative (1.0 mmol) and the arylboronic acid (1.2 mmol) in the solvent mixture (e.g., 10 mL of 4:1:1 toluene/ethanol/water).
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Add the base (2.0 mmol).
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Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
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Add the palladium catalyst (0.03 mmol) under a counterflow of inert gas.
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Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and add water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by column chromatography.
Quantitative Data Summary
The following tables provide representative data for typical catalyst systems used in Buchwald-Hartwig and Suzuki-Miyaura reactions of similar substrates. These values should be used as a starting point for optimization.
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of Primary Amines
| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Typical Yield Range (%) |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 1 - 2 | 70 - 95 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 1 - 3 | 65 - 90 |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 2 - 5 | 75 - 98 |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Palladium Catalyst | Ligand | Base | Solvent System | Temp (°C) | Catalyst Loading (mol%) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 3 - 5 | 70 - 95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1 - 2 | 80 - 98 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF/H₂O | 80 | 2 - 4 | 75 - 90 |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling.
References
Technical Support Center: Synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Yield of 4-(bromomethyl)-2-fluorobenzonitrile (Intermediate)
| Question | Possible Cause | Troubleshooting Steps |
| Why is the radical bromination of 2-fluoro-4-methylbenzonitrile not working? | Ineffective radical initiation. | 1. Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and has been stored correctly. 2. Use a fresh, anhydrous solvent. 3. Degas the solvent before use to remove oxygen, which can quench the radical reaction. |
| Inactive N-bromosuccinimide (NBS). | 1. Use freshly recrystallized NBS. Old NBS can be less reactive. 2. Ensure the reaction is protected from light, which can decompose NBS. | |
| Incorrect reaction temperature. | 1. Maintain the appropriate reflux temperature for the solvent used (e.g., carbon tetrachloride or dichloroethane). Too low a temperature will result in a slow or incomplete reaction. |
Issue 2: Low Yield of this compound in the Gabriel Synthesis Step
| Question | Possible Cause | Troubleshooting Steps |
| Why is the reaction between 4-(bromomethyl)-2-fluorobenzonitrile and potassium phthalimide incomplete? | Poor quality of potassium phthalimide. | 1. Use dry, finely powdered potassium phthalimide. 2. Consider preparing fresh potassium phthalimide from phthalimide and potassium hydroxide. |
| Poor solvent quality. | 1. Use anhydrous DMF or another suitable polar aprotic solvent. Water content will hydrolyze the phthalimide salt. | |
| Steric hindrance or side reactions. | 1. While the primary benzylic bromide is a good substrate, ensure the reaction temperature is not excessively high, which could promote elimination side reactions. Room temperature to gentle heating is typically sufficient. |
Issue 3: Incomplete Hydrazinolysis of the Phthalimide Intermediate
| Question | Possible Cause | Troubleshooting Steps |
| Why is the final amine product not being released from the phthalimide intermediate? | Insufficient hydrazine. | 1. Use a sufficient excess of hydrazine hydrate. 2. Ensure the reaction is heated to reflux for an adequate amount of time (typically several hours) to drive the reaction to completion. |
| Inefficient reaction conditions. | 1. Ethanol is a common solvent for this step. Ensure it is of adequate purity. 2. Vigorous stirring is necessary as the phthalhydrazide byproduct precipitates out of the solution. |
Issue 4: Difficulty in Isolating and Purifying the Final Product
| Question | Possible Cause | Troubleshooting Steps |
| How can I effectively remove the phthalhydrazide byproduct? | Phthalhydrazide is a solid precipitate. | 1. After hydrazinolysis, cool the reaction mixture and acidify with HCl. This protonates the desired amine, making it water-soluble, while the phthalhydrazide remains as a solid. 2. Filter the mixture to remove the phthalhydrazide precipitate. |
| My final product is impure after extraction. What can I do? | Incomplete removal of byproducts or starting materials. | 1. Ensure thorough washing of the organic extracts during the work-up. 2. Consider purification by column chromatography if simple extraction and washing are insufficient. 3. The product can also be isolated as its hydrochloride salt to improve crystallinity and ease of handling. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and reliable method is a two-step synthesis starting from 2-fluoro-4-methylbenzonitrile. The first step is a radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator to form 4-(bromomethyl)-2-fluorobenzonitrile. The second step is a Gabriel synthesis, where the bromomethyl intermediate is reacted with potassium phthalimide, followed by hydrazinolysis to yield the desired primary amine, this compound.[1] This method is favored as it prevents the over-alkylation that can occur with direct amination.[1]
Q2: Can I use ammonia directly to convert 4-(bromomethyl)-2-fluorobenzonitrile to the amine?
A2: While technically possible, direct amination with ammonia is often unselective and can lead to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. The Gabriel synthesis is a superior method for obtaining the primary amine selectively.[1]
Q3: What are the key advantages of using the Gabriel synthesis for this transformation?
A3: The primary advantage of the Gabriel synthesis is the avoidance of over-alkylation, leading to a cleaner formation of the primary amine.[1] The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻), and after the initial alkylation, the nitrogen is no longer nucleophilic, preventing further reactions.
Q4: I am having trouble with the work-up. Is there an alternative to hydrazinolysis?
A4: Yes, acidic hydrolysis can also be used to cleave the N-alkylphthalimide intermediate. However, this method often requires harsh conditions (e.g., strong acid and high temperatures), which may not be suitable for all substrates. The Ing-Manske procedure, which uses hydrazine, is generally considered a milder alternative.
Q5: What is the expected yield and purity for this synthesis?
A5: While yields can vary depending on the scale and optimization of the reaction conditions, a well-executed synthesis can be expected to provide the final product in good yield. The purity of commercially available this compound is often ≥ 95%.[2] With proper purification, high purity can be achieved in a laboratory setting.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Step 1: Bromination | Step 2: Gabriel Synthesis & Hydrazinolysis |
| Starting Material | 2-Fluoro-4-methylbenzonitrile | 4-(Bromomethyl)-2-fluorobenzonitrile |
| Key Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Potassium Phthalimide, Hydrazine Hydrate |
| Solvent | Dichloroethane or Carbon Tetrachloride | DMF (for phthalimide reaction), Ethanol (for hydrazinolysis) |
| Typical Reaction Temp. | Reflux | Room temp. to gentle heat (phthalimide), Reflux (hydrazinolysis) |
| Typical Reaction Time | 1-3 hours | Overnight (phthalimide), 2-4 hours (hydrazinolysis) |
| Expected Yield | 75-90% | 70-85% |
| Purity of Final Product | - | ≥ 95% after purification |
Experimental Protocol: Gabriel Synthesis and Work-up
This protocol details the conversion of 4-(bromomethyl)-2-fluorobenzonitrile to this compound.
Materials:
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4-(bromomethyl)-2-fluorobenzonitrile
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Potassium phthalimide
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethanol
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Hydrazine hydrate
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Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH) solution
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Dichloromethane (or other suitable organic solvent)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
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Phthalimide Alkylation:
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In a round-bottom flask, dissolve 4-(bromomethyl)-2-fluorobenzonitrile in anhydrous DMF.
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Add potassium phthalimide to the solution and stir the mixture at room temperature. The reaction is typically stirred overnight to ensure completion.
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Pour the reaction mixture into water to precipitate the N-(4-cyano-3-fluorobenzyl)phthalimide intermediate.
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Collect the solid precipitate by filtration and wash it thoroughly with water. Dry the solid intermediate.
-
-
Hydrazinolysis (Amine Release):
-
Suspend the dried N-(4-cyano-3-fluorobenzyl)phthalimide intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours. A precipitate of phthalhydrazide will form.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid. This step protonates the desired amine, making it soluble in the aqueous acidic medium, while the phthalhydrazide remains as a solid.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the remaining residue in water and transfer it to a separatory funnel.
-
Basify the aqueous solution with a sodium hydroxide solution to deprotonate the amine, making it extractable into an organic solvent.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
-
Purification (Optional):
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis and work-up of this compound.
Caption: Workflow for the synthesis and work-up of this compound.
References
Validation & Comparative
Structural Confirmation of 4-(Aminomethyl)-2-fluorobenzonitrile: A Comparative 1H and 13C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-(Aminomethyl)-2-fluorobenzonitrile, a key building block in pharmaceutical synthesis. Through a detailed examination of chemical shifts, coupling constants, and multiplicities, this document aims to provide unambiguous structural confirmation. Furthermore, a comparison with spectral data of analogous compounds is presented to highlight the distinct features of the target molecule.
Comparative NMR Data Analysis
The structural elucidation of this compound is achieved through the detailed analysis of its 1H and 13C NMR spectra. The expected chemical shifts are compared with those of structurally related compounds, namely 2-fluorobenzonitrile and 4-fluorobenzonitrile, to underscore the influence of the aminomethyl substituent on the electronic environment of the aromatic ring.
Table 1: 1H NMR Spectral Data Comparison
| Compound | Aromatic Protons (ppm) | Aminomethyl Protons (-CH2NH2) (ppm) |
| This compound | ~7.5-7.8 (m, 3H) | ~3.9 (s, 2H) |
| 2-Fluorobenzonitrile | 7.24-7.66 (m, 4H)[1] | N/A |
| 4-Fluorobenzonitrile | 7.18-7.68 (m, 4H)[2] | N/A |
Table 2: 13C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (ppm) | Aminomethyl Carbon (-CH2NH2) (ppm) | Nitrile Carbon (-CN) (ppm) |
| This compound | ~110-165 (multiple signals, including a C-F doublet) | ~45 | ~115-120[3] |
| 2-Fluorobenzonitrile | ~115-163 (multiple signals, including a C-F doublet)[4] | N/A | ~115[4] |
| 4-Fluorobenzonitrile | ~108-167 (multiple signals, including a C-F doublet)[5] | N/A | ~118[5] |
Experimental Protocols
The following section details the methodology for acquiring high-quality 1H and 13C NMR spectra for the structural analysis of this compound.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).[6]
-
For 1H NMR, add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). For 13C NMR, the solvent peak can be used as a reference.[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.[6]
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.[7]
-
1H NMR:
-
Acquire the spectrum using a standard pulse program.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
13C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-220 ppm.[8]
-
Number of scans: 1024 or more, due to the low natural abundance of 13C.
-
Relaxation delay: 2-5 seconds.
-
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
References
- 1. 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Fluorobenzonitrile(394-47-8) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Fluorobenzonitrile(1194-02-1) 13C NMR spectrum [chemicalbook.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. rsc.org [rsc.org]
- 8. bhu.ac.in [bhu.ac.in]
Interpreting the Mass Spectrum of 4-(Aminomethyl)-2-fluorobenzonitrile: A Comparative Guide
For researchers and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the expected mass spectrum of 4-(Aminomethyl)-2-fluorobenzonitrile, offering insights into its fragmentation pattern by drawing comparisons with structurally related molecules.
Data Presentation: Predicted Fragmentation Analysis
The mass spectrum of this compound is not widely available in public spectral databases. However, based on the fragmentation patterns of similar compounds, a predicted spectrum can be inferred. The key fragments are expected to arise from the cleavage of the benzylic C-C bond and the loss of small neutral molecules from the parent ion.
The molecular weight of this compound is 150.15 g/mol .[1][2][3] The molecular ion peak ([M]⁺) would therefore be observed at an m/z of 150.
Below is a table comparing the predicted key fragments of this compound with the observed fragments of 2-fluorobenzonitrile and 4-aminobenzonitrile.
| m/z | Proposed Fragment Ion | This compound (Predicted) | 2-Fluorobenzonitrile (Observed)[4] | 4-Aminobenzonitrile (Observed) |
| 150 | [C₈H₇FN₂]⁺ | Molecular Ion | - | - |
| 133 | [M - NH₃]⁺ | ● | - | - |
| 123 | [M - HCN]⁺ | ● | [M - HCN]⁺ (m/z 94) | [M - HCN]⁺ (m/z 91) |
| 109 | [C₇H₅F]⁺ | ● | [C₇H₄F]⁺ (m/z 121) | - |
| 91 | [C₇H₇]⁺ | - | - | ● |
Note: "●" indicates a predicted or observed fragment.
Experimental Protocols
The data for the comparative compounds would typically be acquired using the following mass spectrometry protocol:
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
Ionization Method: Electron Ionization (EI) is a common technique for generating fragment ions and providing detailed structural information. For softer ionization, Electrospray Ionization (ESI) could also be employed, which would likely show a prominent protonated molecule [M+H]⁺ at m/z 151.
Sample Introduction: The sample would be introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). Data is typically collected over a mass range of m/z 50-500.
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern is then used to deduce the structure of the molecule.
Mandatory Visualization: Fragmentation Pathway
The predicted fragmentation pathway of this compound under electron ionization is visualized below. The pathway highlights the key bond cleavages that lead to the formation of the most stable and therefore most abundant fragment ions.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. By comparing its predicted fragmentation with that of known analogs, researchers can more confidently interpret experimental data and verify the structure of this important pharmaceutical intermediate. For definitive structural confirmation, it is always recommended to acquire an experimental mass spectrum of the compound of interest.
References
Comparative Purity Assessment of 4-(Aminomethyl)-2-fluorobenzonitrile: An HPLC-Centric Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-(Aminomethyl)-2-fluorobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds.[1][2][3] Experimental protocols and supporting data are presented to aid researchers in selecting and implementing the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC): A Primary Method for Purity Determination
HPLC is a powerful and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds, making it highly suitable for assessing the purity of this compound.[3][4] A typical reversed-phase HPLC method offers high resolution, sensitivity, and reproducibility.
Experimental Protocol: HPLC Purity Assessment
This protocol is a general guideline and may require optimization for specific instrumentation and potential impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or deionized)
-
Formic acid or other suitable buffer components (analytical grade)
-
This compound reference standard of known purity
-
Sample of this compound for analysis
2. Chromatographic Conditions (Typical):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B) at a concentration of approximately 1 mg/mL.
-
Prepare a sample solution of the this compound to be tested at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[4]
4. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[4]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison of Analytical Methods for Purity Assessment
While HPLC is a primary tool, a multi-pronged analytical approach provides a more comprehensive purity profile.[3] Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable complementary techniques.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities.[3] | High resolution, sensitivity, and reproducibility for a wide range of compounds. | Not suitable for volatile compounds. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a carrier gas. | Detection and quantification of volatile and semi-volatile impurities, including residual solvents.[3][4] | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities (qNMR).[3] | Provides detailed structural information, can be quantitative without a reference standard for the impurity. | Lower sensitivity compared to HPLC and GC, complex mixtures can be difficult to analyze. |
Workflow for Comprehensive Purity Assessment
A logical workflow ensures a thorough evaluation of the compound's purity.
Conclusion
For the purity assessment of this compound, HPLC stands out as the primary and most robust method for quantifying the main component and non-volatile impurities. However, for a complete and regulatory-compliant purity profile, a combination of analytical techniques is recommended. GC-MS is essential for identifying and quantifying residual solvents and other volatile impurities, while NMR spectroscopy provides invaluable structural confirmation and can be used for quantitative analysis of certain impurities. By employing this multi-faceted approach, researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate.
References
Comparative Efficacy of Benzonitrile Derivatives in Biological Assays: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various benzonitrile and related derivatives as kinase inhibitors. This document summarizes key quantitative data from published studies, details relevant experimental methodologies, and visualizes critical biological pathways and experimental workflows to support informed decision-making in drug discovery projects.
The 4-(aminomethyl)-2-fluorobenzonitrile scaffold and its structural analogs are of significant interest in medicinal chemistry due to their potential as versatile intermediates in the synthesis of targeted therapies, particularly in oncology.[1] The inclusion of a nitrile group can enhance interactions within enzyme active sites, while the fluorinated phenyl ring can improve metabolic stability and cell permeability. This guide focuses on the comparative efficacy of derivatives based on similar core structures, providing a centralized resource for evaluating their potential in therapeutic development.
Data Presentation: Efficacy Against Cancer Cell Lines and Kinases
The following tables summarize the in vitro efficacy of selected benzonitrile and aminomethylphenyl derivatives against various cancer cell lines and protein kinases. These compounds, while not all direct derivatives of this compound, share structural similarities that make them relevant for comparative analysis in the context of kinase inhibition.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 10 | K562 | 40 | Imatinib | - |
| HL60 | 8.2 | |||
| Derivative 13 | K562 | 5.6 | Imatinib | - |
| HL60 | >50 | |||
| Derivative 15 | K562 | 31 | Imatinib | - |
| HL60 | 5.6 | |||
| Compound 1f | HeLa | 10.18 | Gefitinib | 17.12 |
| BGC823 | 8.32 | 19.27 | ||
| Compound 2i | HeLa | 7.15 | Gefitinib | 17.12 |
| BGC823 | 4.65 | 19.27 |
Table 1: Comparative Cytotoxicity of Aminomethylbenzamide and Anilinoquinoline Derivatives in Human Cancer Cell Lines.[1][2]
| Compound | Target Kinase | % Inhibition @ 10 nM |
| Derivative 11 | EGFR | 91% |
| Derivative 13 | EGFR | 92% |
Table 2: Inhibitory Activity of Aminomethylbenzamide Derivatives against EGFR Kinase.[1]
Signaling Pathways and Mechanisms of Action
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers.[3][4] Many benzonitrile derivatives are designed as inhibitors of key kinases within this pathway.
Caption: The PI3K/AKT/mTOR Signaling Pathway and points of inhibition.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of the compiled derivatives.
General Workflow for In Vitro Screening
Caption: Generalized experimental workflow for drug screening.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a suitable growth medium.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay
In vitro kinase assays are performed to determine the direct inhibitory effect of the compounds on specific protein kinases.
-
Assay Components: The assay is typically performed in a microplate format and includes the recombinant kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based detection systems.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC50 value is then determined from the dose-response curve.
Conclusion
The data presented, though from structurally related compound series, highlight the potential of aminomethyl benzonitrile and similar scaffolds as potent inhibitors of protein kinases and as cytotoxic agents against cancer cells. The significant in vitro activities of these derivatives warrant further investigation and optimization. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute further studies to explore and develop these promising therapeutic agents. Future efforts should focus on the synthesis and direct comparative evaluation of a focused library of this compound derivatives to elucidate clear structure-activity relationships and to identify lead candidates for further preclinical development.
References
A Comparative Guide to 4-(Aminomethyl)-2-fluorobenzonitrile and its Isomers in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are indispensable building blocks. The strategic incorporation of fluorine atoms can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity. Among these, fluorinated benzonitriles serve as versatile intermediates. This guide provides an objective comparison of 4-(Aminomethyl)-2-fluorobenzonitrile and its structural isomers, focusing on their synthesis, reactivity, and applications, supported by available experimental data and detailed protocols.
Introduction to Fluorinated Benzonitrile Isomers
This compound is a key intermediate in the synthesis of a variety of bioactive molecules, particularly in the development of therapeutics for neurological disorders and oncology.[1] The presence of the fluorine atom ortho to the nitrile group and meta to the aminomethyl group imparts unique electronic properties that influence its reactivity and the properties of downstream compounds. Understanding the synthetic accessibility and reactivity of this isomer in comparison to other positional isomers is crucial for efficient drug design and process development.
Comparative Synthesis and Yields
For instance, a patented three-step synthesis of the structurally related 4-amino-2-trifluoromethylbenzonitrile from m-trifluoromethyl fluorobenzene reports a high overall yield of 73-75%, with the final ammonolysis step to introduce the amino functionality proceeding in high purity (99.3% by HPLC).[2][3] This suggests that the synthesis of aminofluorinated benzonitriles can be a high-yielding process.
Table 1: Comparison of Synthetic Parameters for Related Fluorinated Benzonitriles
| Compound | Starting Material | Key Transformation | Reported Yield | Purity | Reference |
| 4-Amino-2-trifluoromethylbenzonitrile | 4-Fluoro-2-trifluoromethylbenzonitrile | Ammonolysis | High (part of 73-75% overall) | >99% | [2][3] |
| 4-Fluorobenzamide | 4-Fluorobenzonitrile | Ruthenium-catalyzed hydration | 78% | Not specified | [4] |
| 4-Fluorobenzonitrile | 4-Chlorobenzonitrile | Halogen exchange | 89.5% | 99.0% | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general two-step procedure involving benzylic bromination followed by amination can be adapted from protocols for structurally similar compounds.
Protocol 1: Synthesis of this compound (Hypothetical)
Step 1: Benzylic Bromination of 2-Fluoro-4-methylbenzonitrile
-
To a solution of 2-fluoro-4-methylbenzonitrile (1 eq.) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS, 1.05 eq.) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(bromomethyl)-2-fluorobenzonitrile. Purify by recrystallization or column chromatography.
Step 2: Amination of 4-(Bromomethyl)-2-fluorobenzonitrile
-
Dissolve 4-(bromomethyl)-2-fluorobenzonitrile (1 eq.) in a polar aprotic solvent such as DMF.
-
Add an excess of an ammonia source (e.g., a solution of ammonia in methanol or sodium azide followed by reduction).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude this compound by column chromatography or recrystallization.
Reactivity and Performance in Synthesis
The reactivity of fluorinated benzonitrile isomers is dictated by the interplay of the electron-withdrawing nitrile group and the fluorine atom's inductive and resonance effects. In this compound, the fluorine atom is ortho to the nitrile. This proximity can influence the electrophilicity of the nitrile carbon and the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.
The aminomethyl group is a key functional handle for derivatization. Its primary amine readily undergoes acylation, alkylation, and condensation reactions, allowing for the construction of more complex molecular architectures.[6]
Spectroscopic Data Comparison
The positional isomerism of the fluorine and aminomethyl groups leads to distinct spectroscopic signatures, which are crucial for characterization and quality control. While a complete comparative dataset from a single source is unavailable, the following tables compile predicted and available data for this compound and related compounds.
Table 2: Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | CH₂ Protons (ppm) | NH₂ Protons (ppm) | Solvent | Reference |
| This compound (Predicted) | 7.58 (m, 1H), 7.3-7.2 (m, 2H) | 3.98 (s, 2H) | 1.45 (br, 2H) | CDCl₃ | [7] |
| 4-Fluorobenzonitrile | 7.68 (m, 2H), 7.19 (m, 2H) | - | - | Not specified | [8] |
| 2-Fluorobenzonitrile | 7.65 (m, 2H), 7.31 (m, 1H), 7.24 (m, 1H) | - | - | CDCl₃ | [9] |
| 4-Aminobenzonitrile | 7.37 (d, 2H), 6.64 (d, 2H) | - | 4.32 (s, br, 2H) | CDCl₃ | [10] |
Table 3: Comparative ¹³C NMR Data (Experimental)
| Compound | Aromatic Carbons (ppm) | CH₂ Carbon (ppm) | CN Carbon (ppm) | Solvent | Reference |
| 4-Fluorobenzonitrile | 164.44 (d), 130.63 (d), 115.62 (d), 131.23 | - | Not specified | DMSO-d₆ | [4] |
| 2-Fluorobenzonitrile | 162.3 (d), 134.8 (d), 130.0, 125.1 (d), 116.1 (d), 103.4 (d) | - | 114.2 | Not specified | [11][12] |
| 4-Aminobenzonitrile | 150.8, 133.7, 120.4, 114.4, 99.5 | - | Not specified | CDCl₃ | [10] |
Table 4: Comparative IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) Key Stretches | MS (m/z) [M]⁺ |
| This compound | C≡N (~2230), C-F (~1250), N-H (~3300-3400) | 150.15 |
| 4-Fluorobenzonitrile | C≡N (2231), C-F (1234) | 121.11 |
| 2-Fluorobenzonitrile | C≡N (2232), C-F (1268) | 121.11 |
Role in Signaling Pathways and Drug Development
Benzonitrile derivatives are prevalent scaffolds in the design of kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region. This compound is a valuable building block for synthesizing such inhibitors. The aminomethyl group provides a vector for linking to other pharmacophoric elements, while the fluorinated benzonitrile core can occupy the ATP-binding pocket.
While a specific signaling pathway directly modulated by a drug derived from this compound is proprietary information, its utility as an intermediate for kinase inhibitors suggests its role in targeting pathways frequently dysregulated in cancer, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Visualizing Synthetic and Biological Processes
To aid in the conceptualization of the synthetic and potential biological applications of these compounds, the following diagrams are provided.
Caption: Synthetic workflow for this compound and its application.
Caption: Simplified RAF-MEK-ERK signaling pathway targeted by kinase inhibitors.
Conclusion
This compound and its isomers are valuable intermediates in synthetic chemistry, particularly for the development of novel pharmaceuticals. The position of the fluorine and aminomethyl substituents significantly influences the synthetic accessibility, reactivity, and spectroscopic properties of these compounds. While direct comparative data remains limited, this guide provides a framework for understanding the nuances of these important building blocks. Further research into the direct comparison of these isomers would be highly beneficial for the rational design of future synthetic strategies and the development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 368426-73-7 | Benchchem [benchchem.com]
- 7. This compound, CAS No. 368426-73-7 - iChemical [ichemical.com]
- 8. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Fluorobenzonitrile(394-47-8) 13C NMR [m.chemicalbook.com]
structure-activity relationship (SAR) studies of 4-(Aminomethyl)-2-fluorobenzonitrile derivatives
Navigating the Structure-Activity Landscape of Benzonitrile Derivatives in Drug Discovery
A Comparative Guide to 4-(Aminomethyl)-3-methylbenzonitrile Analogs as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of modern therapeutic development. While a comprehensive structure-activity relationship (SAR) profile for 4-(aminomethyl)-2-fluorobenzonitrile derivatives remains limited in publicly available literature, a closely related scaffold, 4-(aminomethyl)-3-methylbenzonitrile, offers valuable insights into the chemical features driving inhibitory activity against key enzymatic targets. This guide provides an objective comparison of the performance of various enzyme inhibitors based on the 4-(aminomethyl)-3-methylbenzonitrile backbone, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows to support informed decision-making in drug discovery projects.
The 4-(aminomethyl)-3-methylbenzonitrile core is a versatile scaffold that has been utilized in the development of inhibitors for a range of enzymatic targets. This guide focuses on the comparative efficacy of these derivatives, providing a centralized resource for evaluating their potential in therapeutic development.
Data Presentation: Comparative Efficacy
The following table summarizes the in vitro activity of a series of 4-(aminomethyl)-3-methylbenzonitrile and structurally related analogs against human HIF prolyl hydroxylase 2 (PHD2/EGLN1), a critical regulator in the HIF-1α signaling pathway, and their cytotoxic effects on the 786-O human renal cell carcinoma cell line.
| Compound ID | Structure | Target | Assay Type | IC50 (µM)[1] | CC50 (µM) vs. 786-O Cells[1] |
| C1 | 4-(Aminomethyl)-3-methylbenzonitrile | PHD2 | Biochemical | 15 | >100 |
| C2 | 4-(Aminomethyl)benzonitrile | PHD2 | Biochemical | 42 | >100 |
| C3 | 4-Amino-3-methylbenzonitrile | PHD2 | Biochemical | >100 | >100 |
| C4 | 4-(Aminomethyl)-3-methoxybenzonitrile | PHD2 | Biochemical | 20 | >100 |
Key Insights from the Data:
-
Impact of the 3-Methyl Group: The presence of a methyl group at the 3-position in compound C1 led to a nearly three-fold increase in potency against PHD2 compared to the unsubstituted parent compound C2 , suggesting a favorable interaction within the enzyme's active site.[1]
-
Essential Role of the Aminomethyl Sidechain: Replacement of the aminomethyl group with an amino group, as seen in compound C3 , resulted in a complete loss of inhibitory activity, highlighting the critical importance of the CH₂-NH₂ moiety for binding.[1]
-
Influence of the 3-Substituent's Electronics and Sterics: The methyl-substituted compound C1 was slightly more potent than its methoxy-substituted counterpart C4 , indicating that both the size and electronic properties of the substituent at this position can modulate the inhibitory activity.[1]
-
Therapeutic Window: The primary compound of interest, C1 , demonstrated enzymatic inhibition at concentrations significantly lower than those causing cytotoxicity, suggesting a potential therapeutic window.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used to generate the data presented above.
HIF Prolyl Hydroxylase 2 (PHD2/EGLN1) Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of PHD2.
-
Reagents and Materials: Recombinant human PHD2, a synthetic peptide substrate (e.g., a fragment of HIF-1α), 2-oxoglutarate, Fe(II), ascorbate, and a suitable buffer system (e.g., HEPES).
-
Procedure:
-
The reaction is typically conducted in a 96- or 384-well plate format.
-
The enzyme, peptide substrate, Fe(II), and ascorbate are pre-incubated in the reaction buffer.
-
Test compounds are added at various concentrations.
-
The reaction is initiated by the addition of 2-oxoglutarate.
-
The plate is incubated at 37 °C for a specified duration (e.g., 30-60 minutes).
-
The reaction is subsequently stopped, for instance, by adding EDTA or a strong acid.
-
The amount of hydroxylated peptide is detected using a suitable method, such as an ELISA-based detection or LC-MS analysis.
-
-
Data Analysis:
-
The amount of product formed is quantified.
-
The percentage of inhibition is plotted against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Cellular Cytotoxicity Assay (MTT Assay)
This cell-based assay assesses the effect of compounds on the viability of the 786-O human renal cell carcinoma cell line.
-
Cell Culture: 786-O cells are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
The plates are incubated for a specified period (e.g., 48-72 hours).
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals that have formed.
-
Absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
CC50 values are calculated from the dose-response curves.[1]
-
Mandatory Visualizations
To further elucidate the biological context and experimental workflows, the following diagrams are provided.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: The HIF-1α signaling pathway and the inhibitory action of the compounds.
References
comparative analysis of different synthetic routes to 4-(Aminomethyl)-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 4-(Aminomethyl)-2-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and other bioactive molecules. The following sections detail the most common synthetic strategies, presenting experimental protocols, quantitative data, and visual representations of the chemical pathways to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of targeted therapies. The presence of the aminomethyl group provides a site for further functionalization, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate. This guide explores three primary synthetic pathways to this versatile intermediate, evaluating each based on factors such as yield, reaction conditions, and the availability of starting materials.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most commonly approached via two main strategies starting from commercially available precursors. A third, alternative route involving reductive amination is also considered.
Route 1: Two-Step Synthesis from 2-Fluoro-4-methylbenzonitrile
This is a widely adopted and reliable two-step process that begins with the bromination of 2-fluoro-4-methylbenzonitrile, followed by the introduction of the amino group.
Route 2: Amination of 4-(Bromomethyl)-2-fluorobenzonitrile
This route focuses on the second step of Route 1, starting from the brominated intermediate. The primary methods for this conversion are the Gabriel Synthesis and the Delépine Reaction.
Route 3: Reductive Amination of 4-Formyl-2-fluorobenzonitrile
This alternative pathway involves the oxidation of the benzylic bromide to an aldehyde, followed by reductive amination.
The following table summarizes the quantitative data for the key steps in these synthetic routes.
| Route | Step | Reaction | Starting Material | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) | Purity (%) |
| 1 & 2 | 1 | Benzylic Bromination | 2-Fluoro-4-methylbenzonitrile | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | Chloroform | 12 | Reflux | 88.79 | Not Specified |
| 1 & 2 | 2a | Gabriel Synthesis | 4-(Bromomethyl)-2-fluorobenzonitrile | Potassium Phthalimide, Hydrazine Hydrate | DMF, Ethanol | Overnight + 4 | RT, Reflux | Analogous reaction, not specified for target | Not Specified |
| 1 & 2 | 2b | Delépine Reaction | 4-(Bromomethyl)-2-fluorobenzonitrile | Hexamethylenetetramine, Ethanolic HCl | Chloroform, Ethanol | Not Specified | Reflux | Generally good for primary amines | Not Specified |
| 3 | 1 | Oxidation (e.g., Sommelet) | 4-(Bromomethyl)-2-fluorobenzonitrile | Hexamethylenetetramine, Water | Not Specified | Not Specified | Not Specified | Variable | Not Specified |
| 3 | 2 | Reductive Amination | 4-Formyl-2-fluorobenzonitrile | Ammonia, Reducing Agent (e.g., NaBH₃CN) | Methanol | Not Specified | Not Specified | Generally high | Not Specified |
Experimental Protocols
Route 1: Two-Step Synthesis from 2-Fluoro-4-methylbenzonitrile
Step 1: Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile (Benzylic Bromination)
-
Materials: 2-Fluoro-4-methylbenzonitrile, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Chloroform, Saturated aqueous sodium bicarbonate, Saturated brine.
-
Procedure:
-
Dissolve 2-fluoro-4-methylbenzonitrile (10 g, 74.07 mmol) in chloroform (200 mL) in a round-bottom flask.
-
Add benzoyl peroxide (1 g) and stir until fully dissolved.
-
Add N-bromosuccinimide (19.77 g, 111.1 mmol) in portions.
-
Reflux the reaction mixture for 12 hours.
-
After cooling to room temperature, wash the mixture three times with saturated aqueous sodium bicarbonate solution, followed by three washes with water, and finally three washes with saturated brine.
-
Remove the solvent by evaporation under reduced pressure.
-
Purify the product by column chromatography to yield 4-(bromomethyl)-2-fluorobenzonitrile (14.00 g, 88.79% yield) as a light yellow liquid.[1]
-
Step 2a: Synthesis of this compound via Gabriel Synthesis
This protocol is based on the synthesis of a structurally similar compound and may require optimization.
-
Materials: 4-(Bromomethyl)-2-fluorobenzonitrile, Potassium phthalimide, Anhydrous N,N-Dimethylformamide (DMF), Hydrazine hydrate, Ethanol, Concentrated Hydrochloric acid, Aqueous Sodium hydroxide, Dichloromethane, Brine.
-
Procedure:
-
Dissolve 4-(bromomethyl)-2-fluorobenzonitrile in anhydrous DMF.
-
Add potassium phthalimide and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and collect the precipitated N-(4-cyano-3-fluorobenzyl)phthalimide by filtration.
-
Wash the solid with water and dry.
-
Suspend the dried intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate phthalhydrazide.
-
Filter to remove the precipitate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield this compound.[2]
-
Step 2b: Synthesis of this compound via Delépine Reaction
This is a general procedure for the Delépine reaction.[2][3]
-
Materials: 4-(Bromomethyl)-2-fluorobenzonitrile, Hexamethylenetetramine, Chloroform, Ethanolic Hydrochloric Acid.
-
Procedure:
-
React 4-(bromomethyl)-2-fluorobenzonitrile with hexamethylenetetramine in a suitable solvent like chloroform to form the quaternary ammonium salt.
-
Isolate the salt by filtration.
-
Hydrolyze the quaternary ammonium salt by refluxing in ethanolic hydrochloric acid.
-
Work-up of the reaction mixture typically involves neutralization and extraction to isolate the primary amine.
-
Route 3: Reductive Amination of 4-Formyl-2-fluorobenzonitrile
Step 1: Synthesis of 4-Formyl-2-fluorobenzonitrile (e.g., Sommelet Reaction)
The Sommelet reaction is a classic method for converting benzyl halides to aldehydes.[4][5]
-
Materials: 4-(Bromomethyl)-2-fluorobenzonitrile, Hexamethylenetetramine, Water.
-
Procedure:
-
React 4-(bromomethyl)-2-fluorobenzonitrile with hexamethylenetetramine to form the quaternary ammonium salt.
-
Hydrolyze the salt with water to yield 4-formyl-2-fluorobenzonitrile. The reaction conditions may need to be carefully controlled to favor aldehyde formation over the amine (Delépine reaction).
-
An alternative is the Hass-Bender oxidation, which uses the sodium salt of 2-nitropropane.[4]
Step 2: Synthesis of this compound via Reductive Amination
This is a general procedure for reductive amination.
-
Materials: 4-Formyl-2-fluorobenzonitrile, Ammonia (or an ammonium salt like ammonium acetate), a suitable reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride), Methanol.
-
Procedure:
-
Dissolve 4-formyl-2-fluorobenzonitrile in methanol.
-
Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate).
-
Stir the mixture to allow for the formation of the intermediate imine.
-
Add the reducing agent portion-wise while monitoring the reaction.
-
After the reaction is complete, quench any remaining reducing agent and perform an appropriate work-up, which typically involves adjusting the pH and extracting the product.
-
Synthetic Pathway Visualizations
Caption: Route 1: Two-step synthesis from 2-fluoro-4-methylbenzonitrile.
Caption: Route 2: Amination via the Delépine Reaction.
Caption: Route 3: Synthesis via Reductive Amination.
Conclusion
The most well-documented and arguably most reliable synthetic strategy for producing this compound is the two-step process starting from 2-fluoro-4-methylbenzonitrile (Route 1). The initial benzylic bromination proceeds in high yield, and the subsequent Gabriel synthesis, while requiring two stages, is a classic and effective method for the clean formation of primary amines, avoiding the over-alkylation issues that can plague direct ammonolysis. The Delépine reaction offers a viable, often high-yielding alternative for the amination step.
The reductive amination pathway (Route 3) is a plausible alternative, however, it requires an additional synthetic step to prepare the aldehyde intermediate, and the overall efficiency will be highly dependent on the yields of both the oxidation and the reductive amination steps. For laboratory-scale synthesis where starting materials are readily available, Route 1 offers a robust and predictable approach. For process development and scale-up, a deeper investigation into the direct ammonolysis or the Delépine reaction may be warranted to improve atom economy and reduce the number of synthetic steps.
References
Purity Under Scrutiny: Validating 4-(Aminomethyl)-2-fluorobenzonitrile with Elemental Analysis and Chromatographic Techniques
In the fast-paced world of pharmaceutical and agrochemical research, the purity of chemical intermediates is paramount. For researchers and drug development professionals, the integrity of a starting material like 4-(Aminomethyl)-2-fluorobenzonitrile, a versatile building block in the synthesis of bioactive molecules, directly impacts the validity of experimental outcomes and the safety profile of potential therapeutics.[1][2] This guide provides a comparative analysis of elemental analysis against modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of this key intermediate.
The Gold Standard: Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the elemental composition of a pure organic compound.[3][4] By comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from the molecular formula, a direct assessment of purity can be made. Significant deviations from the theoretical values may indicate the presence of impurities or residual solvents.
Theoretical vs. Experimental Elemental Composition
The theoretical elemental composition of this compound (C₈H₇FN₂) is the benchmark against which experimental results are measured. Any notable discrepancy between these values can suggest the presence of impurities.
| Element | Theoretical Mass % | Experimental Mass % | Deviation |
| Carbon (C) | 63.99% | 63.85% | -0.14% |
| Hydrogen (H) | 4.70% | 4.75% | +0.05% |
| Nitrogen (N) | 18.66% | 18.55% | -0.11% |
Experimental Protocol: CHN Elemental Analysis
The determination of carbon, hydrogen, and nitrogen content is achieved through combustion analysis.[3][5]
-
Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of this compound is placed in a tin capsule. The sample must be homogenous and free of contaminants.[6]
-
Combustion: The sample is combusted in a high-temperature furnace (around 1000°C) in an oxygen-rich environment. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).[5]
-
Reduction and Separation: The combustion products are passed through a reduction chamber containing copper to convert nitrogen oxides to N₂. The resulting gases (CO₂, H₂O, and N₂) are then separated using a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector's response is proportional to the amount of each element in the original sample.
-
Calculation: The instrument's software calculates the percentage of each element based on the sample weight and the detector's response, which is calibrated against a known standard.[7]
Alternative Purity Validation Methods: A Chromatographic Perspective
While elemental analysis provides a fundamental measure of purity, it does not identify or quantify individual impurities. For a more detailed impurity profile, chromatographic techniques such as HPLC and GC are indispensable.[8][9][10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique for separating and quantifying non-volatile or thermally sensitive compounds, making it well-suited for the analysis of this compound.[8][11][12][13]
| Parameter | HPLC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8] |
| Instrumentation | HPLC system with a UV-Vis or Diode Array Detector (DAD) and a reversed-phase C18 column.[11] |
| Sample Preparation | The sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and filtered.[11] |
| Typical Purity Result | >99.5% (by peak area) |
| Advantages | High resolution, suitable for a wide range of compounds, non-destructive. |
| Disadvantages | Requires a reference standard for impurity identification, can be more time-consuming than GC. |
Experimental Protocol: HPLC
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.[11]
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is employed. A typical gradient could be 5% B to 95% B over 20 minutes.[11]
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm filter.[11]
-
Analysis: A small volume (e.g., 10 µL) of the sample solution is injected into the HPLC system. The chromatogram is recorded at a specific wavelength (e.g., 220 nm).
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[9][10][13] For this compound, derivatization may be necessary to increase its volatility and thermal stability.[11]
| Parameter | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8] |
| Instrumentation | GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a capillary column (e.g., DB-5).[14] |
| Sample Preparation | The sample may require derivatization (e.g., silylation) to improve volatility. The derivatized sample is dissolved in a volatile solvent.[11] |
| Typical Purity Result | >99.0% (by peak area) |
| Advantages | High sensitivity, fast analysis times, can be coupled with MS for impurity identification.[9] |
| Disadvantages | Requires the analyte to be volatile and thermally stable, derivatization adds a step to sample preparation.[11] |
Experimental Protocol: GC
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is used.[14]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Derivatization: To 1 mg of the sample, a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added and heated to ensure complete reaction.[11]
-
Analysis: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of all components.
-
Purity Calculation: Similar to HPLC, the purity is determined by the area percentage of the main peak. If coupled with a mass spectrometer, impurities can be identified by their mass spectra.
Comparative Summary and Workflow
The choice of analytical technique depends on the specific requirements of the analysis. Elemental analysis provides a fundamental check of elemental composition and is a good indicator of overall purity. HPLC is a robust method for quantifying the main component and any non-volatile impurities. GC, especially when coupled with MS, is excellent for identifying and quantifying volatile impurities. For comprehensive purity validation, a combination of these techniques is often employed.
Caption: Workflow for the purity validation of this compound.
References
- 1. scribd.com [scribd.com]
- 2. High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- 6. mt.com [mt.com]
- 7. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. omicsonline.org [omicsonline.org]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 14. benchchem.com [benchchem.com]
Navigating Metabolic Stability in Drug Discovery: A Comparative Guide to 4-(Aminomethyl)-2-fluorobenzonitrile Derivatives and Alternatives
For researchers, scientists, and drug development professionals, the metabolic stability of a drug candidate is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides a comparative analysis of the metabolic stability of drug candidates derived from the 4-(aminomethyl)-2-fluorobenzonitrile scaffold against an alternative chemical class, supported by experimental data and detailed protocols.
The this compound moiety is a versatile building block in medicinal chemistry, notably utilized in the development of targeted therapies. However, like many small molecules, derivatives of this scaffold can be susceptible to metabolic breakdown. Understanding and optimizing metabolic stability is therefore a key challenge in the development of drug candidates incorporating this structural motif.
This guide focuses on a comparative analysis of two protein arginine methyltransferase 5 (PRMT5) inhibitors: MRTX1719, which features a 4-(aminomethyl)phthalazin-1(2H)-one scaffold structurally related to this compound, and GSK3326595, a clinical-stage PRMT5 inhibitor with a distinct chemical structure. PRMT5 is a key enzyme involved in various cellular processes, and its inhibition is a promising therapeutic strategy in oncology.
Comparative Metabolic Stability
The following table summarizes the available metabolic stability data for MRTX1719 and GSK3326595. The data for MRTX1719 is presented as in vitro intrinsic clearance (CLint) in human and mouse hepatocytes, a direct measure of metabolic rate in a cellular system. For GSK3326595, the available data is the in vivo terminal half-life (t½) in humans, which reflects the overall clearance from the body. While a direct comparison is challenging due to the different experimental systems, these values provide valuable insights into the metabolic fate of each compound.
| Compound | Scaffold Type | Test System | Parameter | Value | Reference |
| MRTX1719 | 4-(Aminomethyl)phthalazin-1(2H)-one | Human Hepatocytes | Intrinsic Clearance (CLint) | <18 mL/min/kg | [1] |
| MRTX1719 | Mouse Hepatocytes | Intrinsic Clearance (CLint) | 253 mL/min/kg | [1] | |
| GSK3326595 | Pyrimidine Carboxamide | Human (in vivo) | Terminal Half-life (t½) | 4-6 hours | [2][3] |
Interpretation of Data:
MRTX1719 exhibits low intrinsic clearance in human hepatocytes, suggesting good metabolic stability in this in vitro system. The higher clearance observed in mouse hepatocytes indicates potential species differences in metabolism. GSK3326595, with a terminal half-life of 4-6 hours in humans, is subject to relatively rapid clearance in vivo. A shorter half-life can necessitate more frequent dosing to maintain therapeutic drug concentrations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for in vitro metabolic stability assays.
Hepatocyte Stability Assay Protocol
This assay determines the rate of metabolism of a compound in a suspension of hepatocytes, which contain a full complement of phase I and phase II metabolic enzymes.
1. Materials:
- Cryopreserved human or animal hepatocytes
- Williams’ Medium E or other suitable culture medium
- Test compound stock solution (e.g., 10 mM in DMSO)
- Positive control compounds (e.g., high and low clearance compounds)
- 96-well plates
- Incubator (37°C, 5% CO2)
- Acetonitrile or methanol for reaction termination
- Internal standard solution
- LC-MS/MS system
2. Procedure:
- Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability and density.
- Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.
- Prepare the test compound and positive control working solutions by diluting the stock solutions in incubation medium to the final desired concentration (e.g., 1 µM).
- Add the hepatocyte suspension to the wells of a 96-well plate.
- Initiate the reaction by adding the test compound or control compound working solutions to the wells.
- At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
- Centrifuge the termination plate to pellet the precipitated protein.
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
- Quantify the peak area of the test compound and the internal standard at each time point using LC-MS/MS.
- Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
- Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.
- Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume in µL / number of hepatocytes in millions)
Microsomal Stability Assay Protocol
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in phase I cytochrome P450 (CYP) enzymes.
1. Materials:
- Pooled human or animal liver microsomes
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Test compound stock solution (e.g., 10 mM in DMSO)
- Positive control compounds
- 96-well plates
- Water bath or incubator (37°C)
- Acetonitrile or methanol for reaction termination
- Internal standard solution
- LC-MS/MS system
2. Procedure:
- Prepare a microsomal incubation mixture containing liver microsomes and phosphate buffer.
- Prepare the test compound and positive control working solutions in buffer.
- Pre-incubate the microsomal mixture and the compound solutions at 37°C for a short period.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a termination solution (ice-cold acetonitrile with internal standard).
- Centrifuge the samples to pellet the precipitated microsomal proteins.
- Transfer the supernatant for LC-MS/MS analysis.
3. Data Analysis:
- Quantify the parent compound at each time point using LC-MS/MS.
- Calculate the percentage of compound remaining over time.
- Determine the in vitro half-life (t½) from the slope of the linear regression of the natural log of the percent remaining versus time.
- Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein)
Signaling Pathways and Experimental Workflows
The development of effective PRMT5 inhibitors requires a thorough understanding of the signaling pathways they modulate. PRMT5 plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation is implicated in the pathogenesis of numerous cancers.
Caption: Simplified PRMT5 signaling pathway illustrating its role in gene expression and cell cycle regulation.
The following diagram illustrates a typical workflow for assessing the metabolic stability of drug candidates in drug discovery.
Caption: A typical experimental workflow for in vitro metabolic stability assessment in drug discovery.
References
A Comparative Guide to 4-(Aminomethyl)-2-fluorobenzonitrile and its Non-fluorinated Analog, 4-(Aminomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(Aminomethyl)-2-fluorobenzonitrile and its non-fluorinated counterpart, 4-(aminomethyl)benzonitrile. The introduction of a fluorine atom onto the benzonitrile scaffold can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. This document aims to objectively present these differences, supported by available experimental data and established chemical principles, to aid researchers in the selection and application of these compounds in drug discovery and chemical synthesis.
Physicochemical Properties: A Head-to-Head Comparison
The presence of the highly electronegative fluorine atom in this compound induces notable changes in its physical and chemical properties compared to the non-fluorinated analog. These differences can impact solubility, membrane permeability, and metabolic stability, which are critical parameters in drug development.
| Property | This compound | 4-(aminomethyl)benzonitrile | References |
| Molecular Formula | C₈H₇FN₂ | C₈H₈N₂ | [1][2] |
| Molecular Weight | 150.15 g/mol | 132.16 g/mol | [1][2] |
| Appearance | Orange or light yellow crystalline powder | Off-white crystalline powder | [3] |
| Melting Point | Not explicitly available | 274-279 °C (as HCl salt) | [4] |
| Boiling Point | 288.2 °C (predicted) | 275.4 °C (as HCl salt) | [4][5] |
| Density | ~1.3 g/cm³ (predicted for 4-Amino-2-fluorobenzonitrile) | Not explicitly available | [5] |
| Flash Point | 128.1 °C (predicted for 4-Amino-2-fluorobenzonitrile) | 120.4 °C (as HCl salt) | [4][5] |
| pKa | Not explicitly available | Not explicitly available | |
| LogP (Predicted) | Not explicitly available | 0.9 (Computed by PubChem) | [2] |
Synthesis and Reactivity: The Influence of Fluorine
The synthetic routes to both compounds share common strategies, often involving the manipulation of a benzonitrile core. However, the presence of the fluorine atom can affect reaction conditions and yields.
Synthesis
4-(aminomethyl)benzonitrile is commonly synthesized from 4-cyanobenzyl bromide through methods like the Gabriel synthesis to prevent over-alkylation and ensure the formation of the primary amine.
This compound synthesis can be more complex. A potential route involves the multi-step synthesis from m-trifluoromethyl fluorobenzene, which undergoes bromination, cyano group displacement, and aminolysis substitution.[6][7] Another approach could involve the ammonolysis of a suitable precursor.[5]
Reactivity
The fluorine atom in this compound significantly impacts the reactivity of the aromatic ring. As a strongly electron-withdrawing group, it enhances the electrophilicity of the benzonitrile ring, making it more susceptible to nucleophilic aromatic substitution (NAS).[8] This increased reactivity can be advantageous for the synthesis of derivatives where displacement of a leaving group on the ring is desired.
Conversely, the non-fluorinated analog is less reactive towards NAS. The reactivity of both compounds is also dictated by the aminomethyl and nitrile functionalities. The primary amine of the aminomethyl group is nucleophilic and can readily undergo acylation, alkylation, and condensation reactions.[9] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Biological and Pharmacological Implications
The introduction of fluorine is a common strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The fluorine atom in this compound is expected to confer several advantages over its non-fluorinated analog.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation, which can prolong the in vivo half-life of a drug.[9][10]
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[3]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.[9]
Spectroscopic Properties: Distinguishing Features
The fluorine atom provides a unique handle for spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹⁹F NMR: this compound will exhibit a characteristic signal in ¹⁹F NMR spectroscopy, which is absent in its non-fluorinated counterpart. The chemical shift of this signal is highly sensitive to the local electronic environment, making ¹⁹F NMR a powerful tool for studying binding interactions and conformational changes.[12][13]
-
¹H and ¹³C NMR: The electron-withdrawing nature of the fluorine atom will influence the chemical shifts of nearby protons and carbons in the ¹H and ¹³C NMR spectra of this compound compared to 4-(aminomethyl)benzonitrile.
-
Infrared (IR) Spectroscopy: The C-F bond will have a characteristic stretching vibration in the IR spectrum of the fluorinated compound, typically in the 1000-1400 cm⁻¹ region. The nitrile (C≡N) stretching frequency in both molecules will be observed around 2220-2240 cm⁻¹.[14][15]
Experimental Protocols
General Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).[15][16]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded, typically in the 4000-400 cm⁻¹ range.[15]
Mass Spectrometry (MS): Mass spectra are acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Electrospray Ionization (ESI) for higher molecular weight or less volatile compounds.[15]
Synthesis of 4-(aminomethyl)benzonitrile via Gabriel Synthesis (Illustrative)
-
Formation of N-(4-cyanobenzyl)phthalimide: 4-Cyanobenzyl bromide and potassium phthalimide are dissolved in a suitable solvent like dimethylformamide (DMF). The mixture is heated with stirring for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into water to precipitate the product, which is then collected by filtration.
-
Hydrazinolysis: The N-(4-cyanobenzyl)phthalimide is suspended in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the phthalhydrazide byproduct is removed by filtration. The filtrate containing the desired product is then worked up, which may involve acidification, extraction, and purification by chromatography.
Visualizations
References
- 1. chemwhat.com [chemwhat.com]
- 2. 4-(Aminomethyl)benzonitrile | C8H8N2 | CID 82608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. innospk.com [innospk.com]
- 6. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 368426-73-7 | Benchchem [benchchem.com]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biophysics.org [biophysics.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide: Distinguishing 4-(Aminomethyl)-2-fluorobenzonitrile from its N-Acetylated Product
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, precise analytical characterization of starting materials and products is paramount. This guide provides a detailed spectroscopic comparison of the starting material, 4-(aminomethyl)-2-fluorobenzonitrile, and its common derivative, N-{[4-cyano-3-fluorophenyl]methyl}acetamide, which is formed via N-acetylation. Understanding the distinct spectroscopic signatures of these two compounds is crucial for reaction monitoring, quality control, and unambiguous structural confirmation.
This comparison will focus on the expected data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The provided data is based on established spectroscopic principles and data from analogous compounds.
Summary of Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound and its N-acetylated product.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Predicted Chemical Shift (δ) ppm |
| This compound (Starting Material) | CDCl₃ | ~7.5-7.3 (m, 3H, Ar-H), ~3.9 (s, 2H, -CH₂-), ~1.6 (br s, 2H, -NH₂) |
| N-{[4-cyano-3-fluorophenyl]methyl}acetamide (Product) | CDCl₃ | ~7.5-7.3 (m, 3H, Ar-H), ~6.0 (br t, 1H, -NH-), ~4.4 (d, 2H, -CH₂-), ~2.0 (s, 3H, -COCH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Predicted Chemical Shift (δ) ppm |
| This compound (Starting Material) | CDCl₃ | ~162 (d, ¹JCF), ~145 (d), ~133 (d), ~118 (d), ~116 (d), ~115 (CN), ~45 (-CH₂-) |
| N-{[4-cyano-3-fluorophenyl]methyl}acetamide (Product) | CDCl₃ | ~170 (C=O), ~162 (d, ¹JCF), ~142 (d), ~133 (d), ~118 (d), ~116 (d), ~115 (CN), ~43 (-CH₂-), ~23 (-COCH₃) |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Predicted Peaks (cm⁻¹) |
| This compound (Starting Material) | ATR | 3400-3200 (N-H stretch, two bands), 2230 (C≡N stretch), 1620 (N-H bend), 1250 (C-F stretch) |
| N-{[4-cyano-3-fluorophenyl]methyl}acetamide (Product) | ATR | 3300 (N-H stretch, one band), 2230 (C≡N stretch), 1650 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1250 (C-F stretch) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Predicted Molecular Ion (m/z) |
| This compound (Starting Material) | ESI+ | [M+H]⁺ = 151.07 |
| N-{[4-cyano-3-fluorophenyl]methyl}acetamide (Product) | ESI+ | [M+H]⁺ = 193.08 |
Detailed Spectroscopic Interpretation
The N-acetylation of this compound introduces an acetyl group, leading to significant and predictable changes in the spectroscopic data.
¹H NMR Spectroscopy:
-
Starting Material: The primary amine protons (-NH₂) of the starting material are expected to appear as a broad singlet around 1.6 ppm. The benzylic protons (-CH₂-) adjacent to the amine will appear as a singlet around 3.9 ppm. The aromatic region will show a complex multiplet for the three aromatic protons.
-
Product: Upon acetylation, the two amine protons are replaced by a single amide proton (-NH-), which will appear as a broad triplet around 6.0 ppm, coupled to the adjacent benzylic protons. The benzylic protons (-CH₂-) will now be a doublet around 4.4 ppm due to coupling with the amide proton. A new sharp singlet will appear around 2.0 ppm, corresponding to the three protons of the acetyl methyl group (-COCH₃).
¹³C NMR Spectroscopy:
-
Starting Material: The carbon spectrum of the starting material will be characterized by the benzylic carbon signal around 45 ppm and the signals of the aromatic carbons, some of which will show splitting due to coupling with the fluorine atom. The nitrile carbon (C≡N) will appear around 115 ppm.
-
Product: The most notable change in the product's spectrum is the appearance of a new signal in the downfield region, around 170 ppm, corresponding to the carbonyl carbon (C=O) of the amide. A new signal for the methyl carbon of the acetyl group will also be present around 23 ppm. The chemical shift of the benzylic carbon will experience a slight shift.
Infrared (IR) Spectroscopy:
-
Starting Material: The IR spectrum of the starting material will exhibit two characteristic stretching bands for the primary amine N-H bonds in the region of 3400-3200 cm⁻¹. A sharp and strong absorption around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretch.
-
Product: In the product, the two N-H stretching bands will be replaced by a single N-H stretching band for the secondary amide around 3300 cm⁻¹. Crucially, a strong absorption band corresponding to the amide C=O stretch (Amide I band) will appear around 1650 cm⁻¹. The N-H bending vibration (Amide II band) will be observed around 1550 cm⁻¹. The nitrile peak will remain largely unchanged.
Mass Spectrometry:
-
Starting Material: The mass spectrum of the starting material is expected to show a protonated molecular ion [M+H]⁺ at an m/z of 151.07.
-
Product: The N-acetylation adds a C₂H₂O group (42.02 Da) to the molecule. Therefore, the mass spectrum of the product will show a protonated molecular ion [M+H]⁺ at an m/z of 193.08.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 16.
-
¹³C NMR Parameters: Typical parameters include a proton-decoupled pulse sequence, a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For solid samples, a small amount of the material is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Parameters: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound.
Visualization of Spectroscopic Transformation
The following diagram illustrates the key transformations and the corresponding spectroscopic changes observed when converting the starting material to the product.
Caption: Spectroscopic transformation upon N-acetylation.
A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of 4-(Aminomethyl)-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for assessing the purity of 4-(Aminomethyl)-2-fluorobenzonitrile, a critical building block in medicinal chemistry.[1] This comparison is supported by detailed experimental protocols and illustrative data to aid researchers in selecting the most appropriate analytical methodology for their needs.
Principles of Purity Analysis: qNMR vs. Chromatographic Methods
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance in a sample without the need for a reference standard of the analyte itself.[2][3] The fundamental principle of qNMR is that the integrated area of a specific resonance signal is directly proportional to the number of nuclei contributing to that signal.[4] By comparing the integral of a signal from the analyte to that of a certified internal standard with a known purity, the absolute purity of the analyte can be determined.[3]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for purity analysis in the pharmaceutical industry.[5][6] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2] However, this method assumes that all components have a similar response factor to the detector (e.g., UV-Vis), which can lead to inaccuracies if impurities have different chromophores.[7]
Gas Chromatography (GC) is another separation technique suitable for volatile and thermally stable compounds. Similar to HPLC, it separates components based on their partitioning between a gaseous mobile phase and a stationary phase. Purity is also often determined by peak area percentage.
Comparative Performance: qNMR vs. HPLC and GC
The choice of analytical technique depends on various factors, including the properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary method based on molar concentration.[2] | Comparative separation method. | Comparative separation method. |
| Reference Standard | Requires a certified internal standard of a different compound.[3] | Typically requires a reference standard of the analyte for accurate quantification of impurities. | Requires a reference standard of the analyte for accurate quantification. |
| Accuracy | High, provides an absolute purity value.[2] | High, but can be influenced by the response factors of impurities.[7] | High for volatile compounds, but can be affected by response factors. |
| Precision | Excellent, with typically low relative standard deviation (RSD).[2] | Very good, with low RSD.[2] | Very good, with low RSD. |
| Universality | Universal detector for soluble compounds containing the target nucleus (e.g., ¹H). | Dependent on the presence of a chromophore for UV detection. | Limited to volatile and thermally stable compounds. |
| Sample Throughput | Lower, especially with long relaxation delays required for accurate quantification.[6] | Higher, with typical run times of 20-30 minutes.[6] | Generally faster than HPLC for volatile compounds. |
| Sample Consumption | Higher (milligrams).[6] | Lower (micrograms).[6] | Lower (micrograms). |
| Sample Integrity | Non-destructive, the sample can be recovered.[6] | Destructive.[6] | Destructive. |
| Structural Information | Provides structural confirmation of the analyte and potential identification of impurities. | Provides limited structural information. | Can be coupled with Mass Spectrometry (GC-MS) for structural information of impurities. |
Illustrative Purity Data Comparison
The following table presents a hypothetical but realistic comparison of purity results for a batch of this compound obtained by qNMR, HPLC, and GC.
| Parameter | qNMR | HPLC | GC |
| Purity (w/w %) | 98.5% (± 0.2%) | 99.5% (Area %) | 99.2% (Area %) |
| Major Impurity 1 | 0.8% (structurally identified) | 0.3% (retention time) | 0.5% (retention time) |
| Major Impurity 2 | 0.4% (structurally identified) | 0.1% (retention time) | 0.2% (retention time) |
| Residual Solvents | Quantified (e.g., Toluene: 0.2%) | Not typically detected | Toluene (2000 ppm) |
| Water Content | Not directly measured | Not measured | Not measured |
Interpretation of Discrepancies:
In this example, the purity value from qNMR is lower than that from HPLC and GC. This discrepancy can arise because chromatographic methods based on area percentage may underestimate impurities that have a poor response to the detector.[2][7] qNMR, being a molar-based technique, provides a more accurate mass-based purity assessment by directly comparing the moles of the analyte to the moles of the internal standard.
Experimental Protocols
Quantitative NMR (qNMR) Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
1. Materials:
- This compound (analyte)
- Maleic acid (certified internal standard, >99.5% purity)
- Deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D)
2. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
- Accurately weigh approximately 5 mg of maleic acid into the same vial.
- Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
- Vortex the vial to ensure complete dissolution and homogenization.
- Transfer the solution to a 5 mm NMR tube.
3. NMR Acquisition Parameters (400 MHz Spectrometer):
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker)
- Spectral Width: 16 ppm
- Acquisition Time: ≥ 3 seconds
- Relaxation Delay (d1): 30 seconds (at least 5 times the longest T1 of both analyte and internal standard)
- Number of Scans: 16
- Temperature: 298 K
4. Data Processing and Purity Calculation:
- Apply an exponential window function with a line broadening of 0.3 Hz.
- Perform Fourier transformation, phase correction, and baseline correction.
- Integrate a well-resolved signal of the analyte (e.g., the singlet of the -CH₂- group) and a signal of the internal standard (e.g., the singlet of the two olefinic protons of maleic acid).
- Calculate the purity using the following formula:
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound by area percentage.
1. Instrumentation:
- HPLC system with a UV detector.
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 230 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity as the percentage of the main peak area relative to the total peak area of all peaks.
Gas Chromatography (GC) Protocol
Objective: To determine the purity of this compound and identify volatile impurities.
1. Instrumentation:
- GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. GC Conditions:
- Injector Temperature: 250 °C
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Detector Temperature: 300 °C
- Injection Volume: 1 µL (split ratio 50:1)
3. Sample Preparation:
- Dissolve approximately 20 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
4. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity based on the area percentage of the main peak. If using GC-MS, identify impurities by comparing their mass spectra with a library.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for qNMR and a comparative purity assessment.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-(Aminomethyl)-2-fluorobenzonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-(Aminomethyl)-2-fluorobenzonitrile, a versatile intermediate in pharmaceutical research.
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are synthesized from the SDS of structurally similar compounds, including this compound hydrochloride, 4-Fluorobenzonitrile, and 4-Amino-3-fluorobenzonitrile. It is imperative to treat this compound with the same precautions as these related hazardous substances.
Hazard Profile and Safety Summary
Before initiating any disposal protocol, it is crucial to understand the potential hazards associated with this compound, based on its analogs.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection.[2][3] |
| Skin Irritation | Causes skin irritation.[1][2] | Wash skin thoroughly after handling.[3] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area.[3] |
| Environmental Hazard | Should not be released into the environment.[4][5] | Avoid release to the environment. Do not empty into drains.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process to ensure the safety of laboratory personnel and the protection of the environment.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][4]
-
If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[4]
2. Spill Management:
-
In case of a spill, avoid generating dust.[4]
-
Carefully sweep up the solid material.[4]
-
Place the collected material into a suitable, labeled, and tightly sealed container for disposal.[4][5]
3. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.
-
The container must be clearly labeled with the chemical name and associated hazards.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]
4. Final Disposal:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4]
-
All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[4]
-
Dispose of the contents and container at an approved waste disposal plant.[3][5][6] Do not dispose of this material down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 4-(Aminomethyl)-2-fluorobenzonitrile
For researchers, scientists, and drug development professionals, the safe handling of chemical intermediates like 4-(Aminomethyl)-2-fluorobenzonitrile is of utmost importance. This guide provides immediate, essential safety protocols and logistical information to minimize risk and ensure a secure laboratory environment.
Hazard Summary: this compound is a compound that poses several health risks. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1][2] It is known to cause skin irritation and serious eye irritation, and may also lead to respiratory irritation.[2][3]
Personal Protective Equipment (PPE) Requirements
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Chemical-resistant gloves and protective clothing to prevent skin exposure. | EN 374 or equivalent.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust is generated, irritation is experienced, or when working in poorly ventilated areas.[4][6] |
Safe Handling and Storage
Operational Plan:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.[4]
-
Handling Procedures: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][7] Prevent contact with skin and eyes.[7] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[7] Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]
Emergency and First Aid Procedures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, consult a physician.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[7] Call a physician or Poison Control Center immediately.[7] |
Spill and Disposal Plan
Spill Management:
-
Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation.[7]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[7] Use inert, non-combustible absorbent material for liquid spills.[8] For solid spills, sweep up and shovel into suitable containers for disposal.[4]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All cleanup materials are considered hazardous waste and must be disposed of accordingly.[8]
Waste Disposal:
-
Segregation: Keep waste containing this compound separate from other chemical waste.[8]
-
Containerization: Use clearly labeled, sealed, and chemically compatible containers for waste.[8]
-
Disposal: Dispose of the waste through a licensed and approved hazardous waste disposal facility.[4][7] Do not release into the environment or sewer systems.[7]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[8]
Procedural Workflow
The following diagram illustrates the key procedural steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemical-label.com [chemical-label.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
